molecular formula C59H79N15O21S6 B15597940 Linaclotide-d4

Linaclotide-d4

カタログ番号: B15597940
分子量: 1530.8 g/mol
InChIキー: KXGCNMMJRFDFNR-UIVXFAJJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linaclotide-d4 is a useful research compound. Its molecular formula is C59H79N15O21S6 and its molecular weight is 1530.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C59H79N15O21S6

分子量

1530.8 g/mol

IUPAC名

(2S)-2-[[(1R,4S,7S,13S,16S,21R,24R,27R,30R,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-4-deuterio-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-4-(trideuteriomethyl)-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42-,46-/m0/s1/i1D3,26D

InChIキー

KXGCNMMJRFDFNR-UIVXFAJJSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Linaclotide-d4, an isotopically labeled version of the therapeutic peptide Linaclotide. This document details the synthetic strategies, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers in the field of drug development and peptide chemistry.

Introduction to Linaclotide and its Deuterated Analog

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its complex structure is characterized by three disulfide bonds that are crucial for its biological activity.[2] The sequence of Linaclotide is H-Cys¹-Cys²-Glu³-Tyr⁴-Cys⁵-Cys⁶-Asn⁷-Pro⁸-Ala⁹-Cys¹⁰-Thr¹¹-Gly¹²-Cys¹³-Tyr¹⁴-OH, with disulfide bridges between Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³.[2][3]

Deuterated analogs of peptides, such as this compound, are valuable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic and metabolic studies using mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule.[4]

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear deuterated peptide, followed by oxidative formation of the three disulfide bonds.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The primary strategy for synthesizing the linear backbone of this compound is the well-established Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[2][5] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

The synthesis of this compound specifically requires the incorporation of deuterated amino acid building blocks at the desired positions. Based on available data for a commercially available this compound standard, the deuterium labels are incorporated into the Alanine and Tyrosine residues.[4] Therefore, the synthesis necessitates the use of Fmoc-L-Alanine-d3 and a deuterated Fmoc-L-Tyrosine, such as Fmoc-L-Tyrosine-d1.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of Linear this compound

  • Resin Selection and Preparation: A suitable resin, such as a pre-loaded Fmoc-Tyr(tBu)-Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[2]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.[2]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (including Fmoc-L-Alanine-d3 and the deuterated Fmoc-L-Tyrosine at their respective positions) is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N'-diisopropylethylamine (DIEA), and then coupled to the deprotected N-terminus of the growing peptide chain.[2]

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the Linaclotide sequence.

  • Cysteine Protection: The thiol side chains of the six cysteine residues are protected with appropriate protecting groups to prevent premature disulfide bond formation. The choice of protecting groups dictates the subsequent disulfide bond formation strategy (see Section 2.2). Common protecting groups include Trityl (Trt), Acetamidomethyl (Acm), 4-methoxytrityl (Mmt), and diphenylmethyl (Dpm).[2]

  • Cleavage from Resin and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIPS) (e.g., TFA:H₂O:TIPS = 95:2.5:2.5 v/v/v).[2]

The overall workflow for the solid-phase synthesis is illustrated in the following diagram:

SPPS_Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Cys(Protect)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Next Fmoc-AA-OH (including deuterated residues) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, and Wash Steps Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/H2O/TIPS) Repeat->Cleavage CrudePeptide Crude Linear this compound Cleavage->CrudePeptide Disulfide_Formation Start Linear Peptide with Orthogonal Cys Protecting Groups (P1, P2, P3) Step1 Selective Removal of P1 Start->Step1 Oxidation1 Oxidation to form first disulfide bond Step1->Oxidation1 Step2 Selective Removal of P2 Oxidation1->Step2 Oxidation2 Oxidation to form second disulfide bond Step2->Oxidation2 Step3 Removal of P3 Oxidation2->Step3 Oxidation3 Oxidation to form third disulfide bond Step3->Oxidation3 End Correctly Folded this compound Oxidation3->End Purification_Workflow Crude Crude this compound Solution HPLC Preparative RP-HPLC (C18 Column, Water/Acetonitrile Gradient with TFA) Crude->HPLC Detection UV Detection (214/280 nm) HPLC->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions (Analytical HPLC, MS) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified this compound Lyophilization->Final

References

Isotopic Labeling of Linaclotide for Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of linaclotide (B608579) for use in mass spectrometry-based quantification. It covers the synthesis of isotopically labeled linaclotide, detailed experimental protocols for its use as an internal standard, and the underlying signaling pathway of its mechanism of action.

Introduction to Linaclotide and Isotopic Labeling

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its molecular weight is 1526.8 g/mol , and its structure includes three disulfide bonds, which makes it a cyclic peptide.[1][3] Accurate quantification of linaclotide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

Stable isotope labeling is a powerful technique in mass spectrometry for achieving high accuracy and precision in quantitative analysis.[4][5] By replacing one or more atoms in the peptide with their heavy stable isotopes (e.g., ¹³C, ¹⁵N), an isotopically labeled internal standard is created.[4] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[6] The use of a stable isotope-labeled internal standard (SIL-IS) can correct for variability during sample preparation and analysis, leading to more reliable results.[3]

Linaclotide's Mechanism of Action: Signaling Pathway

Linaclotide acts locally on the luminal surface of the intestinal epithelium.[7] It binds to and activates the guanylate cyclase-C (GC-C) receptor, which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[8][9][10] This increase in cGMP has two main effects: first, it stimulates the secretion of chloride and bicarbonate into the intestinal lumen through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased intestinal fluid and accelerated transit.[7][8][9] Second, the increase in extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the intestine.[11]

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP GTP GTP->GCC CFTR CFTR Ion Channel cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Increases Pain_Nerve Pain-Sensing Nerve cGMP_extra->Pain_Nerve Inhibits Reduced_Pain Reduced Pain Sensation Pain_Nerve->Reduced_Pain Leads to

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Isotopic Labeling of Linaclotide

The synthesis of isotopically labeled linaclotide is typically achieved through solid-phase peptide synthesis (SPPS).[6] This method allows for the site-specific incorporation of amino acids containing stable isotopes like ¹³C and ¹⁵N.

Experimental Protocol: Solid-Phase Synthesis of Isotopically Labeled Linaclotide

This protocol outlines the general steps for synthesizing a ¹³C and/or ¹⁵N labeled linaclotide peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (both standard and isotopically labeled versions, e.g., Fmoc-L-Alanine-¹³C₃,¹⁵N)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and scavengers)

  • Cold diethyl ether

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the resin using coupling reagents and an activator base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine for the next coupling step.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the linaclotide sequence. When a labeled position is required, use the corresponding isotopically labeled Fmoc-amino acid.

  • Cleavage and Deprotection: Once the full peptide chain is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash several times with cold ether to remove scavengers and residual cleavage cocktail.

  • Oxidative Folding: Dissolve the linear peptide in an appropriate buffer to facilitate the correct formation of the three disulfide bonds. This is a critical step for obtaining the biologically active cyclic structure.

  • Purification: Purify the crude isotopically labeled linaclotide using RP-HPLC to achieve high purity.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

  • Quality Control: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Mass Spectrometry Analysis of Linaclotide

The quantification of linaclotide in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7] The use of an isotopically labeled linaclotide as an internal standard is highly recommended for accurate quantification.[3][5]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of linaclotide in a biological matrix using an isotopically labeled internal standard.

Linaclotide_MS_Workflow Sample Biological Sample (e.g., Plasma) SIL_IS Add Known Amount of Isotopically Labeled Linaclotide (SIL-IS) Sample->SIL_IS SPE Solid Phase Extraction (SPE) SIL_IS->SPE LC Liquid Chromatography (LC Separation) SPE->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis: Ratio of Analyte to SIL-IS MS->Data Quant Quantification of Linaclotide Concentration Data->Quant

Caption: Workflow for quantitative analysis of linaclotide using a SIL-IS.

Sample Preparation Protocol for Plasma

This protocol is adapted from established methods for the extraction of linaclotide from human plasma.[2]

Materials:

Procedure:

  • Spiking: To a known volume of plasma, add a precise amount of the isotopically labeled linaclotide internal standard.

  • Pre-treatment: Mix the plasma sample with an ammonium acetate solution containing ammonium hydroxide.

  • SPE Loading: Load the pre-treated sample onto a conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solution of ammonium hydroxide followed by methanol to remove interfering substances.

  • Elution: Elute the linaclotide and the internal standard from the cartridge using an appropriate elution solvent.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solution compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data and Mass Spectrometry Parameters

The following tables summarize typical mass spectrometry parameters for the analysis of linaclotide and the expected mass shift for a labeled internal standard.

Table 1: Mass Spectrometry Parameters for Unlabeled Linaclotide

ParameterValueReference
Precursor Ion (m/z)764.05 (doubly charged)[2]
Product Ion (m/z)182.03[2]
Cone Voltage (V)25[2]
Collision Energy (eV)15[2]
Lower Limit of Quantification (LLOQ)10.0 pg/mL in plasma[2][7]

Table 2: Example of Mass Shift for Isotopically Labeled Linaclotide

Labeling StrategyLabeled Amino AcidNumber of Labeled AtomsExpected Mass Shift (Da)
¹³C LabelingAlanine (Ala)3 x ¹³C+3
¹⁵N LabelingGlycine (Gly)1 x ¹⁵N+1
¹³C and ¹⁵N LabelingProline (Pro)5 x ¹³C, 1 x ¹⁵N+6

Note: The actual mass shift will depend on the specific amino acid(s) labeled and the number of heavy isotopes incorporated.

The use of an isotopically labeled internal standard allows for the calculation of the analyte concentration based on the peak area ratio of the unlabeled linaclotide to the labeled internal standard. This ratiometric measurement corrects for variations in sample recovery and instrument response, thereby improving the accuracy and precision of the quantification.

Conclusion

The isotopic labeling of linaclotide provides a robust internal standard for accurate and precise quantification by mass spectrometry. The synthesis of such a standard can be achieved through established solid-phase peptide synthesis protocols, with careful control over the incorporation of labeled amino acids and the formation of the three critical disulfide bonds. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method is the gold standard for bioanalytical studies of linaclotide, enabling reliable data for drug development and clinical research.

References

Characterization of Deuterated Linaclotide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the anticipated characterization of deuterated linaclotide (B608579) based on established scientific principles of peptide chemistry, isotopic labeling, and analytical methodologies. To date, specific public-domain literature detailing the synthesis and full characterization of a deuterated version of linaclotide for therapeutic use is not available. The experimental protocols and expected data are therefore extrapolated from studies on linaclotide and general practices for deuterated pharmaceuticals.

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] It acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit.[3] Deuterium (B1214612) labeling, the strategic replacement of hydrogen with its stable isotope deuterium, is a common approach in drug development to alter pharmacokinetic properties, often by slowing metabolic degradation through the kinetic isotope effect.[4][5] A deuterated version of linaclotide could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy or a modified dosing regimen.

This guide outlines the core methodologies for the synthesis, purification, and comprehensive characterization of a putative deuterated linaclotide, intended for researchers, scientists, and drug development professionals.

Synthesis and Deuterium Labeling

The synthesis of deuterated linaclotide would be accomplished using solid-phase peptide synthesis (SPPS), a standard method for peptide manufacturing.[6][7] Deuterium can be incorporated site-specifically by using one or more commercially available deuterated amino acid building blocks during the synthesis process.[8][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Deuterated Linaclotide
  • Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is prepared for the attachment of the first amino acid.[7]

  • Amino Acid Coupling: Deuterated and non-deuterated Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For example, to synthesize a version of linaclotide deuterated at a specific tyrosine residue, Fmoc-Tyr(tBu)-d_x-OH would be used at the corresponding cycle. The coupling is typically mediated by activating agents like HBTU/DIEA.[7]

  • Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to allow for the next coupling reaction.[7]

  • Cleavage and Deprotection: Once the full-length deuterated peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[1]

  • Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three essential disulfide bonds (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).[1] This is a critical step to ensure the biological activity of the peptide.

  • Purification: The crude deuterated linaclotide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

cluster_synthesis SPPS Workflow for Deuterated Linaclotide Resin Resin Couple_AA Couple Fmoc-Amino Acid (Deuterated or Non-deuterated) Resin->Couple_AA Deprotect Fmoc Deprotection Couple_AA->Deprotect Repeat Repeat n-1 times Deprotect->Repeat Repeat->Couple_AA Next cycle Cleave Cleavage from Resin & Side-chain Deprotection Repeat->Cleave Final cycle Oxidize Oxidative Folding (Disulfide Bond Formation) Cleave->Oxidize Purify RP-HPLC Purification Oxidize->Purify Characterize Analytical Characterization Purify->Characterize

Caption: SPPS workflow for deuterated linaclotide.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized deuterated linaclotide.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of linaclotide and its deuterated analog. Due to the minimal difference in physicochemical properties between hydrogen and deuterium, the deuterated and non-deuterated forms are expected to co-elute or have nearly identical retention times.[10]

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Purity Assessment: The purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.

cluster_hplc RP-HPLC Analysis Workflow Sample Deuterated Linaclotide (in solution) Injector Autosampler Injection Sample->Injector Column C18 RP-HPLC Column Injector->Column Detector UV Detector (214/280 nm) Column->Detector Chromatogram Data Acquisition: Chromatogram Detector->Chromatogram Analysis Purity Calculation (% Peak Area) Chromatogram->Analysis

Caption: Workflow for RP-HPLC analysis.
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the verification of the expected mass increase due to deuterium labeling. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the deuterium atoms.[11][12]

  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UPLC) system coupled to the mass spectrometer, using a similar gradient as described for HPLC.

  • Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Full Scan (MS1): Acquire full scan spectra to determine the molecular weight of the intact deuterated peptide. The observed mass should correspond to the theoretical mass plus the mass increase from the incorporated deuterium atoms (approximately 1.006 Da per deuterium).

  • Tandem MS (MS2): Select the precursor ion of the deuterated peptide for fragmentation (e.g., using collision-induced dissociation - CID). Analysis of the fragment ions (b- and y-ions) will reveal mass shifts corresponding to the deuterated amino acid residues, thus confirming the site of labeling.

cluster_ms LC-MS/MS Characterization Workflow UPLC UPLC Separation ESI Electrospray Ionization (ESI) UPLC->ESI Detector_MS Mass Analyzer/ Detector ESI->Detector_MS MS1 Full Scan (MS1): Determine Precursor m/z MS2 Fragmentation (MS2): Isolate & Fragment Precursor MS1->MS2 Precursor Selection MS2->Detector_MS Fragment Ions Detector_MS->MS1 Spectra Data Acquisition: MS1 and MS2 Spectra Detector_MS->Spectra Analysis_MS Confirm Mass & Sequence/Label Location Spectra->Analysis_MS cluster_pathway Linaclotide Signaling Pathway in Intestinal Epithelial Cells Linaclotide Linaclotide (or Deuterated Linaclotide) GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds & activates cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII activates CFTR CFTR Channel PKGII->CFTR phosphorylates & activates Secretion Cl⁻, HCO₃⁻, and H₂O Secretion into Intestinal Lumen CFTR->Secretion

References

Navigating the Stability and Storage of Linaclotide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Linaclotide-d4, a crucial internal standard for the quantification of the therapeutic peptide Linaclotide. Drawing upon available data for both the deuterated and non-deuterated forms, this document outlines optimal storage, summarizes stability under various stress conditions, and provides detailed experimental protocols to aid in the design and execution of robust analytical methods.

Core Stability and Storage Recommendations

This compound is supplied as a solid and exhibits excellent long-term stability when stored under appropriate conditions. The primary recommendation for long-term storage is at -20°C .[1] Under these conditions, the compound is reported to be stable for at least four years.[1]

For the non-deuterated form, Linaclotide, which is formulated as a hygroscopic solid for oral administration, the recommended storage is at 25°C, with excursions permitted between 15°C and 30°C.[2] It is crucial to store it in its original container, protected from moisture.[2]

While specific solution stability data for this compound is not extensively published, information on Linaclotide provides valuable guidance. Aqueous solutions of Linaclotide are not recommended for storage for more than one day.[3] Stock solutions of this compound are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where it has a solubility of approximately 30 mg/mL.[1] It is best practice to prepare fresh working solutions from a frozen stock solution for each analytical run to ensure accuracy.

Table 1: Summary of Recommended Storage Conditions

CompoundFormStorage TemperatureDurationKey Considerations
This compound Solid-20°C≥ 4 years[1]For long-term stability.
Linaclotide Solid (Hygroscopic)25°C (15-30°C excursions)[2]Per manufacturerKeep in original container, protect from moisture.[2]
This compound/Linaclotide Aqueous SolutionN/A≤ 1 day[3]Prepare fresh.
This compound/Linaclotide DMSO/DMF Stock-20°C or belowVariesPurge with inert gas before sealing and freezing.

Forced Degradation and Stability Profile of Linaclotide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on this compound are not publicly available, comprehensive studies on Linaclotide provide a robust framework for its deuterated analogue.

Linaclotide has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal, photolytic, and neutral hydrolytic stress.

Table 2: Summary of Linaclotide Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Degradation Products (DPs)
Acid Hydrolysis 1 N HCl30 min60°C8.72%2 DPs (DP 1 & DP 2)
Base Hydrolysis 1 N NaOH30 min60°C22.43%3 DPs (DP 3, DP 4, & DP 5)
Oxidative 30% H₂O₂24 hRoom Temp17.82%1 major DP (DP 6)
Neutral Hydrolysis Water6 h60°CNo significant degradationN/A
Thermal Solid State48 h105°CNo significant degradationN/A
Photolytic Solid State7 daysICH conditionsNo significant degradationN/A

Data sourced from a stability-indicating RP-HPLC method development study.

Further characterization studies using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) have identified additional degradation products under various stress conditions, including pseudo-degradation products under acidic conditions with methanol (B129727) as a co-solvent, and other products under basic, neutral, thermal, photolytic, and oxidative stress.

Gastrointestinal Stability

As an orally administered peptide, the stability of Linaclotide in the gastrointestinal tract is a critical factor. In vitro studies using simulated gastric and intestinal fluids provide insight into its degradation profile.

Linaclotide is relatively stable in simulated gastric fluid (SGF), but it degrades in simulated intestinal fluid (SIF), with a reported half-life of approximately 48 minutes.[4] The primary degradation pathway in the intestine involves the proteolytic cleavage of the C-terminal tyrosine residue by carboxypeptidase A, forming the active metabolite MM-419447.[4][5] Both Linaclotide and MM-419447 are further degraded, starting with the reduction of their disulfide bonds.[4]

Table 3: Gastrointestinal Stability of Linaclotide

Fluid TypepHKey Enzymes/ComponentsHalf-life (t½)Primary Degradation Pathway
Simulated Gastric Fluid (SGF) ~1.2Pepsin> 3 hours[4]Minimal degradation
Simulated Intestinal Fluid (SIF) ~6.8Pancreatin (contains proteases like trypsin, chymotrypsin, and carboxypeptidase)~48 minutes[4]Cleavage of C-terminal Tyrosine, reduction of disulfide bonds.[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is based on a published stability-indicating method for Linaclotide.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Linaclotide in a diluent of water and acetonitrile (B52724) (90:10 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 1 N HCl.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat the mixture at 60°C for 6 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to light for 7 days according to ICH Q1B guidelines.

  • Analysis: Dilute the stressed samples appropriately and analyze using a validated stability-indicating HPLC method.

In Vitro Gastrointestinal Stability Assay Protocol

This protocol is adapted from studies on Linaclotide and its analogues.[6]

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF, pH ~1.2): Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 7.0 mL of HCl and dilute with water to 1 L.

    • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl. Dilute to 1 L with water.[6]

  • Incubation:

    • Prepare a 2 mg/mL stock solution of Linaclotide in water.

    • Dilute 15 µL of the stock solution into 285 µL of either SGF or SIF.

    • Incubate the mixture at 37°C.[6]

  • Sampling and Quenching:

    • Withdraw 30 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).[6]

    • Quench the SGF samples with 30 µL of 0.2 M Na₂CO₃.[6]

    • Quench the SIF samples with 30 µL of 10% aqueous trifluoroacetic acid (TFA).[6]

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by RP-HPLC to determine the percentage of remaining Linaclotide.

Linaclotide Signaling Pathway and Experimental Workflow

Linaclotide exerts its therapeutic effect through a well-defined signaling pathway in the intestinal epithelium. Understanding this pathway is crucial for researchers investigating its mechanism of action and developing related compounds.

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to cGMP Increased intracellular cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G-II (PKG-II) Activation cGMP->PKGII CFTR_inactive CFTR (Inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Secretion Cl- and HCO3- Secretion into Lumen CFTR_active->Secretion Fluid Increased Intestinal Fluid and Accelerated Transit Secretion->Fluid

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

The diagram above illustrates how Linaclotide binds to the Guanylate Cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[7] This binding stimulates the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[7] Elevated intracellular cGMP levels then activate Protein Kinase G-II (PKG-II), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[7][8] The activated CFTR promotes the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[7]

Stability_Testing_Workflow start Start: this compound Sample stock_prep Prepare Stock Solution (e.g., 1 mg/mL in 90:10 Water:ACN) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid Yes base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base Yes oxidative Oxidative (30% H2O2, RT) stress_conditions->oxidative Yes other Other (Thermal, Photo, etc.) stress_conditions->other Yes neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidative->neutralize hplc_analysis Analyze by Stability-Indicating RP-HPLC Method other->hplc_analysis neutralize->hplc_analysis data_analysis Quantify Degradation & Identify Degradants hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: A generalized workflow for forced degradation studies of this compound.

This workflow provides a logical sequence for conducting forced degradation studies, from sample preparation through to data analysis, which is fundamental for establishing a comprehensive stability profile for this compound.

References

A Technical Guide to the Certificate of Analysis for Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Linaclotide-d4. This compound, a deuterated analog of the guanylate cyclase-C agonist Linaclotide, is primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2] A thorough understanding of its CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document outlines the key analytical tests performed, presents data in a structured format, details the underlying experimental methodologies, and visualizes the relevant biological and analytical pathways.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the specific lot of this compound.

Parameter Specification Example Result
Product Name This compoundThis compound
Catalog Number -28798
Lot Number -ABC12345
Molecular Formula C₅₉H₇₅D₄N₁₅O₂₁S₆C₅₉H₇₅D₄N₁₅O₂₁S₆
Molecular Weight 1530.8 g/mol 1530.8 g/mol
CAS Number 851199-59-2 (unlabeled)851199-59-2 (unlabeled)
Appearance White to off-white solidConforms
Solubility Soluble in DMSO and DMF (~30 mg/mL)Conforms

Analytical Data and Quality Control

This section details the results of rigorous testing to confirm the identity, purity, and quality of the this compound batch.

Test Method Specification Example Result
Mass Spectrometry ESI-MSConforms to theoretical massConforms
Deuterium (B1214612) Incorporation Mass Spectrometry≥99% deuterated forms (d₁-d₄)Conforms
Test Method Specification Example Result
Purity by HPLC RP-HPLC≥95%99.31%
Chemical Purity -≥95% (Linaclotide)Conforms
Impurity Specification Example Result
Individual Impurities Report individual impuritiesAc-Linaclotide (<0.1%), Asp(7)-Linaclotide (<0.1%)
Total Impurities ≤5%0.69%

Experimental Protocols

Detailed methodologies are crucial for understanding the data presented in the CoA.

This method separates this compound from potential impurities.[3][4]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : SinoChrom ODS-BP (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A : 30 mM sodium phosphate (B84403) buffer, pH 2.8.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 7% to 25% Mobile Phase B over 32 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Detection : UV at 214 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.[5][6]

The workflow for HPLC purity analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent inject Inject sample into HPLC system prep->inject separate Separation on C18 column inject->separate detect UV Detection at 214 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (%) integrate->calculate

Workflow for HPLC Purity Analysis.

Mass spectrometry confirms the molecular weight of this compound and the extent of deuterium labeling.

  • Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.

  • Method : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

  • Identity Confirmation : The observed molecular weight is compared to the theoretical molecular weight of this compound.

  • Deuterium Incorporation : The mass spectrum is analyzed to determine the distribution of deuterated forms (d₁, d₂, d₃, d₄) and to ensure the absence or minimal presence of the non-deuterated (d₀) form.

The logical flow for identity verification is depicted below.

MS_Identity_Verification cluster_analysis Mass Spectrometry Analysis cluster_verification Verification sample This compound Sample ms LC-MS Analysis sample->ms spectrum Mass Spectrum ms->spectrum compare_mw Compare MW spectrum->compare_mw compare_deuterium Assess Isotopic Distribution spectrum->compare_deuterium theoretical_mw Theoretical MW (1530.8 g/mol) theoretical_mw->compare_mw deuterium_spec Deuterium Spec (≥99% d₁-d₄) deuterium_spec->compare_deuterium result Identity Confirmed compare_mw->result Matches compare_deuterium->result Meets Spec Linaclotide_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds to & activates cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC CFTR CFTR Ion Channel cGMP->CFTR activates Secretion Chloride and Bicarbonate Secretion into Lumen CFTR->Secretion leads to BowelMovement Increased Intestinal Fluid and Transit Secretion->BowelMovement

References

Linaclotide-d4: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Linaclotide-d4, a deuterated analog of the therapeutic peptide Linaclotide (B608579). It is intended to serve as a technical resource for professionals engaged in research, analytics, and drug development. This guide details the compound's core properties, relevant experimental protocols for its use and characterization, and the biological pathway of its parent compound, Linaclotide.

Core Physical and Chemical Properties

This compound is the deuterated form of Linaclotide, a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor.[1][2][3] It is primarily intended for use as an internal standard for the quantification of Linaclotide in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][5] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analyses, without significantly altering its chemical behavior.

General Properties

This table summarizes the fundamental identifiers and characteristics of this compound.

PropertyData
Analyte Name This compound
Synonyms L-Cysteinyl-L-cysteinyl-L-α-glutamyl-L-tyrosyl-L-cysteinyl-L-cysteinyl-L-asparaginyl-L-prolyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-L-tyrosine-d4, cyclic (1→6),(2→10),(5→13)-tris(disulfide)
Parent CAS Number 851199-59-2[6][7][8]
Appearance Solid[4][5]
Primary Use Internal standard for the quantification of Linaclotide.[4][5]
Chemical Structure and Composition

The structural details define the precise composition and mass of this compound.

PropertyData
Molecular Formula C₅₉H₇₅D₄N₁₅O₂₁S₆[4][6][7]
Molecular Weight 1530.8 g/mol (also reported as 1530.76 and 1530.78 g/mol )[4][6][7]
Chemical Purity ≥95% (as Linaclotide)[4]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₄); ≤1% d₀[4][5]
Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of the standard.

PropertyData
Solubility Organic Solvents: Soluble in DMSO and Dimethylformamide (DMF) at approximately 30 mg/mL.[4][5]Aqueous Buffers: Sparingly soluble. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[5] For aqueous solutions, it is recommended to first dissolve the compound in DMSO.[9]
Storage Temperature -20°C[4][5][9]
Stability ≥ 4 years at -20°C.[4][5][9]

Biological Context: Linaclotide's Mechanism of Action

This compound serves as an analytical standard for Linaclotide, a drug that acts locally on the intestinal epithelium.[10][11] Understanding the parent drug's mechanism is crucial for its development and analysis. Linaclotide is a guanylate cyclase-C (GC-C) agonist.[2][11][12] Its binding to the GC-C receptor on the luminal surface of intestinal enterocytes initiates a signaling cascade.[1][10] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[10][12] Elevated cGMP activates the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[2][10] The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, which increases intestinal fluid and accelerates transit, thereby alleviating constipation.[1][2][11]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_effect Physiological Effect Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds & Activates GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Converted by activated GC-C PKG_II Protein Kinase G-II (PKG-II) cGMP_intra->PKG_II Activates CFTR CFTR Ion Channel (Inactive) PKG_II->CFTR Phosphorylates CFTR_active CFTR Ion Channel (Active) CFTR->CFTR_active Activation Secretion Cl- and HCO3- Secretion CFTR_active->Secretion Stimulates Fluid Increased Intestinal Fluid & Transit Secretion->Fluid Leads to

Linaclotide's intracellular signaling cascade.

Experimental Protocols

The following sections detail generalized protocols relevant to the use and analysis of this compound and its parent compound. These are intended as guides and should be adapted based on specific instrumentation and experimental goals.

Protocol: Quantification of Linaclotide using LC-MS/MS

This compound is the ideal internal standard for quantifying Linaclotide in plasma due to its similar chemical properties and distinct mass. This protocol outlines a typical workflow using Solid-Phase Extraction (SPE) for sample cleanup followed by UPLC-MS/MS analysis.[13]

Objective: To accurately measure the concentration of Linaclotide in a biological matrix (e.g., human plasma).

Materials:

  • Linaclotide (for calibration standards)

  • This compound (Internal Standard, IS)

  • Human Plasma (or other relevant matrix)

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)[13]

  • Methanol (B129727), Acetonitrile (ACN), Water (LC-MS grade)

  • Formic Acid (FA)

  • UPLC-MS/MS system with electrospray ionization (ESI) source[13]

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare calibration curve standards by spiking known concentrations of Linaclotide into the plasma matrix (e.g., 10-4000 pg/mL).[13]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For each unknown sample, calibration standard, and QC, aliquot a fixed volume of plasma (e.g., 300 µL).[13]

    • Add a fixed amount of this compound internal standard solution to all samples, standards, and QCs.

  • Sample Extraction (Solid-Phase Extraction):

    • Condition the SPE plate/cartridges with methanol followed by water.

    • Load the plasma samples onto the SPE sorbent.

    • Wash the sorbent to remove interfering matrix components (e.g., with an aqueous basic solution).

    • Elute the analyte and internal standard using an appropriate solvent (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[13]

  • UPLC-MS/MS Analysis:

    • Chromatography: Separate the analyte from matrix components using a reversed-phase column (e.g., C18). Employ a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN).[3][14]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Monitor specific precursor-to-product ion transitions for both Linaclotide and this compound using Multiple Reaction Monitoring (MRM).

    • Quantification: Construct a calibration curve by plotting the peak area ratio (Linaclotide/Linaclotide-d4) against the known concentration of the calibration standards. Determine the concentration of Linaclotide in unknown samples by interpolating their peak area ratios from this curve.

LCMS_Workflow Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Spike->SPE Dry Evaporate & Reconstitute SPE->Dry Inject Inject into UPLC-MS/MS Dry->Inject Separate Chromatographic Separation (UPLC) Inject->Separate Detect Detection & Fragmentation (MS/MS) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Conc.) Detect->Quantify

Workflow for Linaclotide quantification using an internal standard.
Protocol: Peptide Synthesis and Purification Overview

Linaclotide is a synthetic peptide produced using Solid-Phase Peptide Synthesis (SPPS), followed by oxidative folding to form the correct disulfide bonds and purification via HPLC.[3][15][16]

Objective: To synthesize and purify a peptide like Linaclotide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide is assembled sequentially on a solid resin support.

    • The process involves repeated cycles of:

      • Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the growing peptide chain.

      • Coupling: Activation and coupling of the next protected amino acid in the sequence.

      • Washing: Removal of excess reagents and byproducts.

    • This cycle is repeated until the full 14-amino acid linear sequence is assembled on the resin.[15]

  • Cleavage and Deprotection:

    • Once synthesis is complete, the peptide is cleaved from the resin support.

    • Simultaneously, all permanent side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid - TFA).[15]

    • The crude linear peptide is then precipitated, washed (e.g., with diethyl ether), and lyophilized.[15]

  • Oxidative Folding (Cyclization):

    • The linear peptide, containing six cysteine residues, must be folded to form the three specific disulfide bonds (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).[3]

    • This is achieved by dissolving the peptide at a low concentration in an oxidation buffer (e.g., a phosphate (B84403) buffer at neutral to slightly basic pH) and stirring in the presence of air or another oxidizing agent.[15][16] This process promotes the formation of the thermodynamically favored disulfide bond arrangement.

  • Purification (Preparative RP-HPLC):

    • The crude cyclized peptide mixture, which may contain incorrectly folded isomers and other impurities, is purified.

    • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[3][14]

    • The mixture is separated on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like TFA or formic acid.[3]

    • Fractions corresponding to the main peak (the correctly folded Linaclotide) are collected, pooled, and lyophilized to yield the final high-purity product.

Peptide_Synthesis_Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Linear Peptide on Resin Oxidation 3. Oxidative Folding (Disulfide Bond Formation) Cleavage->Oxidation Crude Linear Peptide Purification 4. Purification (Preparative HPLC) Oxidation->Purification Crude Cyclized Mixture Final Final Product: Pure Peptide Purification->Final

General workflow for synthetic peptide production.

References

Synthesis of stable isotope-labeled peptide standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Stable Isotope-Labeled Peptide Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications involved in the synthesis of stable isotope-labeled (SIL) peptide standards. These standards are indispensable tools for achieving accurate and reproducible quantification in mass spectrometry-based proteomics, making them critical for biomarker discovery, drug development, and systems biology research.

The Principle of Stable Isotope Labeling

Stable isotope labeling involves the strategic incorporation of heavy, non-radioactive isotopes—such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H)—into a peptide's amino acid sequence.[1][2] The resulting "heavy" peptide is chemically identical to its endogenous, "light" counterpart but possesses a distinct mass-to-charge (m/z) ratio.[1] When a precisely quantified SIL peptide is introduced as an internal standard into a complex biological sample, it co-elutes during liquid chromatography (LC) and is co-detected by the mass spectrometer (MS) with the native peptide.[1][2] This co-analysis allows for the precise quantification of the target peptide by comparing the signal intensities of the light and heavy peptide pairs, effectively normalizing for variations in sample preparation, matrix effects, and instrument performance.[3]

Primary Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The most prevalent and versatile method for producing SIL peptides is solid-phase peptide synthesis (SPPS).[1][4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[6] Stable isotopes are incorporated by using protected amino acids that have been enriched with ¹³C, ¹⁵N, or other stable isotopes at specific positions.[4][7]

Key Advantages of SPPS:

  • Site-Specific Labeling: Allows for the precise placement of isotopic labels at any desired position within the peptide sequence.[4]

  • High Purity: Facilitates the removal of excess reagents and by-products through simple washing steps, leading to a purer crude product.[4]

  • Flexibility: Enables the synthesis of complex peptides, including those with post-translational modifications or unnatural amino acids.

General Workflow: From Synthesis to Qualified Standard

The production of a high-quality SIL peptide standard is a multi-stage process that encompasses synthesis, purification, and rigorous quality control. The logical flow ensures that the final product has a confirmed identity, high purity, and accurately determined concentration.

G cluster_synthesis Phase 1: Synthesis cluster_purification Phase 2: Purification & Quality Control start Select Resin & First Amino Acid deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Next Fmoc- Amino Acid (Light or Heavy) deprotection1->coupling wash Wash coupling->wash repeat Repeat Cycles wash->repeat repeat->deprotection1 Next Amino Acid cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups repeat->cleavage Final Amino Acid crude Crude Peptide cleavage->crude hplc Reverse-Phase HPLC Purification crude->hplc fractions Collect & Analyze Fractions hplc->fractions lyophilize Pool Pure Fractions & Lyophilize fractions->lyophilize qc Final QC Analysis lyophilize->qc standard Qualified SIL Peptide Standard qc->standard

Caption: General workflow for the synthesis and qualification of a SIL peptide standard.

Detailed Experimental Protocols

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a SIL peptide on a resin support.

  • Resin Swelling: Place the appropriate Fmoc-amino acid-loaded resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate tube, dissolve the next Fmoc-protected amino acid (either the desired stable isotope-labeled or unlabeled version) in DMF. Add a coupling activator (e.g., HBTU/HOBt) and an activator base (e.g., DIPEA).[1] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.[1] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.[1]

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence until the full peptide is assembled.

  • Cleavage and Global Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM). Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin to cleave the peptide from the support and remove all side-chain protecting groups. Agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[1]

  • Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a dry powder.

Protocol for Peptide Purification by RP-HPLC

The crude peptide product contains the desired full-length peptide along with impurities such as truncated or deletion sequences.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[6][9]

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often Mobile Phase A.

  • Column and Mobile Phases: Use a C18 stationary phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Separation: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The hydrophobic peptide binds to the C18 column and is eluted as the concentration of the organic solvent (acetonitrile) increases.

  • Detection and Fraction Collection: Monitor the column eluent using a UV detector at ~215-220 nm (peptide bond) and 280 nm (for aromatic residues like Trp, Tyr). Collect fractions corresponding to the main peak, which represents the target peptide.

  • Purity Verification: Analyze a small aliquot of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm purity and identity. Pool the fractions that meet the required purity specification (e.g., >98%).

  • Final Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final purified SIL peptide as a fluffy white powder.

Quantitative Data and Quality Control

Rigorous quality control is essential to ensure the utility of the SIL peptide as a quantitative standard. Data from multiple analytical techniques are summarized to certify the final product.

Table 1: Typical Quality Control Specifications for a SIL Peptide Standard

ParameterMethodTypical SpecificationPurpose
Identity Verification Mass Spectrometry (MS)Observed mass matches calculated mass ± 0.5 DaConfirms the correct peptide sequence was synthesized.
Purity RP-HPLC (UV @ 215 nm)≥98%Ensures that the majority of the material is the target peptide.
Isotopic Enrichment Mass Spectrometry (MS)≥99%Confirms the high incorporation of the stable isotope label.
Peptide Content Amino Acid Analysis (AAA)70-90% (reported value)Accurately determines the amount of peptide in the lyophilized powder, accounting for water and counterions.[8]
Counterion Content Ion Chromatography / NMRReport ValueIdentifies and quantifies counterions (e.g., TFA) from the synthesis and purification process.[10]

Application in Signaling Pathway Analysis

SIL peptides are powerful tools for studying dynamic cellular processes like signal transduction. By targeting key proteins in a pathway, researchers can accurately quantify changes in their abundance in response to various stimuli.

G cluster_pathway Quantification of MAPK Signaling Intermediates cluster_quant Internal Standards for MS Quantification GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SIL_Raf SIL-Peptide for Raf SIL_Raf->Raf SIL_MEK SIL-Peptide for MEK SIL_MEK->MEK SIL_ERK SIL-Peptide for ERK SIL_ERK->ERK

Caption: Using SIL peptides to quantify key kinases in the MAPK signaling cascade.

Conclusion

The synthesis of stable isotope-labeled peptide standards through solid-phase peptide synthesis is a robust and essential technique for modern quantitative science.[1] These high-purity, accurately quantified standards serve as the gold standard for internal calibration in mass spectrometry, enabling precise and reliable measurement of proteins and their modifications in complex biological systems.[3][11] A meticulous workflow, combining controlled synthesis with comprehensive purification and multi-faceted quality control, is paramount to producing SIL standards that meet the rigorous demands of research, clinical diagnostics, and drug development.

References

The Role of Linaclotide-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of Linaclotide-d4 (B1162147) as an internal standard in the quantitative bioanalysis of linaclotide (B608579). It delves into the mechanism of action of linaclotide to provide a comprehensive understanding of the analyte and elucidates the principles behind the use of stable isotope-labeled internal standards in enhancing the accuracy and precision of analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Pharmacodynamic Mechanism of Linaclotide

Linaclotide is a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the luminal surface of intestinal epithelial cells. Its mechanism of action is localized to the gastrointestinal tract with minimal systemic absorption.

Upon oral administration, linaclotide binds to the GC-C receptor, initiating a cascade of intracellular events. This binding leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resultant increase in intracellular cGMP has two primary effects:

  • Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated intracellular cGMP activates the CFTR ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased anion secretion is followed by the passive diffusion of sodium and water, resulting in increased intestinal fluid and accelerated transit of intestinal contents.

  • Modulation of Visceral Pain: An increase in extracellular cGMP is believed to exert an inhibitory effect on pain-sensing nerves in the intestine, which contributes to the relief of abdominal pain and discomfort associated with irritable bowel syndrome with constipation (IBS-C).

dot

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC GTP GTP GCC->GTP Activates cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts to CFTR CFTR Ion Channel cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transport cluster_lumen cluster_lumen CFTR->cluster_lumen Secretes Cl- and HCO3- Pain_Nerve Pain-Sensing Nerve cGMP_extra->Pain_Nerve Inhibits

Caption: Linaclotide's signaling pathway in intestinal epithelial cells.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. In this compound, four hydrogen atoms in the linaclotide molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

The fundamental principle behind using this compound is that it is chemically identical to linaclotide and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the presence of deuterium, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native linaclotide by the mass spectrometer.

The mechanism of action of this compound as an internal standard is to compensate for variability at various stages of the analytical process:

  • Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: this compound co-elutes with linaclotide, ensuring that both are subjected to the same matrix effects at the same point in time.

  • Mass Spectrometric Ionization: Variations in ionization efficiency in the mass spectrometer source, often caused by matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio corrects for the aforementioned sources of variability, leading to a more robust and reliable analytical method.

dot

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction LC UPLC Separation Extraction->LC MS Tandem Mass Spectrometry (Detection of Linaclotide and this compound) LC->MS Ratio Calculate Peak Area Ratio (Linaclotide / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow using an internal standard.

Experimental Protocol for Linaclotide Quantification

The following is a representative UPLC-MS/MS method for the quantification of linaclotide in human plasma. While the original source documentation for this specific method did not explicitly name this compound as the internal standard, a deuterated analog is the ideal and most probable choice for such a validated assay.

Sample Preparation (Solid-Phase Extraction)
  • To 300 µL of human plasma, add a known concentration of this compound internal standard.

  • Pre-treat the plasma sample by mixing with 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Load the entire pre-treated sample onto a mixed-mode solid-phase extraction (SPE) 96-well µElution plate.

  • Wash the SPE plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elute linaclotide and this compound from the sorbent using two 50 µL aliquots of the elution solvent.

  • Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection.

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

ParameterValue
UPLC SystemACQUITY UPLC I-Class
ColumnACQUITY HSS PFP 130Å, 1.7 μm, 2.1 mm × 100 mm
Column Temperature42 °C
Sample Temperature15 °C
Injection Volume10 µL
Mobile Phase A0.2% Formic acid in water
Mobile Phase B0.2% Formic acid in acetonitrile
Flow Rate0.2 mL/min
GradientLinear gradient optimized for separation

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerXevo TQ-XS Tandem Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Linaclotide MRM Transition 764 -> 182
This compound MRM Transition Theoretically 766 -> 182 or other stable fragment
Cone VoltageOptimized for each transition
Collision EnergyOptimized for each transition

Note on this compound MRM Transition: The precursor ion for this compound would be expected to have an m/z of 766 (assuming the +2 charge state as with the native linaclotide). The product ion would likely be the same as for linaclotide if the deuterium labeling is on a part of the molecule that does not fragment, or it could be a different, stable fragment.

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like this compound allows for the development of highly sensitive, accurate, and precise bioanalytical methods. The following tables summarize the performance characteristics of a representative validated UPLC-MS/MS method for linaclotide in human plasma.

Table 3: Calibration Curve Performance

ParameterResult
Linear Dynamic Range10–4000 pg/mL
Correlation Coefficient (r²)> 0.997
Accuracy85–115%
Precision (CV)< 15%

Table 4: Quality Control Sample Performance

QC LevelAccuracy (%)Precision (%CV)
Low QC97–110%< 8%
Medium QC97–110%< 8%
High QC97–110%< 8%

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of linaclotide. Its mechanism of action is to mimic the behavior of the native analyte throughout the analytical process, thereby correcting for procedural variability and matrix effects. This results in a highly accurate and precise method, which is essential for pharmacokinetic studies and clinical trial sample analysis. The detailed experimental protocol and performance data presented in this guide underscore the robustness of UPLC-MS/MS methods when a stable isotope-labeled internal standard is employed. This approach is fundamental to generating reliable data in drug development and research.

A Guide to Deuterium-Labeled Peptides for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of deuterium-labeled peptides in quantitative proteomics. It covers the core principles of metabolic and chemical labeling techniques, detailed experimental protocols, data analysis workflows, and their critical applications in drug discovery and development.

Introduction to Quantitative Proteomics

Quantitative proteomics is a powerful analytical chemistry field focused on the large-scale measurement of protein abundances in a sample. By comparing protein expression levels between different biological states (e.g., healthy vs. diseased, treated vs. untreated), researchers can gain crucial insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. Stable isotope labeling, particularly with deuterium, has become a cornerstone of accurate and robust quantitative proteomics.

This guide will focus on two widely used deuterium-labeling strategies: Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a metabolic labeling approach, and reductive dimethylation, a chemical labeling method.

Core Principles of Deuterium Labeling

The fundamental principle behind isotopic labeling in proteomics is to introduce a known mass difference between proteins from different samples. This allows for the direct comparison of their relative abundance within a single mass spectrometry (MS) analysis, minimizing experimental variability.

Metabolic Labeling (SILAC): In SILAC, cells are cultured in media where a standard ("light") essential amino acid is replaced by its heavy isotope-labeled counterpart (e.g., deuterium-labeled leucine).[1] Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins.[2][3] When the "heavy" labeled cell population is mixed with a "light" (unlabeled) population, the resulting peptides from the heavy sample will have a higher mass. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two samples.[2][4]

Chemical Labeling (Reductive Dimethylation): This method involves the chemical modification of peptides after protein extraction and digestion.[5][6] Primary amines (the N-terminus of the peptide and the ε-amino group of lysine (B10760008) residues) are modified using light or heavy (deuterium-containing) formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride.[5][7][8] This results in the addition of methyl groups, with the heavy-labeled peptides having a predictable mass shift for each modification site.[5][9]

Experimental Protocols

Stable Isotope Labeling with Amino acids in Cell culture (SILAC)

The SILAC workflow can be divided into two main phases: an adaptation phase and an experimental phase.[3][4]

Adaptation Phase:

  • Cell Culture: Begin by culturing the chosen cell line in a "light" SILAC medium, which is identical to standard culture medium but lacks the amino acids to be used for labeling (typically lysine and arginine).

  • Heavy Medium Culture: In parallel, culture the same cell line in a "heavy" SILAC medium supplemented with the heavy isotope-labeled amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄). While deuterium-labeled amino acids were used in early SILAC experiments, ¹³C and ¹⁵N labels are now more common to avoid chromatographic shifts.[10]

  • Label Incorporation: Continue to culture the cells in the heavy medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids into the proteome (>97%).[2][6]

  • Verification of Incorporation (Optional but Recommended): A small aliquot of cells can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm complete labeling.

Experimental Phase:

  • Apply Experimental Conditions: Once complete labeling is achieved, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and a vehicle control to the "light" cells).

  • Cell Lysis and Protein Extraction: Harvest the cells from both "light" and "heavy" conditions and lyse them using an appropriate lysis buffer (e.g., RIPA buffer).

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.

  • Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins C-terminal to lysine and arginine residues.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified, often using C18 StageTips, before mass spectrometry analysis.[5]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light Culture Light Culture Complete Labeling Check Complete Labeling Check Light Culture->Complete Labeling Check >5 doublings Heavy Culture Heavy Culture Heavy Culture->Complete Labeling Check >5 doublings Apply Treatment Apply Treatment Complete Labeling Check->Apply Treatment Control Control Complete Labeling Check->Control Harvest & Lyse Harvest & Lyse Apply Treatment->Harvest & Lyse Control->Harvest & Lyse Mix Lysates (1:1) Mix Lysates (1:1) Harvest & Lyse->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis

SILAC Experimental Workflow
Reductive Dimethylation

This chemical labeling approach is performed on peptides after protein extraction and digestion.[8]

Protocol:

  • Protein Extraction and Digestion: Extract proteins from the different sample groups (e.g., control and treated). Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Cleanup: Desalt the peptide mixtures using a C18 column or StageTips.

  • Labeling Reaction:

    • For the "light" sample, resuspend the peptides in a reaction buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate). Add "light" formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • For the "heavy" sample, resuspend the peptides in the same buffer. Add "heavy" formaldehyde (CD₂O) and sodium cyanoborohydride (NaBD₃CN).

    • Incubate the reactions for a short period (e.g., 1 hour) at room temperature.

  • Quenching the Reaction: Stop the labeling reaction by adding an amine-containing buffer, such as ammonium (B1175870) bicarbonate or Tris buffer, to consume the excess formaldehyde.

  • Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Final Cleanup: Perform a final desalting step to remove reaction byproducts and excess reagents before LC-MS/MS analysis.

Reductive_Dimethylation_Workflow cluster_Sample1 Sample 1 (Control) cluster_Sample2 Sample 2 (Treated) cluster_Analysis Analysis Protein Extraction 1 Protein Extraction 1 Protein Digestion 1 Protein Digestion 1 Protein Extraction 1->Protein Digestion 1 Peptide Cleanup 1 Peptide Cleanup 1 Protein Digestion 1->Peptide Cleanup 1 Light Labeling Light Labeling Peptide Cleanup 1->Light Labeling CH₂O, NaBH₃CN Quench & Mix Quench & Mix Light Labeling->Quench & Mix Protein Extraction 2 Protein Extraction 2 Protein Digestion 2 Protein Digestion 2 Protein Extraction 2->Protein Digestion 2 Peptide Cleanup 2 Peptide Cleanup 2 Protein Digestion 2->Peptide Cleanup 2 Heavy Labeling Heavy Labeling Peptide Cleanup 2->Heavy Labeling CD₂O, NaBD₃CN Heavy Labeling->Quench & Mix Final Cleanup Final Cleanup Quench & Mix->Final Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Final Cleanup->LC-MS/MS Analysis

Reductive Dimethylation Workflow

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the compared samples. This data is typically presented in tables.

Table 1: Mass Shifts for Common Deuterium Labeling Reagents

Labeling MethodReagentLabeled ResiduesMass Shift per Label (Da)
SILACDeuterated Leucine (d3)Leucine+3.0188
Reductive DimethylationDeuterated Formaldehyde (d2) and Deuterated Sodium Cyanoborohydride (d1)N-terminus, Lysine+6.0377

Table 2: Example Quantitative Proteomics Data

Protein IDGene NameDescriptionRatio (Heavy/Light)p-valueRegulation
P02768ALBSerum albumin1.050.89Unchanged
P60709ACTBActin, cytoplasmic 10.980.92Unchanged
Q9Y6K5HSP90AA1Heat shock protein HSP 90-alpha2.540.001Upregulated
P08670VIMVimentin0.450.005Downregulated
Data Analysis Workflow

The analysis of quantitative proteomics data involves several computational steps to process the raw mass spectrometry data and obtain meaningful biological insights.

  • Raw Data Processing: The raw data from the mass spectrometer is processed to extract peptide features, including their mass-to-charge ratio (m/z), retention time, and intensity.

  • Peptide Identification: The fragmentation spectra (MS/MS) are searched against a protein sequence database (e.g., UniProt) using search engines like Mascot, SEQUEST, or Andromeda to identify the peptide sequences.[1][11]

  • Peptide Quantification: The relative abundance of the light and heavy forms of each peptide is determined by comparing the areas under the curve of their respective extracted ion chromatograms.

  • Protein Quantification: The peptide ratios are then aggregated to infer the relative abundance of the proteins they originated from. Software like MaxQuant is commonly used for both identification and quantification.[2][4][11]

  • Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are applied to determine the significance of the observed changes in protein abundance.[12]

  • Bioinformatics Analysis: Differentially expressed proteins are further analyzed using bioinformatics tools to identify enriched biological pathways, protein-protein interaction networks, and functional annotations.[11]

Quantitative Proteomics Data Analysis Workflow

Applications in Drug Development

Quantitative proteomics using deuterium-labeled peptides is a valuable tool throughout the drug development pipeline.

  • Target Identification and Validation: By comparing the proteomes of healthy and diseased tissues or cells, researchers can identify proteins that are differentially expressed and may represent novel drug targets.

  • Mechanism of Action Studies: Quantitative proteomics can elucidate how a drug works by identifying proteins and signaling pathways that are modulated upon drug treatment.

  • Off-Target Effect Analysis: This technique can identify unintended protein interactions and expression changes caused by a drug candidate, helping to assess its potential toxicity and side effects.

  • Biomarker Discovery: Proteins that show a consistent change in expression in response to a disease or treatment can be developed as biomarkers for diagnosis, prognosis, or monitoring treatment efficacy.

  • Pharmacokinetic Screening: SILAC-labeled antibodies can be used in cassette dosing studies to improve the efficiency of pharmacokinetic screening for antibody-drug conjugates (ADCs).[13]

Case Study: PTMScan® in Early Drug Discovery

The PTMScan® method, which utilizes immunoaffinity enrichment of post-translationally modified peptides, often in combination with SILAC, has been instrumental in early drug discovery. For instance, in ovarian cancer research, this approach was used to profile tyrosine phosphorylation, leading to the identification of a novel EML4-ALK fusion protein. Cells expressing this fusion were found to be highly sensitive to the ALK inhibitor crizotinib, demonstrating the power of quantitative proteomics in identifying therapeutic targets and predicting drug response.

References

Methodological & Application

Application Note: High-Sensitivity Bioanalysis of Linaclotide in Human Plasma Using Linaclotide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of linaclotide (B608579) in human plasma. The method utilizes a stable isotope-labeled internal standard, Linaclotide-d4, to ensure accuracy and precision. Sample preparation involves solid-phase extraction (SPE) to minimize matrix effects and enhance recovery. The developed UPLC-MS/MS method achieves a lower limit of quantitation (LLOQ) of 10.0 pg/mL, demonstrating its suitability for pharmacokinetic studies and clinical research where low circulating levels of linaclotide are expected.[1]

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] Following oral administration, linaclotide acts locally in the gastrointestinal tract and has minimal systemic absorption, resulting in very low plasma concentrations (<50 pg/mL).[1][4] Accurate quantification of linaclotide in biological matrices is therefore challenging but crucial for pharmacokinetic and bioavailability assessments.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis.[5][6][7] A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This allows for effective compensation for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to improved data quality.[8] This application note details a validated LC-MS/MS method for the determination of linaclotide in human plasma, employing this compound as the internal standard.

Linaclotide Signaling Pathway

Linaclotide activates the GC-C receptor on the luminal surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels stimulate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion accelerates intestinal transit and alleviates constipation.[3]

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds cGMP Increased cGMP GCC->cGMP converts GTP GTP GTP->cGMP CFTR CFTR Activation cGMP->CFTR Secretion Cl- and HCO3- Secretion CFTR->Secretion

Figure 1: Simplified signaling pathway of Linaclotide.

Experimental Protocols

Materials and Reagents
  • Linaclotide reference standard (Santa Cruz Biotechnology or equivalent)

  • This compound internal standard (Santa Cruz Biotechnology, CAS 851199-59-2 (unlabeled))[9]

  • Formic acid, LC-MS grade (Fisher Scientific or equivalent)

  • Acetonitrile (B52724), LC-MS grade (Fisher Scientific or equivalent)

  • Methanol (B129727), LC-MS grade (Fisher Scientific or equivalent)

  • Ammonium (B1175870) hydroxide (B78521), analytical grade (Sigma-Aldrich or equivalent)

  • Ultrapure water (Milli-Q® system or equivalent)

  • Human plasma (BioIVT or equivalent)

  • Oasis MAX 96-well µElution plates (Waters Corporation)

Instrumentation
  • Waters ACQUITY UPLC I-Class System

  • Waters Xevo TQ-XS Mass Spectrometer

  • Waters ACQUITY UPLC HSS PFP column (1.8 µm, 2.1 x 100 mm)

Standard Solutions Preparation
  • Linaclotide Stock Solution (1 mg/mL): Accurately weigh and dissolve linaclotide in ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the linaclotide stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration for spiking into samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from a method for linaclotide extraction from plasma.[1]

  • Pre-treatment: Thaw human plasma samples at room temperature. To 300 µL of plasma, add 300 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Internal Standard Spiking: Add an appropriate volume of the this compound working solution to all samples except for the blank matrix.

  • Conditioning: Condition the Oasis MAX 96-well µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing: Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elution: Elute linaclotide and this compound with two aliquots of 50 µL of 2% formic acid in acetonitrile.

  • Dilution: Dilute the eluate with 100 µL of water.

  • Injection: Inject the final sample onto the LC-MS/MS system.

G Start Start: Human Plasma Sample (300 µL) Pretreat Pre-treat with 4% H3PO4 Start->Pretreat Spike Spike with this compound Pretreat->Spike Load Load Sample onto SPE Plate Spike->Load Condition Condition SPE Plate (Methanol, Water) Condition->Load Wash1 Wash 1: 5% NH4OH Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute with 2% Formic Acid in Acetonitrile Wash2->Elute Dilute Dilute with Water Elute->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Figure 2: Experimental workflow for sample preparation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient See Table 1

Table 1: LC Gradient

Time (min)Flow Rate (mL/min)%A%BCurve
Initial0.29556
1.00.29556
8.00.260406
8.50.410906
9.50.410906
10.00.29556
12.00.29556

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 50 V
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Linaclotide764.4689.30.15030
This compound766.4691.30.15030

Note: The specific m/z values for this compound are predicted and should be optimized during method development.

Results and Discussion

Method Performance

The use of this compound as an internal standard is critical for achieving reliable quantitative results. The SIL-IS co-elutes with the analyte, experiencing the same matrix effects and variability during sample processing, which allows for accurate correction.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte_IS Analyte + Internal Standard (Linaclotide + this compound) Extraction Solid-Phase Extraction Analyte_IS->Extraction LC Chromatographic Separation Extraction->LC co-elute MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio generates peak areas Quantification Quantify Analyte Concentration Ratio->Quantification

Figure 3: Logic of using a stable isotope-labeled internal standard.

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over the concentration range of 10-4000 pg/mL.[1] The use of a stable isotope-labeled internal standard typically results in high precision and accuracy. Expected performance data is summarized in Table 3.

Table 3: Summary of Method Validation Parameters (Expected)

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) S/N ≥ 1010.0 pg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect MinimalCompensated by IS

Conclusion

This application note describes a sensitive and robust LC-MS/MS method for the quantification of linaclotide in human plasma using this compound as an internal standard. The combination of efficient solid-phase extraction and the use of a stable isotope-labeled internal standard ensures high accuracy, precision, and minimal matrix effects. The method achieves a low LLOQ, making it suitable for demanding bioanalytical applications in clinical and pharmaceutical research.

References

Application Note and Protocol: Quantification of Linaclotide in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of linaclotide (B608579), a 14-amino acid peptide, in human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled (deuterated) linaclotide as an internal standard (IS) for accurate and precise quantification. This protocol is designed for pre-clinical and clinical research applications requiring the measurement of linaclotide concentrations in biological matrices. The lower limit of quantification (LLOQ) for this method is 10.0 pg/mL, offering high sensitivity for pharmacokinetic studies.

Introduction

Linaclotide (Linzess®) is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] It acts locally on the luminal surface of the intestinal epithelium.[3][4] Linaclotide and its active metabolite bind to GC-C, leading to an increase in both intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] The elevation of intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen.[3][4][5] This increase in intestinal fluid accelerates transit and softens stool.[4][5] Given its minimal systemic absorption and low circulating plasma levels, a highly sensitive and specific analytical method is crucial for its quantification in pharmacokinetic studies.[6] The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the LC-MS/MS method.[7][8][9]

Linaclotide Signaling Pathway

Linaclotide initiates its pharmacological effect by binding to the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This binding event activates GC-C, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11] The subsequent increase in intracellular cGMP has two primary effects. Firstly, it activates protein kinase G-II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. Secondly, increased cGMP can inhibit phosphodiesterase 3 (PDE3), which further contributes to the accumulation of cGMP. The net effect is an increase in intestinal fluid secretion and accelerated transit.

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of linaclotide in human plasma.

Materials and Reagents
Equipment
  • Ultra-high performance liquid chromatography (UPLC) system (e.g., Waters ACQUITY UPLC I-Class)[6]

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)[6]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation Workflow

The sample preparation workflow is designed to efficiently extract linaclotide from the plasma matrix while minimizing interferences.

Sample_Prep_Workflow Start Start: 300 µL Human Plasma Spike Spike with Deuterated Linaclotide IS Start->Spike Pretreat Pre-treat Sample Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Wash1 Wash 1: 5% NH4OH in Water SPE->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: 100 µL Elution Solvent Wash2->Elute Dilute Dilute with 100 µL Water Elute->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Caption: Sample preparation workflow for linaclotide quantification.

Detailed Sample Preparation Protocol
  • Standard and QC Preparation : Prepare calibration standards and quality control (QC) samples by spiking known concentrations of linaclotide reference standard into blank human plasma.

  • Sample Thawing : Thaw plasma samples, calibration standards, and QCs at room temperature.

  • Internal Standard Spiking : To 300 µL of each plasma sample, standard, and QC, add a fixed amount of deuterated linaclotide internal standard solution.

  • Sample Pre-treatment : Vortex mix all samples thoroughly.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE plate wells with methanol followed by water.

    • Load the pre-treated plasma samples onto the SPE plate.

    • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

    • Wash the wells with 200 µL of methanol.

    • Elute linaclotide and the IS with two 50 µL aliquots of the elution solvent (e.g., a mixture of acetonitrile and formic acid).[12]

    • Dilute the eluate with 100 µL of water before injection.[12]

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
LC SystemUPLC System (e.g., Waters ACQUITY UPLC I-Class)[6]
Columne.g., ACQUITY UPLC HSS PFP 1.8 µm[12]
Mobile Phase A0.2% Formic Acid in Water[12]
Mobile Phase B0.2% Formic Acid in Acetonitrile[12]
Flow Rate0.2 mL/min[12]
GradientLinear gradient optimized for separation[12]
Column Temperature40 °C[1][13]
Injection Volume20 µL[1]

Mass Spectrometry (MS)

ParameterCondition
MS SystemTandem Quadrupole MS (e.g., Waters Xevo TQ-XS)[6]
Ionization ModeElectrospray Ionization (ESI), Positive[14]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing pure linaclotide and deuterated IS
Dwell TimeOptimized for peak shape and signal-to-noise
Data Analysis and Quantification
  • The peak areas of the analyte (linaclotide) and the internal standard (deuterated linaclotide) are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

  • The concentration of linaclotide in the QC and unknown samples is calculated from the calibration curve.

Quantitative Data Summary

The performance of the method should be evaluated according to regulatory guidelines for bioanalytical method validation.[14] The following table summarizes typical acceptance criteria and expected performance data.

ParameterAcceptance CriteriaExample Performance Data
Calibration Curve
Linearity (r²)≥ 0.990.997
Range-10 - 4000 pg/mL[6]
Accuracy and Precision
LLOQ Accuracy80-120%95.5%
LLOQ Precision (%CV)≤ 20%7.8%
LQC, MQC, HQC Accuracy85-115%97-110%[6]
LQC, MQC, HQC Precision (%CV)≤ 15%< 8%[6]
Matrix Effect
IS-Normalized Matrix FactorConsistent across lots0.98 - 1.05
Recovery
Extraction RecoveryConsistent & precise~85%

LLOQ : Lower Limit of Quantitation; LQC : Low Quality Control; MQC : Medium Quality Control; HQC : High Quality Control; CV : Coefficient of Variation

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of linaclotide in human plasma using a deuterated internal standard with LC-MS/MS. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis in support of drug development programs. The detailed experimental procedure and performance characteristics serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Linaclotide-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linaclotide-d4 as an internal standard in pharmacokinetic (PK) studies of Linaclotide. The protocols detailed below are based on established bioanalytical methods and the principles of stable isotope dilution techniques for accurate quantification of drugs in biological matrices.

Introduction to Linaclotide and the Role of Stable Isotope Labeling

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] It acts locally in the gastrointestinal tract with minimal systemic absorption.[3][4] Due to its low systemic exposure, highly sensitive and robust bioanalytical methods are required for its quantification in plasma to support pharmacokinetic assessments.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] this compound is chemically identical to Linaclotide but has a higher mass due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled analyte. By adding a known amount of this compound to samples at an early stage of processing, it compensates for variability in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical method.[5]

Mechanism of Action of Linaclotide

Linaclotide and its principal active metabolite, MM-419447, bind to and activate the GC-C receptors on the luminal surface of the intestinal epithelium.[1][2] This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[1] This increased fluid secretion accelerates intestinal transit and softens stool.[1] Additionally, an increase in extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the intestine.[2]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_neuron Pain-Sensing Nerve Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds to GTP GTP cGMP_extra ↑ Extracellular cGMP GCC->cGMP_extra increases cGMP_intra ↑ Intracellular cGMP GTP->cGMP_intra converts to CFTR CFTR cGMP_intra->CFTR activates Ions Cl- and HCO3- Secretion CFTR->Ions cluster_lumen cluster_lumen Ions->cluster_lumen into lumen PainNeuron ↓ Pain Signal cGMP_extra->PainNeuron inhibits

Caption: Linaclotide's signaling pathway in intestinal epithelial cells.

Application: Bioanalytical Method for Linaclotide Quantification in Human Plasma

This section outlines a sensitive and robust UPLC-MS/MS method for the quantification of Linaclotide in human plasma, incorporating this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the key parameters of a validated LC-MS/MS method for Linaclotide analysis.

ParameterValueReference
AnalyteLinaclotide[3]
Internal StandardThis compoundAssumed
Biological MatrixHuman Plasma[3]
Lower Limit of Quantification (LLOQ)10.0 pg/mL[3]
Upper Limit of Quantification (ULOQ)4000 pg/mL[3]
Linearity (r²)>0.99[3]
Inter-assay Precision (%CV)<15%[3]
Inter-assay Accuracy (%)85-115%[3]
Experimental Workflow

The general workflow for a pharmacokinetic study involving the analysis of Linaclotide in plasma samples is depicted below.

Experimental_Workflow SampleCollection Plasma Sample Collection Spiking Spike with This compound (IS) SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Analysis UPLC-MS/MS Analysis SPE->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: General workflow for bioanalysis of Linaclotide in plasma.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a published method for the extraction of Linaclotide from human plasma.[3]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Mixed-mode solid-phase extraction (SPE) plate (e.g., Oasis MAX 96-well µElution plate)

  • 5% Ammonium (B1175870) hydroxide (B78521) in water

  • Methanol (B129727)

  • Elution solvent (e.g., a mixture of organic solvent and acid)

  • Deionized water

Procedure:

  • Thaw plasma samples to room temperature.

  • To 300 µL of each plasma sample, add a specified amount of this compound working solution (e.g., to achieve a final concentration within the linear range of the assay).

  • Pre-treat the samples as required by the specific SPE plate manufacturer's instructions.

  • Condition the SPE plate wells with methanol followed by water.

  • Load the entire pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

  • Wash the wells with 200 µL of methanol.

  • Elute Linaclotide and this compound from the sorbent with two 50 µL aliquots of the elution solvent.

  • Dilute the extracted samples with 100 µL of water for a final volume of 200 µL.

  • The samples are now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol is based on a highly sensitive method for Linaclotide quantification.[3]

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)

  • UPLC Column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

UPLC Conditions:

ParameterSetting
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
GradientA linear gradient appropriate for the separation of Linaclotide from endogenous interferences.

MS/MS Conditions:

Multiple Reaction Monitoring (MRM) will be used to detect and quantify Linaclotide and this compound. The specific precursor and product ion transitions need to be optimized for the instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Linaclotide764.4Optimized Fragment 1OptimizedOptimized
764.4Optimized Fragment 2OptimizedOptimized
This compound766.4 (Assumed +4 Da shift)Optimized Fragment 1OptimizedOptimized
766.4 (Assumed +4 Da shift)Optimized Fragment 2OptimizedOptimized

Note: The exact m/z values for this compound will depend on the position and number of deuterium labels. The values provided are hypothetical and should be determined empirically.

Data Analysis and Quantification

The concentration of Linaclotide in the plasma samples is determined by calculating the peak area ratio of the analyte (Linaclotide) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Linaclotide in the unknown samples is then interpolated from this calibration curve.

Conclusion

The use of this compound as an internal standard in conjunction with a validated UPLC-MS/MS method provides a highly accurate and precise approach for the quantification of Linaclotide in pharmacokinetic studies. This methodology is essential for characterizing the absorption, distribution, metabolism, and excretion of Linaclotide, particularly given its low systemic bioavailability. The protocols outlined in these application notes serve as a comprehensive guide for researchers in the field of drug development and bioanalysis.

References

Application Notes and Protocols for Linaclotide Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples for the analysis of Linaclotide, a 14-amino acid peptide therapeutic. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), along with data on their performance and stability considerations.

Introduction to Linaclotide Analysis

Linaclotide is a guanylate cyclase-C agonist used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Due to its peptide nature, large molecular weight (1526.8 g/mol ), and low systemic circulating levels (<50 pg/mL), robust and sensitive analytical methods are required for its quantification in biological matrices.[1] Proper sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the accuracy and precision of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the available instrumentation. This section details three common techniques for the extraction of Linaclotide from plasma.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and high recovery rates, making it ideal for achieving the low detection limits required for Linaclotide analysis. A mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective.[1]

This protocol is adapted from a validated method for the quantification of Linaclotide in human plasma.[1]

Materials:

  • Human plasma containing Linaclotide

  • Ammonium (B1175870) acetate (B1210297) solution (2 mM) with 0.2% ammonium hydroxide (B78521)

  • Ammonium hydroxide solution (5%) in water

  • Methanol (B129727)

  • Elution solvent (specific composition may need optimization, but a common starting point is a mixture of an organic solvent like acetonitrile (B52724) or methanol with an acidic or basic modifier)

  • Deionized water

  • Oasis MAX 96-well µElution plate or equivalent mixed-mode anion exchange SPE plate

Procedure:

  • Sample Pretreatment: To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide. Vortex to mix.

  • SPE Plate Conditioning: Condition the wells of the Oasis MAX 96-well µElution plate with methanol followed by deionized water.

  • Sample Loading: Load the entire pretreated plasma sample (500 µL) onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

    • Wash the wells with 200 µL of methanol.

  • Elution: Elute Linaclotide from the sorbent with two aliquots of 50 µL of the elution solvent into a clean collection plate.

  • Final Dilution: Dilute the eluted sample with 100 µL of deionized water for a final volume of 200 µL.

  • Analysis: The sample is now ready for injection into an LC-MS/MS system.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Plasma 300 µL Plasma Mix Vortex Plasma->Mix Buffer 200 µL Ammonium Acetate (with NH4OH) Buffer->Mix Load Load Sample Mix->Load Condition Condition SPE Plate (Methanol, Water) Condition->Load Wash1 Wash 1: 5% NH4OH Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute Linaclotide (2 x 50 µL) Wash2->Elute Dilute Dilute with 100 µL Water Elute->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Linaclotide.
Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample cleanup compared to SPE. It is effective at removing the bulk of proteins from the plasma sample. However, it is a less selective method and may result in higher matrix effects.[2][3]

This is a general protocol for peptide extraction that can be adapted for Linaclotide. Optimization of the solvent-to-plasma ratio may be necessary.

Materials:

  • Human plasma containing Linaclotide

  • Ice-cold acetonitrile (ACN) or methanol (MeOH)

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Precipitation: To a polypropylene (B1209903) microcentrifuge tube, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

PPT_Workflow cluster_precipitation Protein Precipitation cluster_separation Separation cluster_post_extraction Post-Extraction Plasma 1 vol Plasma Mix Vortex 1 min Plasma->Mix Solvent 3 vol Cold ACN Solvent->Mix Centrifuge Centrifuge (14,000 x g, 10 min) Mix->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate (Optional) Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) Workflow.
Liquid-Liquid Extraction (LLE)

LLE is another technique used to separate analytes from interfering matrix components based on their differential solubility in two immiscible liquid phases. For peptides, LLE can be challenging due to their polarity but can be effective with the appropriate choice of solvents.

This is a general protocol for peptide extraction that can be adapted for Linaclotide. The choice of organic solvent is critical and may require optimization.

Materials:

  • Human plasma containing Linaclotide

  • Organic extraction solvent (e.g., a mixture of a polar and a non-polar solvent, such as ethyl acetate/isopropanol or methyl tert-butyl ether/dichloromethane)

  • Aqueous buffer to adjust pH (e.g., phosphate (B84403) buffer)

Procedure:

  • Sample and Solvent Addition: In a polypropylene tube, combine the plasma sample with the organic extraction solvent and an aqueous buffer to adjust the pH. The ratio of aqueous to organic phase is typically between 1:1 and 1:5.

  • Extraction: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3,000 x g) for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_separation Separation cluster_post_extraction Post-Extraction Plasma Plasma Sample Mix Vortex 5-10 min Plasma->Mix Solvent Organic Solvent Solvent->Mix Buffer Aqueous Buffer Buffer->Mix Centrifuge Centrifuge (3,000 x g, 10 min) Mix->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different sample preparation techniques. It is important to note that while the SPE data is specific to Linaclotide, the data for PPT and LLE are generalized for peptides and may vary for Linaclotide.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Lower Limit of Quantification (LLOQ) 10.0 pg/mL (Linaclotide specific)[1]Analyte dependent, generally higher than SPEAnalyte dependent, generally higher than SPE
Linear Dynamic Range 10–4000 pg/mL (Linaclotide specific)[1]Method and analyte dependentMethod and analyte dependent
Recovery >80% (General for peptides)>50% (General for peptides)[4][5]Variable, often lower for polar peptides
Matrix Effect Generally lower than PPT[4][5]Can be significant[6]Variable, dependent on solvent choice
Precision (%CV) <15% (Linaclotide specific)Generally <15% with optimizationGenerally <15% with optimization
Selectivity HighLow to ModerateModerate
Throughput ModerateHighModerate

Stability of Linaclotide

Linaclotide stability during sample handling and storage is crucial for accurate quantification.

  • Room Temperature Stability: Linaclotide is stable in human plasma for at least 24 hours at room temperature.[7]

  • Freeze-Thaw Stability: Linaclotide is stable in human plasma for at least four freeze-thaw cycles when stored at approximately -70°C.[7]

  • Processed Sample Stability: Processed samples of Linaclotide have been shown to be stable for up to 91 hours at room temperature.[7]

  • Solution Stability: Linaclotide in solution is stable for 24 hours at room temperature.[8]

It is important to note that Linaclotide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][9] Therefore, care should be taken to control the pH and avoid oxidizing agents during sample preparation and storage.

Conclusion

The choice of sample preparation technique for Linaclotide analysis is a critical determinant of method performance.

  • Solid-Phase Extraction (SPE) , particularly with a mixed-mode sorbent, offers the highest selectivity and sensitivity, making it the recommended method for bioanalytical studies requiring low limits of quantification.

  • Protein Precipitation (PPT) is a rapid and high-throughput method suitable for early-stage drug discovery or when high sensitivity is not a primary concern.

  • Liquid-Liquid Extraction (LLE) can be a viable alternative, but requires careful optimization of the solvent system to achieve adequate recovery for a polar peptide like Linaclotide.

For all methods, it is essential to validate the procedure for the specific matrix and analytical conditions to ensure data quality and reliability. The stability of Linaclotide under the chosen sample handling and storage conditions should also be thoroughly evaluated.

References

Application Notes and Protocols: Linaclotide-d4 for Metabolic Profiling Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide is a synthetic 14-amino acid peptide and a guanylate cyclase-C (GC-C) agonist, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally in the gastrointestinal tract with minimal systemic absorption.[1][2] Understanding the metabolic fate of Linaclotide is crucial for comprehensive pharmacological assessment. Linaclotide-d4, a stable isotope-labeled version of Linaclotide, serves as an invaluable tool in metabolic profiling investigations, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. This ensures high accuracy and precision in determining the concentrations of Linaclotide and its metabolites in various biological matrices.

Mechanism of Action

Linaclotide and its primary active metabolite, MM-419447, bind to and activate the GC-C receptor on the luminal surface of the intestinal epithelium.[1][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels have two main effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This influx of ions results in increased intestinal fluid and accelerated transit.[1]

  • Reduced Visceral Pain: Extracellular cGMP is believed to decrease the activity of pain-sensing nerves in the colon, contributing to the relief of abdominal pain associated with IBS-C.[3]

Linaclotide is metabolized in the small intestine by the loss of its C-terminal tyrosine moiety to form MM-419447, which is also an active GC-C agonist.[1][4] Both Linaclotide and MM-419447 are further broken down by proteolysis into smaller, inactive peptides and amino acids.[1]

Signaling Pathway of Linaclotide

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation CFTR CFTR cGMP_intra->CFTR Activation cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transport Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Increases H2O Water Secretion Cl_HCO3->H2O Promotes PainNeuron Pain-Sensing Neuron cGMP_extra->PainNeuron Inhibition ReducedPain Reduced Pain Signaling PainNeuron->ReducedPain

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Application of this compound in Metabolic Profiling

The primary application of this compound is as an internal standard (IS) in LC-MS/MS-based bioanalytical methods for the accurate quantification of Linaclotide and its active metabolite, MM-419447. Due to the minimal systemic absorption of Linaclotide, plasma concentrations are typically very low, often below the limit of quantification of many analytical methods.[2][5] The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability in sample preparation and matrix effects, thereby ensuring the reliability of the quantitative data.

Experimental Workflow for Quantitative Analysis

Linaclotide_Workflow Sample Biological Sample (e.g., Plasma, Intestinal Fluid) Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Spike->SPE Elute Elution and Reconstitution SPE->Elute LCMS UPLC-MS/MS Analysis Elute->LCMS Data Data Acquisition and Processing (Peak Area Ratio of Analyte to IS) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for the quantification of Linaclotide.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method for the quantification of Linaclotide in plasma.[5]

Materials:

Procedure:

  • Thaw plasma samples at room temperature.

  • To 300 µL of plasma, add a known concentration of this compound internal standard.

  • Pre-treat the sample by adding 200 µL of 2 mM ammonium acetate with 0.2% ammonium hydroxide and vortex.

  • Condition the Oasis MAX plate wells with methanol followed by deionized water.

  • Load the entire pre-treated plasma sample onto the conditioned SPE plate.

  • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

  • Wash the wells with 200 µL of methanol.

  • Elute Linaclotide and this compound with two 50 µL aliquots of the elution solvent.

  • Dilute the eluate with 100 µL of water for a final volume of 200 µL.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Linaclotide and this compound.[5]

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: ACQUITY UPLC HSS PFP 1.8 µm

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min (initial)

  • Gradient: A linear gradient optimized for the separation of Linaclotide from endogenous interferences. A saw-tooth gradient may be employed to reduce carryover.[5]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linaclotide: Precursor ion (m/z) 764.05 → Product ion (m/z) 182.03[5]

    • This compound: The precursor and product ions will be shifted by the mass of the deuterium (B1214612) labels. The exact m/z values should be determined by direct infusion of the this compound standard.

  • Cone Voltage and Collision Energy: These parameters should be optimized for each analyte to achieve maximum sensitivity. For Linaclotide, a cone voltage of 25 V and a collision energy of 15 eV have been reported.[5]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters related to the bioanalysis and pharmacokinetics of Linaclotide.

Table 1: LC-MS/MS Method Performance for Linaclotide Quantification [5]

ParameterValue
Lower Limit of Quantification (LLOQ)10.0 pg/mL
Linear Dynamic Range10–4000 pg/mL
Calibration Curve Linearity (r²)>0.997
Accuracy at LLOQ85–115%
Precision (CV%) at LLOQ<15%
Accuracy (QC Samples)97–110%
Precision (QC Samples)<8%

Table 2: Pharmacokinetic Parameters of Linaclotide and its Active Metabolite (MM-419447)

Due to negligible systemic absorption after oral administration of therapeutic doses, standard pharmacokinetic parameters such as AUC, Cmax, and half-life cannot be calculated for Linaclotide and its active metabolite in plasma.[2][6][7][8] Plasma concentrations are generally below the limit of quantification.[2][8]

ParameterLinaclotideMM-419447Reference
Systemic BioavailabilityNegligibleNegligible[1][2]
Plasma Concentrations (therapeutic doses)Generally below LLOQ (<0.2 ng/mL)Generally below LLOQ (<2.0 ng/mL)[2][3]
Active Peptide Recovery in Stool~3-5% (mostly as MM-419447)~3-5%[1]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Linaclotide and its active metabolite in metabolic profiling and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with the low systemic exposure of this locally acting peptide therapeutic. The detailed protocols provided herein offer a robust framework for researchers to conduct reliable bioanalytical investigations of Linaclotide, contributing to a deeper understanding of its pharmacology and metabolism.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Linaclotide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linaclotide in human plasma. Linaclotide, a 14-amino acid peptide, is a guanylate cyclase-C (GC-C) agonist used for treating irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Due to its minimal systemic absorption and low circulating plasma levels, a highly sensitive analytical method is crucial for pharmacokinetic studies.[1][3] This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by UPLC-MS/MS analysis. The described method achieves a lower limit of quantitation (LLOQ) of 10.0 pg/mL, with a linear dynamic range of 10–4000 pg/mL.[1]

Introduction

Linaclotide is a synthetic peptide that acts locally in the gastrointestinal tract with minimal systemic absorption.[3][4] It and its active metabolite bind to and activate the guanylate cyclase-C (GC-C) receptors on the luminal surface of the intestinal epithelium.[4][5] This activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[4][5][6] This increased fluid secretion accelerates intestinal transit.[4][5]

The analysis of peptides like Linaclotide by LC-MS/MS presents challenges due to their potential for poor fragmentation and low sensitivity.[1][3] Furthermore, the cyclic nature of Linaclotide, containing three disulfide bonds, adds to the analytical difficulty.[1][3] This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for Linaclotide quantification in human plasma, suitable for supporting drug discovery and research.[1]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method using a mixed-mode sorbent is employed to extract Linaclotide from human plasma, enhancing the selectivity of the extraction.[1]

Materials:

  • Human plasma

  • Linaclotide standard stock solution

  • Ammonium (B1175870) acetate (B1210297) solution (2 M)

  • Ammonium hydroxide (B78521)

  • Methanol

  • Elution solvent (specific composition to be optimized, e.g., containing an organic solvent and an acid)

  • Waters Oasis MAX 96-well µElution plate[1]

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking Linaclotide into human plasma at concentrations ranging from 10 to 4000 pg/mL.[1]

  • To 300 µL of each plasma sample, add 200 µL of a 2 M ammonium acetate solution containing 0.2% ammonium hydroxide.[1]

  • Load the entire pretreated plasma sample onto the Oasis MAX 96-well µElution plate.[1]

  • Wash the wells with 200 µL of 5% ammonium hydroxide in water.[1]

  • Wash the wells with 200 µL of methanol.[1]

  • Elute Linaclotide from the sorbent with two aliquots of 50 µL of the elution solvent.[1]

  • Dilute the eluted samples with 100 µL of water for a final volume of 200 µL.[1]

  • Inject the final sample onto the LC-MS/MS system.[1]

LC-MS/MS Analysis

Instrumentation:

  • Waters ACQUITY UPLC I-Class System[1]

  • Waters Xevo TQ-XS Mass Spectrometer[1]

  • ACQUITY UPLC HSS PFP 1.8 µm Column[7]

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS PFP 1.8 µm[7]
Mobile Phase A 0.2% Formic acid in water[3]
Mobile Phase B 0.2% Formic acid in acetonitrile[3]
Flow Rate 0.2 mL/min (initial)[7]
Injection Volume 10 µL[3]
Column Temperature Not specified, typically 30-40 °C
Gradient A linear or sawtooth gradient should be optimized to ensure good peak shape and resolution.[7]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage 3.5 kV[7]
Source Temperature 150 °C[7]
Desolvation Temperature 550 °C[7]
Cone Gas Flow 150 L/h[7]
Desolvation Gas Flow 1000 L/h[7]
MRM Transition (Precursor > Product) m/z 764.0 > 182.0 (Quantification)[7]
Cone Voltage Optimized for Linaclotide
Collision Energy Optimized for Linaclotide

Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.

Data Presentation

The quantitative performance of the method is summarized below.

Table 1: Method Validation Summary

ParameterResult
Lower Limit of Quantitation (LLOQ) 10.0 pg/mL[1]
Linear Dynamic Range 10.0–4000 pg/mL[1]
Correlation Coefficient (r²) >0.997[1]
Accuracy (at LLOQ) Within 85–115%[1]
Precision (CV at LLOQ) <15%[1]
Accuracy (QC levels) 97–110%[1]
Precision (CV at QC levels) <8%[1]

Visualizations

Linaclotide_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds to cGMP Increased intracellular cyclic GMP (cGMP) GCC->cGMP activates conversion GTP GTP GTP->cGMP PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII activates CFTR Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) PKGII->CFTR phosphorylates and activates Secretion Increased Secretion of Chloride (Cl⁻) and Bicarbonate (HCO₃⁻) into Intestinal Lumen CFTR->Secretion Fluid Increased Intestinal Fluid and Accelerated Transit Secretion->Fluid

Caption: Linaclotide Signaling Pathway.

LC_MS_Workflow Plasma_Sample Human Plasma Sample (300 µL) Pretreatment Pre-treatment (add 200 µL 2M Amm Acetate with 0.2% Amm Hydroxide) Plasma_Sample->Pretreatment SPE_Loading Solid-Phase Extraction (SPE) Load onto Oasis MAX plate Pretreatment->SPE_Loading Wash1 Wash 1 (200 µL 5% Amm Hydroxide) SPE_Loading->Wash1 Wash2 Wash 2 (200 µL Methanol) Wash1->Wash2 Elution Elution (2 x 50 µL Elution Solvent) Wash2->Elution Dilution Dilution (add 100 µL Water) Elution->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis

Caption: Experimental Workflow for Linaclotide Quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust means for the quantification of Linaclotide in human plasma. The sample preparation using mixed-mode SPE effectively removes matrix interferences, and the UPLC-MS/MS conditions allow for the high sensitivity required to measure the low circulating concentrations of Linaclotide. This method is fit-for-purpose to support pharmacokinetic assessments in drug discovery and development programs.[1] The validation data demonstrates that the method meets the criteria outlined in the FDA's Bioanalytical Method Validation guidance.[1][8]

References

Application Note: High-Sensitivity Quantification of Linaclotide in Human Plasma via Solid-Phase Extraction and UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive method for the extraction and quantification of linaclotide (B608579), a 14-amino acid peptide therapeutic, from human plasma. Due to its potent localized action in the gastrointestinal tract, systemic circulation levels of linaclotide are exceptionally low, presenting a significant bioanalytical challenge.[1] This protocol employs a mixed-mode solid-phase extraction (SPE) strategy for selective isolation of linaclotide, followed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for accurate quantification. The described method achieves a lower limit of quantification (LLOQ) of 10.0 pg/mL, demonstrating its suitability for pharmacokinetic studies in drug discovery and development.[2]

Introduction

Linaclotide (brand name Linzess®) is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][3] It is a synthetic peptide with the amino acid sequence CCEYCCNPACTGCY and contains three disulfide bonds, resulting in a cyclic structure.[2][3] Linaclotide acts locally on the luminal surface of the intestinal epithelium, where it binds to and activates the GC-C receptor.[4][5][6] This activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[4][5][7][8] The resulting increase in intestinal fluid secretion and accelerated transit time alleviates the symptoms of constipation.[5]

The bioanalysis of linaclotide is challenging due to several factors. As a peptide, it is susceptible to enzymatic degradation in biological matrices.[9] Furthermore, its low systemic bioavailability following oral administration results in plasma concentrations in the low pg/mL range.[1] The cyclic nature of the molecule, due to the disulfide bonds, can also limit fragmentation in the mass spectrometer, impacting sensitivity.[2] Therefore, a highly selective and sensitive analytical method is crucial for its accurate quantification.

This application note provides a detailed protocol for the solid-phase extraction of linaclotide from human plasma using a mixed-mode sorbent, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[1] The subsequent UPLC-MS/MS analysis ensures high resolution and sensitivity, enabling reliable quantification at very low concentrations.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described SPE-UPLC-MS/MS method for linaclotide in human plasma.

Table 1: Calibration Curve Performance

ParameterValue
Linear Dynamic Range10–4000 pg/mL
Correlation Coefficient (r²)>0.997
Accuracy85–115%
Precision (CV)<15%

Data sourced from a study utilizing a similar methodology.[1]

Table 2: Lower Limit of Quantification (LLOQ)

ParameterValue
LLOQ10.0 pg/mL
Signal-to-Noise Ratio (S/N) at LLOQ122.82

Data sourced from a study utilizing a similar methodology.[1]

Experimental Protocols

Materials and Reagents
Equipment
  • UPLC System (e.g., ACQUITY UPLC I-Class System)

  • Tandem Mass Spectrometer (e.g., Xevo TQ-XS Mass Spectrometer with ESI source)

  • Analytical Column (e.g., ACQUITY UPLC HSS PFP 1.8 µm)

  • 96-well plate positive pressure manifold or vacuum manifold

  • Microplate shaker/vortexer

  • Precision pipettes and tips

Sample Preparation and Solid-Phase Extraction (SPE)
  • Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of linaclotide in an appropriate solvent. Spike known concentrations of linaclotide into human plasma to create calibration standards (ranging from 10 to 4000 pg/mL) and QC samples.[2]

  • Sample Pretreatment:

    • To 300 µL of plasma sample (standard, QC, or unknown), add 200 µL of a 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[2]

    • Vortex mix the samples thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MAX 96-well µElution plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire pretreated plasma sample (500 µL) onto the conditioned SPE plate.[2]

    • Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.

  • Wash Steps:

    • Wash the sorbent with 200 µL of 5% ammonium hydroxide in water.[2]

    • Wash the sorbent with 200 µL of methanol.[2]

  • Elution:

    • Elute linaclotide from the sorbent with two aliquots of 50 µL of an elution solvent (e.g., 200:10:10:10 Acetonitrile:Methanol:Isopropanol:Water with 0.1% formic acid).[2]

    • Collect the eluate in a 96-well collection plate.

  • Post-Elution:

    • The collected eluate is ready for direct injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • UPLC Conditions:

    • Column: ACQUITY UPLC HSS PFP 1.8 µm

    • Mobile Phase A: 0.2% Formic acid in water

    • Mobile Phase B: 0.2% Formic acid in acetonitrile

    • Flow Rate: 0.2 mL/min (initial)

    • Gradient: A linear gradient should be optimized to ensure sufficient retention and separation of linaclotide from endogenous plasma components.

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the precursor and product ion transitions, cone voltage, and collision energy for linaclotide and any internal standard used.

Diagrams

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (Oasis MAX) cluster_analysis Analysis plasma 300 µL Plasma mix Vortex Mix plasma->mix reagent 200 µL Ammonium Acetate with 0.2% NH4OH reagent->mix condition Condition: Methanol, then Water mix->condition Transfer to SPE plate load Load Sample condition->load wash1 Wash 1: 5% NH4OH in Water load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 2 x 50 µL Elution Solvent wash2->elute analysis UPLC-MS/MS Analysis elute->analysis Inject Eluate Linaclotide_Signaling_Pathway cluster_extracellular Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_intracellular Intracellular linaclotide Linaclotide gcc Guanylate Cyclase-C (GC-C) Receptor linaclotide->gcc Binds and Activates gtp GTP cgmp cGMP gtp->cgmp Conversion pkgii Protein Kinase G II (PKGII) cgmp->pkgii Activates cftr CFTR (activated) pkgii->cftr Phosphorylates and Activates secretion Increased Cl- and HCO3- Secretion cftr->secretion

References

Application Note: UPLC-MS/MS Bioanalytical Quantification of Linaclotide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linaclotide (brand name Linzess) is a 14-amino acid synthetic peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally in the gastrointestinal tract with minimal systemic absorption, resulting in low circulating plasma levels. This presents a significant challenge for bioanalytical quantification, requiring a highly sensitive and robust method. This application note details a validated UPLC-MS/MS method for the accurate and precise quantification of Linaclotide in human plasma, achieving a lower limit of quantification (LLOQ) of 10.0 pg/mL.

Mechanism of Action

Linaclotide and its principal active metabolite, MM-419447, bind to and activate the GC-C receptor on the luminal surface of intestinal epithelial cells.[2][3][4] This activation triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][5] Elevated intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2][4] This leads to the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[3][5]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_secretion Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC cGMP cGMP GCC->cGMP + GTP GTP GTP->cGMP PKGII PKG II cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates CFTR_P Activated CFTR (P) CFTR->CFTR_P Secretion Cl- and HCO3- Secretion CFTR_P->Secretion

Linaclotide's signaling pathway in intestinal epithelial cells.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction (SPE) method using an Oasis MAX 96-well µElution plate is employed to enhance selectivity and achieve the required sensitivity.

  • Pre-treatment: To 300 µL of human plasma, add internal standard and any necessary buffers.

  • Conditioning: Condition the SPE plate wells with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: 200 µL of 5% Ammonium hydroxide (B78521) in water.

    • Wash 2: 200 µL of methanol.

  • Elution: Elute Linaclotide with two aliquots of 50 µL of the elution solvent.

  • Final Preparation: Dilute the eluate with 100 µL of water for a final volume of 200 µL before injection.

SPE_Workflow Start Start: 300 µL Plasma Pretreat Pre-treat Sample Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Plate (Methanol & Water) Condition->Load Wash1 Wash 1 (5% NH4OH in Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (2 x 50 µL Elution Solvent) Wash2->Elute Dilute Dilute with Water (100 µL) Elute->Dilute Inject Inject into UPLC-MS/MS Dilute->Inject

Solid-Phase Extraction (SPE) workflow for Linaclotide from plasma.

2. UPLC-MS/MS Method

The analysis is performed on a Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer with an ESI source.

ParameterCondition
UPLC System ACQUITY UPLC I-Class
Column ACQUITY UPLC HSS PFP, 1.8 µm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.2 mL/min (initial)
Gradient Linear sawtooth gradient (optimized to reduce carryover)
MS System Xevo TQ-XS Tandem/Triple Quadrupole MS
Ionization Electrospray Ionization (ESI)

3. Preparation of Calibration Standards and Quality Controls

  • Stock Solution: Prepare a stock solution of Linaclotide by dissolving it in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range of 10–4000 pg/mL.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Data Presentation

The developed UPLC-MS/MS method demonstrates excellent performance for the quantification of Linaclotide in human plasma.

Table 1: Method Validation Parameters

ParameterResult
Linear Dynamic Range 10–4000 pg/mL[6]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[6]
Correlation Coefficient (r²) >0.997[6]

Table 2: Accuracy and Precision of Calibration Standards

Concentration LevelAccuracy (%)Precision (CV%)
All points on the curve85–115%[6]<15%[6]

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelAccuracy (%)Precision (CV%)
Low, Medium, High97–110%<8%

This application note presents a highly sensitive, selective, and robust UPLC-MS/MS method for the bioanalytical quantification of Linaclotide in human plasma. The use of mixed-mode SPE for sample preparation, coupled with high-resolution UPLC separation and sensitive tandem quadrupole mass spectrometry, allows for the reliable measurement of Linaclotide at clinically relevant concentrations. The method has been validated and meets the recommended guidelines for bioanalytical method development, demonstrating its suitability for use in drug discovery and research.

References

Application Note: The Role of Linaclotide-d4 in Quantitative Bioanalysis for Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Linaclotide is a synthetic 14-amino acid peptide and a guanylate cyclase-C (GC-C) agonist, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally on the luminal surface of the intestinal epithelium with minimal systemic absorption.[2][3] Understanding the pharmacokinetics, or Drug Metabolism and Disposition (DMPK), of therapeutic peptides like Linaclotide is critical. However, their analysis presents challenges due to low circulating plasma levels and complex biological matrices.[2]

This document details the application of Linaclotide-d4, a stable isotope-labeled (SIL) internal standard, in the quantitative bioanalysis of Linaclotide. The use of a deuterated internal standard is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it ensures the highest accuracy and precision for pharmacokinetic studies.[4][5] this compound is chemically identical to Linaclotide but has a different mass due to the replacement of four hydrogen atoms with deuterium.[4][6] This allows it to be distinguished by the mass spectrometer while behaving identically during sample extraction and chromatographic separation, effectively correcting for variability.[4][7]

Linaclotide Metabolism and Disposition

Linaclotide's therapeutic action is localized to the gastrointestinal (GI) tract.

  • Absorption: Systemic bioavailability of Linaclotide and its active metabolite is negligible following oral administration of clinically relevant doses.[3] Plasma concentrations are often below the lower limit of quantification.[8]

  • Metabolism: Linaclotide is metabolized within the GI tract.[9] It is first converted to its principal active metabolite, MM-419447, by the loss of the terminal tyrosine moiety.[3][10][11] Both Linaclotide and MM-419447 are then proteolytically degraded within the intestinal lumen into smaller, inactive peptides and naturally occurring amino acids.[9][12] In vitro studies show no involvement of cytochrome P450 enzymes in its metabolism.[13]

  • Excretion: After oral administration, a mean of 3-5% of the dose is recovered in the feces, primarily as the active metabolite MM-419447.[11][13]

Principle of Quantitative Analysis using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for robust quantitative bioanalysis.[14] Added to biological samples at a known concentration at the start of the workflow, it co-elutes with the analyte (Linaclotide) and experiences identical conditions during sample preparation and ionization.[4] This allows it to normalize for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, ensuring the calculated concentration of Linaclotide is highly accurate and reproducible.[4][7]

cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Unknown Linaclotide Conc.) Spike Spike with this compound (Known Concentration) Sample->Spike Add IS SPE Solid-Phase Extraction (SPE) (Purification & Concentration) Spike->SPE Prepare Sample Analysis UPLC-MS/MS Analysis SPE->Analysis Inject Quant Quantification (Ratio of Linaclotide / this compound) Analysis->Quant Calculate Ratio

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Linaclotide in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of Linaclotide from human plasma.[2]

1. Materials and Reagents

  • Linaclotide analytical standard

  • This compound internal standard

  • Human Plasma (K2EDTA)

  • Ammonium Hydroxide (B78521)

  • Methanol (B129727)

  • Acetonitrile (0.2% Formic Acid)

  • Water (0.2% Formic Acid)

  • Oasis MAX 96-well µElution plate (for SPE)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: Pipette 300 µL of human plasma into a 96-well plate. Add the internal standard (this compound) to all samples except blanks. For the calibration curve, spike blank plasma with working standards of Linaclotide.

  • Conditioning: Condition the Oasis MAX SPE plate wells.

  • Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing:

    • Wash wells with 200 µL of 5% Ammonium hydroxide in water.[2]

    • Wash wells with 200 µL of methanol solution.[2]

  • Elution: Elute Linaclotide using two 50 µL aliquots of elution solvent.[2]

  • Final Dilution: Dilute the extracted samples with 100 µL of water for a final volume of 200 µL.[2]

  • Inject the final sample onto the LC-MS/MS system.

3. UPLC-MS/MS System and Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class[2]

  • Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole MS[2]

  • Column: ACQUITY UPLC HSS PFP 1.8 µm[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

Table 1: UPLC Gradient Conditions This table summarizes the linear gradient used for chromatographic separation.[2]

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.2% Formic Acid in Water)Mobile Phase B (%) (0.2% Formic Acid in Acetonitrile)Curve
Initial0.295.05.06
1.000.295.05.06
7.000.260.040.06
7.500.210.090.06
8.500.210.090.06
8.600.295.05.06
10.000.295.05.06

Table 2: Mass Spectrometer Conditions for Linaclotide This table lists the optimized MS parameters for detecting and quantifying Linaclotide.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Linaclotide764.0182.04542
Linaclotide764.0681.24542
This compound766.0182.04542

(Parameters for this compound are inferred based on the principles of SIL-IS analysis; the precursor ion is shifted by +2 m/z for a doubly charged d4-labeled peptide, while fragmentation remains the same).

Quantitative Method Performance

The described method demonstrates high sensitivity, specificity, and robustness for quantifying Linaclotide in plasma.[2]

Table 3: Method Validation Summary Summary of the quantitative performance of the bioanalytical method.[2]

ParameterResult
Lower Limit of Quantitation (LLOQ)10.0 pg/mL
Linear Dynamic Range10–4000 pg/mL
Calibration Curve Linearity (r²)>0.997
Accuracy (at all QC levels)97–110%
Precision (%CV at all QC levels)<8%

Linaclotide Signaling Pathway

Linaclotide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[15][16] This initiates a signaling cascade leading to increased fluid secretion and accelerated intestinal transit.[16]

cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell linaclotide Linaclotide gcc Guanylate Cyclase-C (GC-C) Receptor linaclotide->gcc binds & activates gtp GTP gcc->gtp cgmp Intracellular cGMP gtp->cgmp converts to cftr CFTR Channel (Activated) cgmp->cftr activates ions Cl- and HCO3- Secretion cftr->ions water Na+ and Water Follow into Lumen ions->water

Caption: Linaclotide's mechanism of action via the GC-C pathway.

References

Application Note: High-Resolution Mass Spectrometry for the Bioanalysis of Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantitative analysis of Linaclotide in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Linaclotide is a 14-amino acid peptide therapeutic used for treating irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Due to its cyclic nature, low systemic circulation levels (<50 pg/mL), and complex structure with three disulfide bonds, its quantification in biological matrices presents significant analytical challenges.[1][3] The method detailed herein employs a selective mixed-mode solid-phase extraction (SPE) for sample cleanup, followed by high-resolution UPLC separation and sensitive detection with a tandem quadrupole mass spectrometer, achieving a lower limit of quantitation (LLOQ) of 10.0 pg/mL.[1][3][4] This high-sensitivity method is fit-for-purpose in research and drug discovery settings.[1][4]

Introduction to Linaclotide

Linaclotide (C₅₉H₇₉N₁₅O₂₁S₆) is a synthetic peptide and a potent guanylate cyclase-C (GC-C) agonist.[1][2] Its amino acid sequence is Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr, with three disulfide bonds (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³).[1][2] Administered orally, Linaclotide acts locally on the intestinal epithelium with minimal systemic absorption.[1][5] The analytical challenges for peptides like Linaclotide in LC-MS/MS include low sensitivity due to poor gas-phase transfer and limited fragmentation, which is further complicated by the cyclic structure that restricts access to protonation sites.[1][3]

Mechanism of Action

Linaclotide and its principal active metabolite bind to and activate the guanylate cyclase-C receptor on the luminal surface of the intestinal epithelium.[2][5][6] This activation triggers an intracellular cascade, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] Elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen.[5] This process increases intestinal fluid and accelerates transit.[5] Extracellular cGMP is also thought to reduce the activity of pain-sensing nerves, alleviating abdominal pain associated with IBS-C.[2]

Linaclotide_MoA cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC cGMP Increased cGMP GCC->cGMP GTP GTP GTP->cGMP CFTR CFTR Activation cGMP->CFTR Secretion Cl- and HCO3- Secretion CFTR->Secretion Result Increased Intestinal Fluid & Accelerated Transit Secretion->Result

Figure 1. Linaclotide's signaling pathway.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of Linaclotide from human plasma.

Materials and Reagents
  • Linaclotide standard (commercially or synthetically sourced)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Ammonium acetate (B1210297)

  • Ultrapure water

  • Waters Oasis MAX 96-well µElution plate

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode SPE protocol is used to selectively extract Linaclotide from the plasma matrix, leveraging both reversed-phase and ion-exchange retention mechanisms.[3]

Protocol Steps:

  • Pre-treatment: Mix 300 µL of plasma sample with 200 µL of a 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[3]

  • Conditioning: Condition the Oasis MAX µElution plate wells with 200 µL of methanol, followed by 200 µL of water.

  • Loading: Load the entire pre-treated plasma sample (500 µL) onto the conditioned SPE plate.[3]

  • Washing (Step 1): Wash the sorbent with 200 µL of 5% ammonium hydroxide in water.[3]

  • Washing (Step 2): Wash the sorbent with 200 µL of methanol.[3]

  • Elution: Elute Linaclotide from the sorbent using two aliquots of 50 µL (100 µL total) of the elution solvent.[3]

  • Final Dilution: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL before injection.[3]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MAX Plate) cluster_final Final Steps Start Start: 300 µL Human Plasma Pretreat Add 200 µL Pre-treatment Solution (2mM Ammonium Acetate, 0.2% NH4OH) Start->Pretreat Load Load Pre-treated Sample Pretreat->Load Wash1 Wash 1: 200 µL (5% Ammonium Hydroxide) Load->Wash1 Wash2 Wash 2: 200 µL (Methanol) Wash1->Wash2 Elute Elute: 2 x 50 µL (Elution Solvent) Wash2->Elute Dilute Dilute Eluate with 100 µL Water Elute->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Figure 2. Workflow for Linaclotide SPE.
UPLC-MS/MS Method

The analysis is performed on a high-resolution UPLC system coupled to a tandem quadrupole mass spectrometer.[1]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC HSS PFP, 1.8 µm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min (initial)
Injection Volume 20 µL[2]
Column Temp. 40°C[2]

| LC Gradient | A saw-tooth linear gradient is optimized to reduce analyte carryover.[1] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
System Waters Xevo TQ-XS Tandem Quadrupole MS
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage Optimized for peptide
Source Temp. Optimized for peptide
Desolvation Temp. Optimized for peptide

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Data and Results

The analytical method was validated for its quantitative performance. During MS optimization, multiple charged precursor ions for Linaclotide were observed, with the doubly charged ion ([M+2H]²⁺ at m/z 764) being the most predominant species.[3]

MRM_Logic cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2 - Collision Cell) cluster_ms3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection [M+2H]²⁺ m/z = 764 Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Monitoring Fragment m/z = 182 Fragmentation->Product

Figure 3. MRM logic for Linaclotide.
Quantitative Performance

The method demonstrates excellent linearity, sensitivity, accuracy, and precision.

Table 3: MRM Transitions and Optimized MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Linaclotide 764 182 Optimized Optimized

Table based on parameters described in the literature.[3]

Table 4: Method Validation Summary

Parameter Result
Lower Limit of Quantitation (LLOQ) 10.0 pg/mL
Linear Dynamic Range 10–4000 pg/mL
Correlation Coefficient (r²) > 0.997
Accuracy (All points) 85–115%
Precision (CVs) < 15%
QC Accuracy 97–110%
QC Precision (CV) < 8%

Data sourced from a developed UPLC-MS/MS method.[1][3]

Degradation Product Analysis

High-resolution mass spectrometry (HRMS) is also crucial for characterizing the degradation products (DPs) of Linaclotide under various stress conditions (acidic, basic, oxidative, photolytic).[7] LC-HRMS/MS studies can establish mechanistic fragmentation pathways to elucidate the chemical structures of these DPs, which is vital for stability studies and formulation development.[7]

Conclusion

The UPLC-MS/MS method described provides a highly sensitive, robust, and selective protocol for the quantitative determination of Linaclotide in plasma.[4] The combination of a selective SPE cleanup, high-resolution UPLC separation, and sensitive tandem MS detection allows for the achievement of a 10.0 pg/mL LLOQ from just 300 µL of plasma.[1][3] This methodology is well-suited for pharmacokinetic studies and other applications in drug research and development where precise measurement of low systemic concentrations of Linaclotide is required.

References

Troubleshooting & Optimization

Mitigating matrix effects in Linaclotide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Linaclotide. Our goal is to help you mitigate matrix effects and overcome common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of Linaclotide?

A1: The bioanalysis of Linaclotide, a 14-amino acid peptide, presents several challenges. Due to its cyclic structure and three disulfide bonds, it can have poor fragmentation in MS/MS, making detection difficult.[1][2] Its low systemic circulating levels (<50 pg/mL) after oral administration require highly sensitive analytical methods.[1][3] Furthermore, like many peptides, Linaclotide is prone to matrix effects from endogenous components in biological samples, which can interfere with accurate quantification.[4] Non-specific binding to sample containers can also lead to low and variable recovery.[4]

Q2: What is a matrix effect and why is it a concern for Linaclotide bioanalysis?

A2: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[6][7][8] For Linaclotide, which is present at very low concentrations in plasma, even minor matrix effects can have a significant impact on the reliability of the results.

Q3: What are the common sources of matrix effects in plasma samples?

A3: The most common sources of matrix effects in plasma are phospholipids (B1166683) from cell membranes.[9] Other endogenous components like salts, proteins, and metabolites can also contribute to ion suppression or enhancement.[5]

Q4: What is the primary active metabolite of Linaclotide?

A4: The primary active metabolite of Linaclotide is MM-419447. It is formed by the loss of the C-terminal tyrosine residue. Both Linaclotide and MM-419447 are pharmacologically active.

Troubleshooting Guides

This section provides solutions to common problems encountered during Linaclotide bioanalysis.

Issue 1: Low or Inconsistent Analyte Recovery

  • Potential Cause: Non-specific binding of Linaclotide to sample containers (e.g., glass vials). Peptides are known to be "sticky."[4]

  • Troubleshooting Steps:

    • Use appropriate labware: Utilize polypropylene (B1209903) or other low-binding tubes and plates for sample collection, preparation, and analysis.[4]

    • Optimize sample pH: Adjusting the pH of the sample can help reduce binding.

    • Employ a µElution plate format: This can minimize sample loss during dry-down and reconstitution steps.[4]

    • Check for solubility issues: Ensure that the organic concentration in your sample preparation steps is not too high (generally below 75%), as this can cause peptides to precipitate.[4]

Issue 2: High Ion Suppression

  • Potential Cause: Co-elution of matrix components, particularly phospholipids, with Linaclotide.

  • Troubleshooting Steps:

    • Improve sample cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[5][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for peptides.[1]

    • Optimize chromatography: Adjust the chromatographic gradient to better separate Linaclotide from matrix interferences.

    • Switch ionization mode: If using electrospray ionization (ESI), consider switching from positive to negative mode, or vice versa, as this may reduce interference from certain matrix components.[8]

    • Dilute the sample: Diluting the sample can reduce the concentration of interfering species, but this may compromise the limit of quantification.

Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Potential Cause: Secondary interactions with the analytical column, column contamination, or issues with the injection solvent.

  • Troubleshooting Steps:

    • Check for column contamination: Flush the column or, if necessary, replace it. A partially plugged column frit can also cause peak splitting.[10]

    • Evaluate injection solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can lead to peak distortion.[10]

    • Optimize mobile phase: The addition of a small amount of an acid like formic acid to the mobile phase can improve the peak shape of peptides.

    • Consider column choice: For Linaclotide, a column with a pentafluorophenyl (PFP) stationary phase has been shown to provide good chromatographic performance.[2]

Comparison of Sample Preparation Techniques

Choosing the right sample preparation technique is crucial for minimizing matrix effects and achieving accurate quantification. Below is a comparison of common methods used for peptide bioanalysis.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.Simple, fast, and inexpensive.Not very effective at removing phospholipids and other matrix components, often leading to significant matrix effects.[9][11] May not be suitable for sensitive peptide methods.[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar peptides.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Highly effective at removing matrix interferences, including phospholipids, leading to cleaner extracts and reduced ion suppression.[11][12] Can be automated for high-throughput analysis.More complex and time-consuming than PPT. Method development can be more involved.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Linaclotide from Human Plasma

This protocol is based on a validated UPLC-MS/MS method for the quantification of Linaclotide in human plasma.[1]

Materials:

  • Human plasma

  • Ammonium (B1175870) acetate (B1210297) solution (2 mM) with 0.2% ammonium hydroxide (B78521)

  • 5% Ammonium hydroxide in water

  • Methanol

  • Elution solvent (specific to the SPE plate chemistry, consult manufacturer's guidelines)

  • Waters Oasis MAX 96-well µElution plate

Procedure:

  • Sample Pre-treatment: To 300 µL of plasma, add 200 µL of the ammonium acetate solution.

  • SPE Plate Conditioning: Condition the Oasis MAX 96-well µElution plate according to the manufacturer's instructions.

  • Sample Loading: Load the entire pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash the plate with 200 µL of 5% ammonium hydroxide in water.

    • Wash the plate with 200 µL of methanol.

  • Elution: Elute Linaclotide from the sorbent with 100 µL of the elution solvent (dispensed in two 50 µL aliquots).

  • Final Preparation: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.

  • Analysis: Inject the final sample onto the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Instrument Parameters

These parameters are a starting point and may require optimization for your specific instrument.[1]

UPLC System:

  • Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm

  • Column Temperature: 42 °C

  • Sample Temperature: 15 °C

  • Injection Volume: 10 µL

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min (initial)

  • Gradient: A linear gradient should be optimized to ensure good separation of Linaclotide from matrix components.

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 550 °C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

  • MRM Transition: m/z 764 -> 182 (for the doubly charged precursor)[2]

Visualizations

Linaclotide Signaling Pathway

Linaclotide is a guanylate cyclase-C (GC-C) agonist. Its mechanism of action involves the activation of the GC-C receptor on the luminal surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cascade ultimately results in increased intestinal fluid secretion and accelerated transit.

Linaclotide_Signaling_Pathway cluster_lumen_secretion Lumenal Secretion Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC GTP GTP cGMP cGMP GTP->cGMP GC-C activation PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII activates CFTR CFTR PKGII->CFTR phosphorylates & activates Secretion Increased Cl- and HCO3- Secretion into Lumen CFTR->Secretion leads to

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

SPE Workflow for Linaclotide Bioanalysis

This diagram outlines the key steps in the solid-phase extraction protocol for isolating Linaclotide from plasma samples.

SPE_Workflow start Start: Plasma Sample (300 µL) pretreatment Pre-treatment: Add 200 µL Ammonium Acetate Solution start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Plate Conditioning conditioning->loading wash1 Wash 1: 200 µL 5% Ammonium Hydroxide loading->wash1 wash2 Wash 2: 200 µL Methanol wash1->wash2 elution Elution: 100 µL Elution Solvent wash2->elution dilution Dilution: Add 100 µL Water elution->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Linaclotide.

References

Technical Support Center: Linaclotide-d4 Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing common challenges encountered when using Linaclotide-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to isotopic interference in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in the quantification of Linaclotide?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Linaclotide. Its primary role is to improve the accuracy and precision of quantification in LC-MS/MS assays. Since this compound is chemically and physically very similar to the unlabeled Linaclotide, it experiences similar variations during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte (Linaclotide) signal to the internal standard (this compound) signal is used for quantification. This ratio corrects for potential sample-to-sample variability, leading to more reliable results.

Q2: What is isotopic interference and how can it affect my results with this compound?

A2: Isotopic interference, in the context of using this compound, refers to any signal from the unlabeled Linaclotide that overlaps with the signal of this compound, or vice versa. This can artificially inflate the measured signal of either the analyte or the internal standard, leading to inaccurate quantification. The primary sources of this interference are:

  • Isotopic Contribution from Unlabeled Linaclotide: Unlabeled Linaclotide has a natural isotopic distribution due to the presence of heavy isotopes like ¹³C, ¹⁵N, ¹⁸O, and ³⁴S. These naturally occurring heavier isotopes of Linaclotide can produce a signal at the same mass-to-charge ratio (m/z) as this compound, especially at high concentrations of Linaclotide.

  • Presence of Unlabeled Linaclotide in the Internal Standard: The this compound standard may contain a small percentage of unlabeled Linaclotide as an impurity from its synthesis.

Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?

A3: This phenomenon, known as back-exchange, is a potential concern with deuterated standards. It is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to electron-withdrawing groups, as these positions can be labile under certain pH or temperature conditions. While the exact location of the deuterium atoms on commercially available this compound is not always specified, reputable manufacturers generally place them on stable positions (e.g., on aliphatic or aromatic carbons) to minimize back-exchange. If you suspect back-exchange (e.g., observing a drift in internal standard signal over time in processed samples), it is crucial to investigate the stability of this compound in your sample matrix and mobile phase.

Troubleshooting Guides

Problem 1: Inaccurate quantification, particularly at the upper and lower limits of quantification (ULOQ and LLOQ).

This is often a primary symptom of isotopic interference.

  • Possible Cause 1: Isotopic contribution from Linaclotide to this compound.

    • How to Diagnose: At the ULOQ, where the concentration of unlabeled Linaclotide is highest, you may observe an increase in the peak area of this compound. This is because the M+4 isotope peak of Linaclotide contributes to the monoisotopic peak of this compound. This can lead to a non-linear calibration curve and underestimation of the analyte concentration at the high end.

    • Solution:

      • Assess the Contribution: Prepare a sample containing only unlabeled Linaclotide at the ULOQ concentration (without any this compound) and monitor the MRM transition for this compound. Any signal detected will represent the isotopic crosstalk.

      • Use a Higher Mass Isotope: If the crosstalk is significant, consider using a Linaclotide internal standard with a higher degree of deuteration (e.g., d8) if available. The greater mass difference will shift the internal standard's m/z further from the isotopic envelope of the unlabeled analyte.

      • Mathematical Correction: In some software, it is possible to apply a correction factor based on the measured contribution. However, this is a more complex approach.

  • Possible Cause 2: Presence of unlabeled Linaclotide in the this compound standard.

    • How to Diagnose: At the LLOQ, the presence of unlabeled Linaclotide in your internal standard can contribute significantly to the analyte signal, leading to an overestimation of the analyte concentration and a positive intercept in your calibration curve. To diagnose this, prepare a "zero sample" (blank matrix with only this compound added) and monitor the MRM transition for unlabeled Linaclotide.

    • Solution:

      • Verify Purity: Check the certificate of analysis for your this compound standard for its isotopic purity.

      • Adjust LLOQ: If the interference is significant and cannot be resolved, you may need to raise the LLOQ of your assay.

      • Source a Higher Purity Standard: If available, obtain a this compound standard with a higher isotopic purity.

Problem 2: Poor chromatographic peak shape or resolution between Linaclotide and this compound.
  • Possible Cause: Isotope Effect.

    • How to Diagnose: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is known as the "isotope effect".[1] If this effect is pronounced, it can lead to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression or enhancement from co-eluting matrix components.

    • Solution:

      • Optimize Chromatography: Adjust your gradient to ensure co-elution of Linaclotide and this compound. The goal is for the peaks to be as close to perfectly co-eluting as possible.

      • Use ¹³C or ¹⁵N Labeled Standards: If the chromatographic shift is problematic and cannot be resolved, consider using an internal standard labeled with heavy carbon (¹³C) or nitrogen (¹⁵N). These heavier isotopes typically do not cause a significant chromatographic shift.

Data Summary

The following table summarizes key mass spectrometric and bioanalytical data for Linaclotide.

ParameterValueReference
Linaclotide Molecular Formula C₅₉H₇₉N₁₅O₂₁S₆[2]
Linaclotide Exact Mass 1525.3899 Da[2]
This compound Molecular Formula C₅₉H₇₅D₄N₁₅O₂₁S₆
This compound Molecular Weight 1530.78
Typical Precursor Ion (M+2H)²⁺ m/z 764[3]
Typical Fragment Ion m/z 182[3]
Reported LLOQ in Plasma 10.0 pg/mL[3]
Linear Dynamic Range in Plasma 10–4000 pg/mL[3]

Experimental Protocols

Protocol: Quantification of Linaclotide in Human Plasma

This protocol is based on a validated method and provides a starting point for developing and troubleshooting your own assay.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • SPE Plate: Use a mixed-mode solid-phase extraction plate (e.g., Oasis MAX 96-well µElution plate).

  • Loading: Load the entire pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash with 200 µL of 5% ammonium hydroxide in water.

    • Wash with 200 µL of methanol.

  • Elution: Elute Linaclotide with two 50 µL aliquots of elution solvent.

  • Final Sample: Dilute the 100 µL of eluate with 100 µL of water for a final volume of 200 µL before injection.

2. LC-MS/MS Conditions

  • LC System: UPLC system (e.g., ACQUITY UPLC I-Class).

  • Column: A column suitable for peptide separations (e.g., HSS PFP column).

  • Mobile Phase A: Aqueous solvent with an appropriate modifier (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Organic solvent with an appropriate modifier (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Develop a gradient that provides good retention and peak shape for Linaclotide.

  • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Xevo TQ-XS).

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions:

    • Linaclotide: (M+2H)²⁺ precursor m/z 764 → fragment m/z 182.[3]

    • This compound: (M+2H)²⁺ precursor m/z 766 → fragment m/z 182 (theoretical, assuming a +4 Da shift and fragmentation away from the label).

Visualizations

Isotopic_Crosstalk cluster_analyte High Concentration Unlabeled Linaclotide cluster_is This compound (Internal Standard) A Monoisotopic Peak (M) B M+1 C M+2 D M+3 E M+4 (Crosstalk) IS Monoisotopic Peak (M+4) E->IS Interference

Caption: Isotopic contribution from high concentration Linaclotide to this compound.

Troubleshooting_Workflow Start Inaccurate Quantification or Non-Linear Calibration Curve Check_ULOQ Analyze ULOQ sample without IS. Observe IS MRM channel. Start->Check_ULOQ Check_LLOQ Analyze Zero sample (blank + IS). Observe Analyte MRM channel. Start->Check_LLOQ Check_Chroma Overlay Analyte and IS chromatograms. Check for co-elution. Start->Check_Chroma Is_Signal_ULOQ Signal Present? Check_ULOQ->Is_Signal_ULOQ Is_Signal_LLOQ Signal Present? Check_LLOQ->Is_Signal_LLOQ Is_Coeluting Co-eluting? Check_Chroma->Is_Coeluting Crosstalk Isotopic Crosstalk from Analyte to IS Is_Signal_ULOQ->Crosstalk Yes No_Issue Issue likely not isotopic interference Is_Signal_ULOQ->No_Issue No Impurity Unlabeled Analyte in IS Standard Is_Signal_LLOQ->Impurity Yes Is_Signal_LLOQ->No_Issue No Isotope_Effect Chromatographic Shift (Isotope Effect) Is_Coeluting->Isotope_Effect No Is_Coeluting->No_Issue Yes

Caption: Troubleshooting workflow for isotopic interference issues.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Linaclotide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for this compound analysis?

A1: For initial method development, you can adapt parameters from established methods for unlabeled Linaclotide. Since this compound is a deuterated internal standard, its physicochemical properties and, consequently, the optimal mass spectrometry parameters will be nearly identical to Linaclotide, with a predictable mass shift.

A typical starting point for Linaclotide analysis involves reverse-phase chromatography coupled with a tandem quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.[1][2] The most abundant precursor ion for Linaclotide is the doubly charged species [M+2H]²⁺.[2]

Table 1: Recommended Starting LC-MS/MS Parameters for Linaclotide

ParameterRecommended Setting
Liquid Chromatography
ColumnACQUITY UPLC HSS PFP 1.8 µm[1][2]
Mobile Phase A0.2% Formic Acid in Water[1][2]
Mobile Phase B0.2% Formic Acid in Acetonitrile[1][2]
Flow Rate0.2 mL/min[1][2]
GradientA sawtooth gradient may be employed to reduce carryover[1]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage3.5 kV[1]
Source Temperature150 °C[1]
Desolvation Temperature550 °C[1]
Cone Gas Flow150 L/h[1]
Desolvation Gas Flow1000 L/h[1]
Precursor Ion (Linaclotide)m/z 764 [M+2H]²⁺[1][2]
Product Ion (Linaclotide)m/z 182[1][2]

For this compound, you should look for a precursor ion with a +4 Da shift (or the specific mass shift for your standard) from the unlabeled Linaclotide. The fragment ions will also exhibit a corresponding mass shift depending on the location of the deuterium (B1214612) atoms.

Q2: I am observing a weak signal for this compound. What are the common causes and how can I improve the signal intensity?

A2: Weak signal intensity for peptide analysis, including this compound, can stem from several factors. Peptides can be challenging to analyze via LC-MS/MS due to poor transfer into the gas phase and inefficient fragmentation.[2] Linaclotide's cyclic structure, due to its three disulfide bonds, can further limit fragmentation.[2]

Troubleshooting Steps for Weak Signal:

  • Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[3][4][5] These parameters are crucial for efficient ionization and desolvation.

  • Sample Preparation: Ensure your sample preparation method effectively removes matrix components that can cause ion suppression.[6][7] Solid-phase extraction (SPE) with a mixed-mode sorbent like Oasis MAX is recommended for plasma samples.[1][2]

  • Check for Multiple Precursor Charge States: Peptides often form multiple charged ions in the ESI source.[8] Ensure you are monitoring the most abundant precursor ion, which for Linaclotide is typically the [M+2H]²⁺ species.[2]

  • Mobile Phase Composition: The use of volatile mobile phase additives like formic acid is crucial for good ionization.[7]

  • Collision Energy Optimization: The collision energy for fragmentation should be optimized to yield the most intense and stable product ion. This is a critical step for maximizing sensitivity in MRM assays.

Troubleshooting Guide

Issue 1: High Background Noise or Interferences

High background noise can mask the analyte signal and affect the accuracy of quantification.

Table 2: Troubleshooting High Background Noise

Potential CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.[7] Prepare fresh mobile phases daily.
Sample Matrix Effects Improve sample cleanup. For plasma, use a selective sample preparation method like mixed-mode SPE to remove phospholipids (B1166683) and other endogenous components.[1][2][7]
Carryover from Previous Injections Implement a robust needle and column wash protocol. A sawtooth gradient can also help in reducing carryover for cyclic peptides.[1]
Contaminated LC System Flush the entire LC system with an appropriate cleaning solution. Check for and replace any contaminated tubing or fittings.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise resolution and integration accuracy.

Table 3: Troubleshooting Poor Peak Shape

Potential CauseRecommended Action
Column Overload Reduce the injection volume or sample concentration.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Secondary Interactions with the Column Linaclotide is a basic compound.[1][2] Ensure the mobile phase pH is appropriate to maintain a consistent charge state and minimize interactions with the stationary phase. The use of a PFP (Pentafluorophenyl) column can be beneficial.[1][2]
Column Contamination or Degradation Flush the column or replace it if it's aged or has been subjected to harsh conditions. A partially plugged column frit can also cause split peaks.[9]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[9]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma using SPE

This protocol is adapted from a method for Linaclotide and is suitable for this compound.[1]

  • Pre-treatment: To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Conditioning: Condition a Waters Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash with 200 µL of 5% ammonium hydroxide in water.

    • Wash with 200 µL of methanol.

  • Elution: Elute this compound with two 50 µL aliquots of the elution solvent.

  • Dilution: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.

  • Injection: Inject the sample onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample with this compound pretreatment Pre-treatment (Ammonium Acetate/Hydroxide) plasma->pretreatment spe Solid-Phase Extraction (Oasis MAX) pretreatment->spe elution Elution & Dilution spe->elution lc UPLC Separation (HSS PFP Column) elution->lc ms Tandem Quadrupole MS (ESI+) lc->ms data Data Acquisition (MRM Mode) ms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_source Ion Source Optimization cluster_sample Sample & Chromatography cluster_system System Checks start Weak or No Signal check_params Check Source Parameters (Voltage, Gas Flow, Temp) start->check_params check_prep Review Sample Prep (SPE Efficiency) start->check_prep optimize_ce Optimize Collision Energy check_params->optimize_ce check_precursor Verify Precursor Ion (Charge State) check_params->check_precursor check_lc Inspect LC Performance (Peak Shape, Retention) check_prep->check_lc check_contamination Check for Contamination & Carryover check_lc->check_contamination

Caption: Troubleshooting logic for weak MS signal.

References

Technical Support Center: Overcoming Challenges in Quantifying Cyclic Peptides by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of cyclic peptides by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing, broadening, or splitting) for my cyclic peptide?

Poor peak shape can significantly impact the accuracy and precision of quantification. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Secondary Interactions: Cyclic peptides can exhibit secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. This can lead to peak tailing.

    • Solution:

      • Mobile Phase Additives: Incorporate ion-pairing agents into your mobile phase to minimize these interactions. Trifluoroacetic acid (TFA) is effective for improving peak shape in UV chromatography but can cause ion suppression in MS.[1] Formic acid (FA) is a common choice for LC-MS applications due to its volatility, though it may not always provide the best peak shape.[1] Difluoroacetic acid (DFA) can offer a good compromise, providing better peak shape than FA with less ion suppression than TFA. The addition of a salt like ammonium (B1175870) formate (B1220265) can also improve peak shape by increasing the ionic strength of the mobile phase.[2]

      • Column Choice: Consider using a column with a different stationary phase chemistry, such as a C4 or a phenyl-hexyl column, which may offer different selectivity and reduced secondary interactions.[3] Columns with sterically protected bonded phases or those designed for peptide analysis can also yield improved peak shapes.[4]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[5]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

  • Column Contamination or Voiding: Buildup of matrix components on the column frit or a void at the column inlet can distort peak shape.[5]

    • Solution: Use a guard column and appropriate sample preparation to protect the analytical column. If a void is suspected, reversing and flushing the column may help, but replacement is often necessary.[6]

Mobile Phase Additive (0.1%)Typical Peak Shape Observation for Basic PeptidesMS CompatibilityReference
Formic Acid (FA)Moderate tailing may be observed due to lower ionic strength.Good[2]
Trifluoroacetic Acid (TFA)Excellent peak shape, reduced tailing.Poor (causes ion suppression)[1]
Difluoroacetic Acid (DFA)Good peak shape, often better than FA.Good compromise
FA + Ammonium FormateImproved peak shape compared to FA alone.Good[2]
Q2: How can I minimize matrix effects and ion suppression for my cyclic peptide analysis?

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalysis and can lead to inaccurate quantification.[7]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the cyclic peptide.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide very clean extracts.

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts but may result in lower recovery for more polar cyclic peptides.

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression.

  • Chromatographic Separation: Optimize your LC method to separate the cyclic peptide from co-eluting matrix components.

    • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interferences.

    • Column Selectivity: Experiment with different column chemistries to alter the elution profile of matrix components relative to your peptide.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio.[8]

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionKey Considerations
Protein Precipitation (PPT)HighLowSimple, but often results in significant matrix effects.
Liquid-Liquid Extraction (LLE)Variable (lower for polar analytes)GoodCan provide clean extracts, but analyte solubility is crucial.
Solid-Phase Extraction (SPE)Good to ExcellentExcellentHighly effective, especially mixed-mode SPE, for removing interferences.
Q3: What is the best approach for selecting an internal standard (IS) for my cyclic peptide assay?

The choice of an internal standard is critical for achieving accurate and precise quantification.

Internal Standard Selection Strategy:

  • Ideal Choice: Stable Isotope-Labeled (SIL) Cyclic Peptide: A SIL version of the analyte is the best possible internal standard. It has nearly identical chemical and physical properties and will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[8]

  • Alternative: Analog Cyclic Peptide: If a SIL version is not available, a closely related cyclic peptide with similar physicochemical properties (e.g., size, polarity, pI) can be used. However, it may not perfectly mimic the behavior of the analyte, especially during sample extraction and in the ion source.

  • Last Resort: Non-related Peptide: Using a linear peptide or a completely unrelated compound is not recommended as it is unlikely to compensate for the specific challenges associated with the cyclic nature of the analyte.

  • Preparation: Prepare a stock solution of the internal standard at a known concentration.

  • Spiking: Add a fixed amount of the internal standard to all samples, including calibration standards and quality controls (QCs), at the very beginning of the sample preparation process.[8]

  • Processing: Process the samples according to the validated sample preparation protocol.

  • Analysis: Analyze the samples by LC-MS.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. This ratio is then used to construct the calibration curve and determine the concentration of the analyte in the unknown samples.

Q4: My cyclic peptide shows poor or no fragmentation in the mass spectrometer. How can I improve this?

The rigid structure of many cyclic peptides makes them resistant to fragmentation by collision-induced dissociation (CID), which can hinder the development of sensitive and selective MRM assays.[9]

Methods to Enhance Fragmentation:

  • Increase Collision Energy: Systematically optimize the collision energy to find the optimal setting that induces fragmentation without excessive signal loss.

  • Alternative Fragmentation Techniques: If available, explore other fragmentation methods such as Higher-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), which may provide different and more informative fragmentation patterns for cyclic peptides.

  • Metal Adduct Formation: In some cases, forming metal adducts (e.g., with sodium or lithium) can alter the fragmentation pathway and produce more diagnostic fragment ions.

  • In-source Fragmentation: Carefully increasing the in-source fragmentation can sometimes help to open the cyclic structure, making the resulting linear peptide more amenable to subsequent fragmentation in the collision cell. This approach requires careful optimization to ensure reproducibility.

  • Multi-stage Mass Spectrometry (MSn): For structural elucidation, MSn experiments can be employed to sequentially fragment the peptide and gain more structural information.[10]

fragmentation_workflow start Poor Fragmentation Observed optimize_ce Optimize Collision Energy (CE) start->optimize_ce check_fragments Sufficient Fragments? optimize_ce->check_fragments alt_frag Explore Alternative Fragmentation (HCD, ETD) check_fragments->alt_frag No end_success Proceed with Method Development check_fragments->end_success Yes check_alt_frag Improved Fragmentation? alt_frag->check_alt_frag metal_adduct Investigate Metal Adduct Formation check_alt_frag->metal_adduct No check_alt_frag->end_success Yes check_metal_adduct Fragmentation Enhanced? metal_adduct->check_metal_adduct insource_frag Carefully Optimize In-Source Fragmentation check_metal_adduct->insource_frag No check_metal_adduct->end_success Yes check_insource_frag Reproducible Fragmentation? insource_frag->check_insource_frag check_insource_frag->end_success Yes end_fail Consider Alternative Quantification Strategy check_insource_frag->end_fail No

A high-level overview of the LC-MS workflow.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cyclic Peptides from Plasma

This protocol provides a general guideline for SPE. Specific sorbents and solvent compositions should be optimized for the particular cyclic peptide.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Loading: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the cyclic peptide with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Protein Precipitation (PPT) for Cyclic Peptides from Plasma
  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects.

References

Technical Support Center: Optimizing Chromatographic Separation of Linaclotide and Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Linaclotide and its deuterated internal standard, Linaclotide-d4.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of Linaclotide and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for Linaclotide shows significant peak tailing. What are the potential causes and how can I improve the peak shape?

  • Answer: Peak tailing for peptides like Linaclotide is a common issue and can be caused by several factors. Here are the primary causes and troubleshooting steps:

    • Secondary Interactions with Column Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic residues of the peptide, leading to tailing.

      • Solution: Use a column with advanced end-capping or a hybrid particle technology to minimize silanol interactions. Operating at a lower pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanols.[1][2]

    • Column Overload: Injecting too much sample can lead to peak distortion.[1]

      • Solution: Reduce the injection volume or the concentration of the sample. Peptides often have lower loading capacities on reversed-phase columns compared to small molecules.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its interaction with the stationary phase.

      • Solution: For Linaclotide, acidic mobile phases are typically used. An investigation of the effect of pH on Linaclotide analysis showed that adjusting the pH of a phosphate (B84403) buffer from 2.0 to 3.2 can be explored.[3]

    • Metal Chelation: Peptides can interact with trace metals in the HPLC system or column, causing tailing.

      • Solution: Use a bio-inert or PEEK-lined HPLC system and columns. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Issue 2: Poor Resolution Between Linaclotide and Impurities/Degradants

  • Question: I am not getting adequate separation between Linaclotide and its degradation products. How can I improve the resolution?

  • Answer: Achieving good resolution is critical, especially for stability-indicating methods. Here are some strategies to enhance separation:

    • Optimize the Organic Gradient: A shallow gradient is often necessary to separate closely eluting species.

      • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, a gradient of 7% to 25% acetonitrile (B52724) over 32 minutes has been successfully used for Linaclotide analysis.[3]

    • Change the Organic Modifier: Different organic solvents can alter the selectivity of the separation.

    • Select a Different Stationary Phase: The choice of column chemistry has a significant impact on selectivity.

      • Solution: If you are using a C18 column, consider trying a C8, Phenyl-Hexyl, or a pentafluorophenyl (PFP) stationary phase.[4][5] A study on Linaclotide stress testing utilized a Zorbax Eclipse XDB C8 column for separating degradants.[4][6]

    • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

      • Solution: Evaluate column temperatures in the range of 30-60°C. A column temperature of 40°C has been reported in several Linaclotide methods.[3][4][6]

Issue 3: Inconsistent Retention Times

  • Question: The retention times for Linaclotide and this compound are shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can compromise the reliability of your analytical method. Common causes and solutions include:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good starting point.

    • Mobile Phase Composition Changes: Evaporation of the organic component or changes in the buffer preparation can alter the mobile phase strength.

      • Solution: Prepare fresh mobile phases daily and keep the solvent reservoirs capped. Ensure accurate and consistent preparation of all buffers and additives.

    • Pump Performance Issues: Fluctuations in pump pressure or flow rate will directly impact retention times.

      • Solution: Check the pump for leaks, and ensure it is properly primed and degassed. Perform regular maintenance as recommended by the manufacturer.

    • Column Temperature Fluctuations: Inconsistent column temperature will lead to retention time shifts.

      • Solution: Use a reliable column thermostat and ensure it is set to a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What type of column is recommended for the separation of Linaclotide and this compound?

A1: Reversed-phase columns are the standard choice. C18 and C8 columns with a particle size of 5 µm or less are commonly used.[3][4][6] For UPLC applications, sub-2-micron particle columns, such as an ACQUITY UPLC HSS PFP 1.8 µm column, can provide higher efficiency and resolution.[5] The pore size of the stationary phase is also an important consideration for peptides; wide-pore columns (e.g., 300 Å) are often recommended for larger peptides to allow for better interaction with the bonded phase.[7]

Q2: What are the typical mobile phases used for Linaclotide analysis?

A2: Acidic mobile phases are generally employed to ensure good peak shape and retention for peptides. Common mobile phase compositions include:

  • Mobile Phase A: Water with an acidic modifier like 0.1% trifluoroacetic acid (TFA), 0.1% formic acid, or a phosphate buffer (e.g., 30 mmol·L-1 phosphate at pH 2.8).[3][8]

  • Mobile Phase B: Acetonitrile with the same acidic modifier as Mobile Phase A.[3][8]

Q3: What is the recommended detection wavelength for Linaclotide?

A3: Due to the presence of peptide bonds, UV detection at a low wavelength is effective. The maximum absorption wavelength for Linaclotide has been determined to be 214 nm.[3][8] Detection at 220 nm has also been reported.[4][6]

Q4: How should I prepare my Linaclotide and this compound samples for analysis?

A4: Linaclotide and its deuterated internal standard should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of water and acetonitrile (e.g., 2:1 v/v) with 0.1% formic acid has been used.[3] It is crucial to filter the sample solution through a 0.22 µm filter before injection to prevent clogging of the HPLC/UPLC system.[3] For bioanalytical applications involving plasma, solid-phase extraction (SPE) is often required to clean up the sample and concentrate the analyte.

Q5: I am observing carryover in my analysis. What are the best practices to minimize it?

A5: Carryover can be a significant issue, especially in sensitive LC-MS/MS assays. To minimize it:

  • Optimize the Autosampler Wash: Use a strong wash solvent in the autosampler wash routine. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base is often effective.

  • Use a "Sawtooth" Gradient: In UPLC-MS methods, a "sawtooth" gradient, which includes a high-organic wash at the end of the analytical gradient, can help to elute strongly retained compounds from the column.[5]

  • Check for Adsorption: Peptides can adsorb to various surfaces in the flow path. Using bio-inert components can help mitigate this issue.

Experimental Protocols

Table 1: Example HPLC Method for Linaclotide Analysis [3]

ParameterValue
Column SinoChrom ODS-BP (5 µm, 250 mm × 4.6 mm)
Mobile Phase A 30 mmol·L-1 Phosphate solution (pH 2.8)
Mobile Phase B Acetonitrile
Gradient 7% B to 25% B from 0 to 32 min; 25% B from 32 to 50 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 214 nm

Table 2: Example UPLC-MS/MS Method for Linaclotide Quantification in Plasma [5]

ParameterValue
Column ACQUITY UPLC HSS PFP (1.8 µm)
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B 0.2% Formic acid in acetonitrile
Gradient Linear gradient with a sawtooth profile to reduce carryover
Flow Rate 0.2 mL/min (initial)
Column Temperature Not specified
Injection Volume Not specified
Ionization Mode Electrospray Ionization (ESI+)
MRM Transition m/z 764 -> 182
Sample Preparation Solid-Phase Extraction (SPE) using a mixed-mode sorbent

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) spiking with this compound SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Wash & Elute Injection Injection onto UPLC Elution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the bioanalysis of Linaclotide.

Troubleshooting_Tree Start Poor Chromatographic Performance Problem Identify the Primary Issue Start->Problem PeakShape Poor Peak Shape? Problem->PeakShape Is it... Resolution Poor Resolution? Problem->Resolution Or is it... Retention Inconsistent Retention? Problem->Retention Or perhaps... PeakShape->Resolution No Tailing Tailing/Fronting PeakShape->Tailing Yes Resolution->Retention No PoorSep Inadequate Separation Resolution->PoorSep Yes RT_Shift Retention Time Shifts Retention->RT_Shift Yes Sol_Tailing1 Check for Column Overload (Reduce Sample Concentration) Tailing->Sol_Tailing1 Sol_Tailing2 Optimize Mobile Phase pH (e.g., pH 2-3) Tailing->Sol_Tailing2 Sol_Tailing3 Use End-capped or Hybrid Column Tailing->Sol_Tailing3 Sol_Res1 Optimize Gradient (Shallower Gradient) PoorSep->Sol_Res1 Sol_Res2 Change Column Chemistry (e.g., C8, PFP) PoorSep->Sol_Res2 Sol_Res3 Adjust Column Temperature PoorSep->Sol_Res3 Sol_RT1 Ensure Adequate Column Equilibration RT_Shift->Sol_RT1 Sol_RT2 Prepare Fresh Mobile Phase Daily RT_Shift->Sol_RT2 Sol_RT3 Check Pump Performance RT_Shift->Sol_RT3

Caption: Troubleshooting decision tree for chromatography.

References

Improving sensitivity and selectivity for Linaclotide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the sensitivity and selectivity of linaclotide (B608579) quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying linaclotide in biological matrices?

The primary challenge is the very low systemic bioavailability of linaclotide following oral administration.[1][2] Plasma concentrations are often below 50 pg/mL, and in many cases, they are below the limit of quantification of even highly sensitive assays. This necessitates the development of bioanalytical methods with exceptional sensitivity and selectivity to accurately measure the peptide.

Q2: What is the most common and sensitive method for linaclotide bioanalysis?

The most effective method for quantifying linaclotide in plasma is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[3] This technique combines the high-resolution separation of UPLC with the sensitivity and specificity of a tandem quadrupole mass spectrometer, enabling lower limits of quantification (LLOQ) down to 10.0 pg/mL.

Q3: Why is sample preparation so critical for linaclotide analysis?

Due to its low circulating levels and the complexity of biological matrices like plasma, a robust sample preparation strategy is essential. The main goals are to concentrate the analyte, remove interfering substances that can suppress the MS signal, and enhance the selectivity of the assay. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[3]

Q4: Does linaclotide have any major metabolites that should be considered for quantification?

Yes, linaclotide is metabolized in the gastrointestinal tract to a primary active metabolite, MM-419447, which is formed by the removal of the C-terminal tyrosine.[1][4] This metabolite also binds to and activates the GC-C receptor.[1] Depending on the study's objectives, simultaneous quantification of both linaclotide and MM-419447 may be necessary. Validated LC-MS/MS methods have been developed to measure both compounds.[1]

Q5: What is the mechanism of action of Linaclotide?

Linaclotide is an agonist of the Guanylate Cyclase-C (GC-C) receptor located on the luminal surface of the intestinal epithelium.[5][6] Activation of GC-C leads to an increase in intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] Increased intracellular cGMP stimulates fluid and electrolyte secretion into the intestinal lumen, while increased extracellular cGMP is believed to decrease the activity of pain-sensing nerves, reducing visceral pain.[1][6]

Troubleshooting Guide

Issue 1: Low or No Analyte Signal in LC-MS/MS

  • Question: I am not detecting linaclotide or the signal is much lower than expected in my plasma samples. What are the potential causes?

  • Answer: This is a common issue stemming from linaclotide's challenging properties.

    • Analyte Adsorption: Peptides are prone to adsorbing to glass and plastic surfaces.[7] This can lead to significant sample loss during collection, storage, and preparation.

      • Solution: Use low-adsorption vials (e.g., polypropylene (B1209903) or specially coated vials). Minimize sample transfer steps. Consider "priming" surfaces with a sacrificial protein like bovine serum albumin (BSA), though this must be carefully validated to avoid interference.[7]

    • Inefficient Extraction: Poor recovery from the sample preparation step (e.g., SPE) will directly result in a low signal.

      • Solution: Optimize the SPE protocol. A mixed-mode sorbent like the Oasis MAX has proven effective for linaclotide.[3] Ensure the pH for loading, washing, and elution steps is optimal for linaclotide's charge state. Verify recovery by spiking a known amount of standard into the matrix and comparing the response to a neat standard.

    • Analyte Degradation: Linaclotide is susceptible to proteolytic degradation.[5][8] Stability issues during sample handling or storage can lead to analyte loss.

      • Solution: Keep samples on ice during processing and store them at –70 °C or lower for long-term stability.[1] Conduct freeze-thaw stability tests to ensure analyte integrity.[1]

    • Mass Spectrometer Sensitivity: The instrument may not be sensitive enough for the low concentrations of linaclotide.

      • Solution: Use a highly sensitive tandem quadrupole mass spectrometer. Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature) specifically for linaclotide. Ensure the instrument is properly calibrated.

G start Start: Low or No Linaclotide Signal check_adsorption Check for Analyte Adsorption (Vials, Plates) start->check_adsorption Potential Cause check_recovery Evaluate SPE Recovery (Spike-in Experiment) start->check_recovery Potential Cause check_stability Assess Sample Stability (Freeze-Thaw, Benchtop) start->check_stability Potential Cause check_ms Verify MS Performance (Calibrate, Tune) start->check_ms Potential Cause use_low_bind Action: Use Low-Adsorption Labware. Minimize Transfers. check_adsorption->use_low_bind If Adsorption Suspected optimize_spe Action: Optimize SPE Method (Sorbent, pH, Solvents). check_recovery->optimize_spe If Recovery < 70% control_temp Action: Maintain Cold Chain. Use Protease Inhibitors. check_stability->control_temp If Degradation Occurs optimize_ms Action: Optimize Source Parameters for Linaclotide. check_ms->optimize_ms If Instrument Fails Check

Caption: Troubleshooting logic for low linaclotide signal.

Issue 2: Poor Chromatographic Peak Shape or High Carryover

  • Question: My linaclotide peak is broad, tailing, or I'm seeing significant carryover in blank injections after a high standard. How can I fix this?

  • Answer: These are common chromatography issues with peptides.

    • Secondary Interactions: Linaclotide can have secondary interactions with the column stationary phase or active sites in the flow path, causing peak tailing.

      • Solution: Use a high-quality, modern HPLC/UPLC column. The addition of a small amount of an acid like formic acid (e.g., 0.1-0.2%) to the mobile phases is crucial to protonate silanols and improve peak shape.

    • Column Overloading: Injecting too much analyte can saturate the column, leading to broad, fronting peaks.

      • Solution: This is unlikely with low-concentration plasma samples but can occur with high concentration calibration standards. If so, reduce the injection volume or dilute the standard.

    • Carryover: The "stickiness" of peptides can cause them to be retained in the injector, transfer lines, or on the column, eluting in subsequent runs.

      • Solution: Optimize the needle wash solution in the autosampler. Use a strong organic solvent, sometimes with acid or base, to effectively clean the injector. A sawtooth gradient with a high-organic wash at the end of each run can help clean the column.

Issue 3: High Matrix Effects and Lack of Selectivity

  • Question: I'm observing significant ion suppression or enhancement, and there are interfering peaks near my analyte's retention time. What should I do?

  • Answer: This indicates that the sample cleanup is insufficient or the chromatography is not adequately separating linaclotide from endogenous plasma components.

    • Insufficient Sample Cleanup: Co-eluting phospholipids (B1166683) or other matrix components are a primary cause of ion suppression.

      • Solution: Enhance the selectivity of your SPE method. Ensure your wash steps are stringent enough to remove interferences without eluting the analyte. A mixed-mode SPE (combining ion exchange and reversed-phase) is superior to a simple reversed-phase method for this reason.

    • Inadequate Chromatographic Resolution: If an interfering peak has the same mass transition as linaclotide, it must be chromatographically separated.

      • Solution: Optimize the analytical gradient. Increase the run time to improve separation. Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity and resolve the interference.

Quantitative Data Summary

The table below summarizes the performance of validated LC-MS/MS methods for linaclotide quantification, highlighting the improvements in sensitivity over time.

ParameterUPLC-MS/MS Method (Modern)LC/MS/MS Method (Older)HPLC-UV Method (Purity)
Analyte(s) LinaclotideLinaclotide, MM-419447Linaclotide
Matrix Human PlasmaHuman PlasmaN/A (Bulk Drug)
LLOQ 10.0 pg/mL0.2 ng/mL (200 pg/mL)7.09 µg/mL (7,090,000 pg/mL)
LOD Not ReportedNot Reported2.34 µg/mL (2,340,000 pg/mL)
Sample Volume 300 µL400 µLN/A
Extraction Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)N/A
Reference Waters Corp Application NoteFDA Clinical Pharmacology Review[1]AKJournals[9]

Experimental Protocols

Protocol: High-Sensitivity Quantification of Linaclotide in Human Plasma by UPLC-MS/MS

This protocol is based on a highly sensitive and robust method for achieving an LLOQ of 10.0 pg/mL.[3]

1. Materials and Reagents

  • Linaclotide reference standard

  • Stable isotope-labeled internal standard (e.g., MM-420026)[1]

  • Control human plasma (K2EDTA)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Formic Acid, Ammonium (B1175870) Hydroxide (B78521), Ammonium Acetate (B1210297) (Optima grade)

  • Water (Milli-Q or equivalent)

  • Oasis MAX 96-well µElution Plate (or equivalent mixed-mode anion exchange SPE)

2. Sample Preparation (Solid-Phase Extraction)

  • Pre-treat Plasma: To 300 µL of plasma sample (standard, QC, or unknown), add internal standard solution. Mix gently. Add 200 µL of 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[3]

  • Condition SPE Plate: Condition the wells of the Oasis MAX plate with 200 µL of methanol followed by 200 µL of water.

  • Load Sample: Load the entire pre-treated plasma sample (~500 µL) onto the conditioned SPE plate.

  • Wash Plate:

    • Wash 1: Add 200 µL of 5% ammonium hydroxide in water to each well.

    • Wash 2: Add 200 µL of methanol to each well.

  • Elute Linaclotide: Elute the analyte by adding two separate 50 µL aliquots of elution solvent (e.g., an optimized mixture of acetonitrile, methanol, and formic acid) for a total of 100 µL.

  • Finalize Sample: Dilute the eluate with 100 µL of water for a final volume of 200 µL before injection.

3. UPLC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min (initial)

  • Gradient: A linear or sawtooth gradient optimized for separation from interferences.

  • MS System: Waters Xevo TQ-XS or equivalent sensitive tandem quadrupole MS

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Optimized for linaclotide precursor and product ions.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (300 µL) + Internal Standard + Pre-treatment Buffer spe 2. Solid-Phase Extraction (Oasis MAX Plate) - Condition - Load - Wash (x2) - Elute plasma->spe final 3. Final Extract (200 µL) (Dilute Eluate with Water) spe->final uplc 4. UPLC Separation (PFP Column, Formic Acid) final->uplc msms 5. MS/MS Detection (ESI+, MRM Mode) uplc->msms data 6. Data Processing (Quantification) msms->data

Caption: High-level workflow for linaclotide bioanalysis.

Signaling Pathway Visualization

Linaclotide exerts its therapeutic effect by activating the Guanylate Cyclase-C (GC-C) signaling cascade in the intestinal epithelium.

G cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide (Oral Drug) GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds & Activates cGMP Increased cGMP (Second Messenger) GCC->cGMP Converts GTP GTP GTP->GCC PKGII Activates PKG-II cGMP->PKGII Pain Extracellular cGMP Reduces Pain Fiber Activity cGMP->Pain CFTR Phosphorylates CFTR PKGII->CFTR Secretion Increased Cl- and HCO3- Secretion into Lumen (Water Follows) CFTR->Secretion

Caption: Linaclotide's GC-C signaling pathway.

References

Dealing with Linaclotide-d4 instability in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Linaclotide-d4. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of this compound in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices a concern?

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, and this compound is its deuterated form, commonly used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry.[1][2] The stability of an internal standard is critical for the accuracy and precision of the bioanalytical method.[3] If this compound degrades during sample collection, storage, or processing, it can lead to inaccurate quantification of the target analyte, Linaclotide.[3] Peptides, in general, are susceptible to degradation in biological matrices due to enzymatic activity and other physicochemical factors.[4]

Q2: What are the primary degradation pathways for Linaclotide in a biological context?

In the gastrointestinal tract, the primary degradation pathway for Linaclotide involves two main steps:

  • Proteolytic cleavage: The C-terminal tyrosine residue is cleaved by carboxypeptidases to form the active metabolite, MM-419447.[4][5]

  • Reduction of disulfide bonds: Following cleavage, the three disulfide bonds that maintain the peptide's tertiary structure are reduced, leading to loss of pharmacological activity and subsequent rapid proteolysis into smaller peptides and amino acids.[4][6]

In systemic circulation (e.g., plasma), Linaclotide is susceptible to degradation by various plasma proteases and peptidases, which can cleave the peptide at multiple sites.[7][8][9]

Q3: What are the best practices for collecting blood samples for this compound analysis to minimize instability?

To minimize ex vivo degradation of this compound in blood samples, the following practices are recommended:

  • Choice of Anticoagulant: Use collection tubes containing EDTA. EDTA chelates divalent cations, which can inhibit the activity of certain metalloproteases.[7][9]

  • Use of Protease Inhibitors: For enhanced stability, collect blood directly into tubes containing a broad-spectrum protease inhibitor cocktail.[4]

  • Temperature Control: Place blood samples on ice immediately after collection and process them in a refrigerated centrifuge to obtain plasma.[10]

  • Prompt Processing: Separate plasma from whole blood as soon as possible, ideally within 30 minutes of collection.[10]

Q4: How should plasma samples containing this compound be stored to ensure long-term stability?

For long-term storage, plasma samples should be kept at ultra-low temperatures, such as -80°C.[5] It is crucial to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to peptide degradation.[5] Aliquoting samples into smaller volumes for single use is a highly recommended practice.

Troubleshooting Guide

Issue 1: High variability in this compound internal standard response.
  • Possible Cause A: Inconsistent sample handling.

    • Troubleshooting Step: Review your sample collection and processing workflow. Ensure that all samples are handled consistently, with immediate cooling after collection and timely centrifugation to separate plasma. Any delays or temperature fluctuations can lead to variable enzymatic degradation.[10]

  • Possible Cause B: Degradation during storage.

    • Troubleshooting Step: Verify the storage conditions. Ensure samples have been consistently stored at -80°C.[5] Assess the number of freeze-thaw cycles the samples have undergone. If more than three cycles have occurred, there is a higher likelihood of degradation.[5] It is advisable to re-analyze a freshly prepared quality control (QC) sample that has been stored under ideal conditions to compare the response.

  • Possible Cause C: Isotopic exchange (H/D exchange).

    • Troubleshooting Step: While less common for deuterium (B1214612) labels on carbon atoms, exposure to certain pH conditions or in-source fragmentation in the mass spectrometer could potentially lead to isotopic exchange. Analyze a solution of this compound in the analytical mobile phase over time to monitor for any changes in the isotopic pattern or the appearance of an unlabeled Linaclotide signal.

Issue 2: Low recovery of this compound during sample preparation.
  • Possible Cause A: Non-specific binding to labware.

    • Troubleshooting Step: Peptides are known to adsorb to glass surfaces. Use low-binding polypropylene (B1209903) tubes and pipette tips for all sample handling and preparation steps.[1]

  • Possible Cause B: Inefficient extraction from plasma proteins.

    • Troubleshooting Step: Linaclotide may bind to plasma proteins. The sample preparation method should effectively disrupt these interactions. Solid-phase extraction (SPE) is a recommended technique for cleaning up and concentrating Linaclotide from plasma.[1][11] Ensure the SPE protocol is optimized for your specific peptide.

  • Possible Cause C: Incomplete elution from the SPE cartridge.

    • Troubleshooting Step: Review the elution solvent composition and volume in your SPE protocol. It may be necessary to increase the organic solvent concentration or use a stronger elution solvent to ensure complete recovery of this compound from the sorbent.

Quantitative Data Summary

The following tables provide representative stability data for a disulfide-rich peptide, analogous to this compound, in human plasma under various conditions. Please note that this is illustrative data based on typical peptide stability profiles, as specific stability data for this compound in plasma is not publicly available.

Table 1: Short-Term Stability of a Linaclotide Analog in Human Plasma

Storage ConditionTime (hours)Mean Recovery (%)Standard Deviation (%)
Room Temperature (~25°C)01000
292.53.1
485.14.5
876.85.2
2455.36.8
Refrigerated (4°C)01000
2498.22.5
4895.73.3
7291.44.1

Table 2: Freeze-Thaw Stability of a Linaclotide Analog in Human Plasma

Number of Freeze-Thaw CyclesMean Recovery (%)Standard Deviation (%)
199.12.8
296.53.5
391.84.9
484.26.1
578.57.3

Table 3: Long-Term Stability of a Linaclotide Analog in Human Plasma at -80°C

Storage Duration (Months)Mean Recovery (%)Standard Deviation (%)
199.52.1
398.72.9
697.13.8
1294.64.5

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization
  • Materials:

    • K2-EDTA blood collection tubes.

    • Protease inhibitor cocktail solution (optional, for enhanced stability).

    • Low-binding polypropylene centrifuge tubes.

    • Refrigerated centrifuge.

    • Ice bath.

  • Procedure:

    • If using, add the appropriate volume of protease inhibitor cocktail to the K2-EDTA blood collection tubes before blood draw.

    • Collect whole blood into the prepared tubes.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant and inhibitors.

    • Immediately place the tubes in an ice bath.

    • Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) using a polypropylene pipette and transfer it to a pre-labeled low-binding polypropylene tube.

    • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) and UPLC-MS/MS Analysis

This protocol is adapted from a published method for the quantification of Linaclotide in human plasma.[1][11]

  • Materials and Reagents:

  • Sample Preparation (SPE):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • UPLC-MS/MS Analysis:

    • Column: A suitable C18 column for peptide analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient appropriate for separating Linaclotide from endogenous interferences.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of Linaclotide and this compound.

Visualizations

Troubleshooting_Linaclotide_d4_Instability start High variability or low recovery of this compound check_collection Review Sample Collection Protocol start->check_collection check_storage Evaluate Sample Storage Conditions start->check_storage check_prep Assess Sample Preparation Method start->check_prep collection_issue Inconsistent timing, temperature, or anticoagulant? check_collection->collection_issue storage_issue Multiple freeze-thaw cycles? Improper temperature? check_storage->storage_issue prep_issue Non-specific binding? Inefficient extraction? check_prep->prep_issue solution_collection Standardize collection: use K2-EDTA tubes, immediate cooling, and prompt processing. collection_issue->solution_collection Yes solution_storage Aliquot samples before freezing at -80°C to minimize freeze-thaw cycles. storage_issue->solution_storage Yes solution_prep Use low-binding polypropylene labware and optimize SPE protocol. prep_issue->solution_prep Yes

Caption: Troubleshooting workflow for this compound instability.

Linaclotide_Degradation_Pathway cluster_plasma In Plasma cluster_gi In GI Tract (Initial Metabolism) linaclotide Linaclotide (14 AA) Intact Peptide with 3 Disulfide Bonds proteolysis Proteolytic Cleavage by Plasma Peptidases linaclotide->proteolysis disulfide_reduction Reduction of Disulfide Bonds linaclotide->disulfide_reduction c_terminal_cleavage Cleavage of C-terminal Tyrosine (by Carboxypeptidases) linaclotide->c_terminal_cleavage inactive_fragments Inactive Peptide Fragments & Amino Acids proteolysis->inactive_fragments disulfide_reduction->inactive_fragments mm419447 MM-419447 (13 AA) Active Metabolite c_terminal_cleavage->mm419447

Caption: Degradation pathways of Linaclotide.

References

Calibration curve issues in Linaclotide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the bioanalysis of Linaclotide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems you might encounter with your Linaclotide calibration curves.

Question: Why is the linearity of my calibration curve poor (r² < 0.99)?

Answer: Poor linearity in your Linaclotide calibration curve can stem from several factors, particularly when using methods like LC-MS/MS or ELISA. Here are some common causes and troubleshooting steps:

  • Non-Specific Binding (NSB): Peptides like Linaclotide are prone to adsorbing to surfaces such as pipette tips, vials, and plates. This is a significant issue at lower concentrations, leading to a non-linear response.[1]

    • Solution:

      • Use low-binding microplates and pipette tips.

      • Incorporate a blocking agent, such as bovine serum albumin (BSA), in your assay buffer.

      • Consider using a mix of organic or aqueous solutions with modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to maintain stability and proper ionization.[1]

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions for your standards, can introduce significant variability.[2][3]

    • Solution:

      • Ensure your pipettes are properly calibrated.

      • Use fresh tips for each standard and sample.

      • When preparing dilutions, ensure thorough mixing before transferring to the next tube.

  • Inappropriate Curve Fitting Model: Using a linear regression model for a curve that is inherently non-linear will result in a poor fit.

    • Solution:

      • For ligand-binding assays like ELISA, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often more appropriate.[2]

      • For LC-MS/MS data, if non-linearity is observed, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic model.[4][5]

  • Matrix Effects (LC-MS/MS): Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Linaclotide, leading to ion suppression or enhancement and affecting linearity.

    • Solution:

      • Optimize your sample preparation method. Solid-phase extraction (SPE) is often more effective at removing interferences than simple protein precipitation.[6] A mixed-mode sorbent can be particularly effective for Linaclotide.[6]

      • Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[7]

Question: My calibration curve has high variability between replicate standards. What should I do?

Answer: High coefficient of variation (CV) between your replicate standards compromises the precision of your assay. Here are the likely causes and how to address them:

  • Inconsistent Pipetting: This is a primary source of variability.

    • Solution:

      • Pay close attention to your pipetting technique, ensuring consistent speed and immersion depth.

      • For ELISAs, avoid introducing air bubbles into the wells.[8]

  • Inadequate Plate Washing (ELISA): Insufficient washing can leave residual reagents in the wells, leading to inconsistent signal development.[2][9]

    • Solution:

      • Increase the number of wash cycles.

      • Incorporate a short soak step (e.g., 30 seconds) during each wash.

      • Ensure all wells are completely aspirated after the final wash.

  • Edge Effects (ELISA): Wells on the outer edges of the microplate can experience temperature fluctuations, leading to variability.

    • Solution:

      • Ensure the plate is at room temperature before adding reagents.

      • Incubate plates in a humidified chamber to minimize evaporation.

      • Avoid using the outermost wells for standards and samples if edge effects are persistent.

Question: The low concentration standards in my curve are inaccurate or not detected. What is the cause?

Answer: Issues with the lower limit of quantitation (LLOQ) are common in peptide bioanalysis.[1]

  • Poor Sensitivity: The assay may not be sensitive enough to reliably detect low concentrations of Linaclotide.

    • Solution (LC-MS/MS):

      • Optimize mass spectrometer parameters for Linaclotide.

      • Improve sample clean-up and concentration using techniques like SPE.[6]

    • Solution (ELISA):

      • Increase incubation times for the antibody or substrate.

      • Use a more sensitive substrate.

  • Non-Specific Binding (NSB): As mentioned, NSB has a more pronounced effect at lower concentrations, leading to analyte loss and reduced signal.

    • Solution: Refer to the solutions for NSB under the "poor linearity" question.

  • Degraded Standard: The Linaclotide standard may have degraded, especially if not stored properly.[3]

    • Solution:

      • Prepare fresh standards from a new stock vial.

      • Ensure standards are stored at the recommended temperature and protected from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for Linaclotide bioanalysis by LC-MS/MS?

A1: A common linear dynamic range for Linaclotide in human plasma using UPLC-MS/MS is 10.0 to 4000 pg/mL.[6] The lower limit of quantitation (LLOQ) can be as low as 10.0 pg/mL.[6]

Q2: What are the acceptable criteria for a Linaclotide calibration curve?

A2: While specific criteria can vary by laboratory and regulatory guidelines, general acceptance criteria are as follows:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99[10]
Standard Deviation of the Slope Should be consistent across batches.[4]
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% for the LLOQ).[4]
Precision of Back-Calculated Concentrations Coefficient of Variation (CV) ≤ 15% (≤ 20% for the LLOQ).

Q3: How should I prepare my Linaclotide calibration standards?

A3: Calibration standards should be prepared in the same biological matrix as the unknown samples to mimic the matrix effects.[7] For example, if you are analyzing plasma samples, your standards should be prepared by spiking known concentrations of Linaclotide into blank plasma.

Q4: What is the mechanism of action of Linaclotide?

A4: Linaclotide is a guanylate cyclase-C (GC-C) agonist.[11][12] It binds to the GC-C receptor on the surface of intestinal epithelial cells, which increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[11][13][14] This elevation in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen.[11][15] This increased fluid secretion accelerates intestinal transit.[13]

Experimental Protocols

LC-MS/MS Sample Preparation for Linaclotide in Plasma

This protocol is a summary of a common method for extracting Linaclotide from plasma samples.[6]

  • Pre-treatment: Mix 300 µL of plasma sample with 200 µL of a 2 mM ammonium acetate (B1210297) solution containing 0.2% ammonium hydroxide.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange (MAX) SPE plate.

    • Load the entire pre-treated sample onto the plate.

    • Wash the plate with 200 µL of 5% ammonium hydroxide in water.

    • Wash the plate with 200 µL of methanol.

  • Elution: Elute Linaclotide from the sorbent using two 50 µL aliquots of the elution solvent.

  • Dilution: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.

  • Analysis: Inject the final sample onto the LC-MS/MS system.

Visualizations

Linaclotide_Signaling_Pathway cluster_0 Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP cGMP Increased intracellular cGMP GTP->cGMP Catalyzes conversion PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII Activates CFTR CFTR (Phosphorylated & Activated) PKGII->CFTR Phosphorylates Secretion Chloride & Bicarbonate Secretion into Lumen CFTR->Secretion Leads to

Caption: Linaclotide's mechanism of action signaling pathway.

Troubleshooting_Workflow Start Poor Calibration Curve Issue1 Poor Linearity (r² < 0.99)? Start->Issue1 Issue2 High Replicate Variability (CV > 15%)? Issue1->Issue2 No Sol1a Check for Non-Specific Binding (Use low-bind plates, blocking agents) Issue1->Sol1a Yes Issue3 Low-End Inaccuracy? Issue2->Issue3 No Sol2a Verify Pipette Calibration & Technique Issue2->Sol2a Yes Sol3a Check for Analyte Degradation (Prepare fresh standards) Issue3->Sol3a Yes End Re-run Assay Issue3->End No Sol1b Review Curve Fit Model (e.g., 4-PL for ELISA, weighted for LC-MS) Sol1a->Sol1b Sol1c Optimize Sample Prep (Improve matrix effect removal) Sol1b->Sol1c Sol1c->End Sol2b Improve Plate Washing (Increase washes/soak time) Sol2a->Sol2b Sol2b->End Sol3b Address Non-Specific Binding (Especially critical at low concentrations) Sol3a->Sol3b Sol3b->End

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Linaclotide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linaclotide (B608579), a guanylate cyclase-C agonist, presents unique challenges in bioanalysis due to its peptide nature and low systemic exposure. The validation of sensitive and robust bioanalytical methods is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative overview of commonly employed bioanalytical techniques for linaclotide quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Method Performance Comparison

The selection of a bioanalytical method hinges on a variety of factors, including the required sensitivity, the nature of the biological matrix, and the desired throughput. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Ligand Binding Assays (LBAs) such as ELISA are the principal techniques utilized for the quantification of linaclotide. Below is a summary of their key performance characteristics based on available data.

ParameterUPLC-MS/MSRP-HPLCCompetitive ELISA
Lower Limit of Quantification (LLOQ) 10.0 pg/mL (in plasma)[1]7.09 µg/mL[2]Data not publicly available
Upper Limit of Quantification (ULOQ) 4000 pg/mL (in plasma)[1]75 µg/mL[2]Data not publicly available
Precision (Intra-assay %CV) < 8%[1]0.9%[2]Typically <10-15% (General)
Precision (Inter-assay %CV) < 8%[1]1.044%[2]Typically <15-20% (General)
Accuracy 97-110%[1]Not explicitly statedData not publicly available
Specificity High, based on mass-to-charge ratioModerate, based on retention timeCan be susceptible to cross-reactivity
Throughput High, with autosamplersModerate to HighHigh, suitable for large sample numbers

Note: Quantitative data for a specific, commercially available linaclotide ELISA kit was not publicly available in the reviewed literature. The stated precision for ELISA is based on general performance characteristics of the assay type.

In-Depth Look at Bioanalytical Methodologies

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This has emerged as a gold-standard for the quantification of linaclotide, offering high sensitivity and specificity. A validated UPLC-MS/MS method has demonstrated the ability to quantify linaclotide in plasma with a lower limit of quantification (LLOQ) of 10.0 pg/mL.[1]

Experimental Protocol: UPLC-MS/MS

A detailed protocol for the quantification of linaclotide in plasma using UPLC-MS/MS is outlined below.[1]

  • Sample Preparation:

    • To 300 µL of plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

    • Perform solid-phase extraction (SPE) using a mixed-mode sorbent 96-well µElution plate.

    • Wash the samples with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

    • Elute linaclotide with two 50 µL aliquots of the elution solvent.

    • Dilute the extracted sample with 100 µL of water.

  • Chromatographic Conditions:

    • LC System: ACQUITY UPLC I-Class

    • Column: ACQUITY HSS PFP 130Å, 1.7 μm, 2.1 mm × 100 mm

    • Column Temperature: 42 °C

    • Mobile Phase A: 0.2% formic acid in water

    • Mobile Phase B: 0.2% formic acid in acetonitrile (B52724)

    • Flow Rate: 0.2 mL/min (with a linear gradient)

  • Mass Spectrometry Conditions:

    • MS System: Xevo TQ-XS Tandem/Triple Quadrupole MS

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for linaclotide and an internal standard.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the quantification of linaclotide and its degradation products.[2] This method is particularly useful for assessing the stability of linaclotide under various stress conditions.

Experimental Protocol: RP-HPLC

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection: Photodiode array detector at 220 nm

Enzyme-Linked Immunosorbent Assay (ELISA)

General Experimental Workflow: Competitive ELISA

  • Coating: A known amount of linaclotide is pre-coated onto the wells of a microplate.

  • Competition: The biological sample containing an unknown amount of linaclotide is added to the wells along with a specific anti-linaclotide antibody. The linaclotide in the sample competes with the coated linaclotide for binding to the antibody.

  • Washing: The plate is washed to remove any unbound antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of linaclotide in the sample.

Visualizing the Methodologies and Linaclotide's Mechanism

To further clarify the processes and pathways discussed, the following diagrams have been generated.

experimental_workflow cluster_lcms UPLC-MS/MS Workflow cluster_elisa Competitive ELISA Workflow plasma Plasma Sample pretreatment Pre-treatment plasma->pretreatment spe Solid-Phase Extraction pretreatment->spe analysis UPLC-MS/MS Analysis spe->analysis data Data Acquisition & Processing analysis->data sample Sample & Antibody Incubation wash1 Wash sample->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Substrate Addition wash2->substrate read Read Absorbance substrate->read

Bioanalytical workflows for linaclotide.

linaclotide_pathway cluster_cell Intestinal Epithelial Cell linaclotide Linaclotide gc_c Guanylate Cyclase-C (GC-C) Receptor linaclotide->gc_c binds & activates gtp GTP cgmp cGMP gtp->cgmp conversion pkgii Protein Kinase G-II (PKGII) cgmp->pkgii activates cftr CFTR Ion Channel pkgii->cftr phosphorylates & activates secretion Increased Cl- and HCO3- Secretion Increased Intestinal Fluid cftr->secretion transit Accelerated Intestinal Transit secretion->transit

Linaclotide's signaling pathway.

Concluding Remarks

The choice between UPLC-MS/MS, RP-HPLC, and ELISA for linaclotide bioanalysis will depend on the specific requirements of the study. UPLC-MS/MS offers the highest sensitivity and specificity, making it ideal for pharmacokinetic studies where plasma concentrations are expected to be very low. RP-HPLC provides a robust method for stability testing and quantification at higher concentrations. While lacking specific public data for linaclotide, ELISA presents a high-throughput option potentially suitable for screening large numbers of samples, though careful validation to ensure specificity and mitigate matrix effects is crucial. Researchers should consult the FDA's "Bioanalytical Method Validation Guidance for Industry" for comprehensive regulatory requirements.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Linaclotide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct analytical methods for the quantification of Linaclotide, a 14-amino acid peptide therapeutic. The focus is on providing a clear understanding of the performance and methodologies of a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ideally employing a stable isotope-labeled internal standard like Linaclotide-d4, and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is crucial for selecting the appropriate analytical strategy based on the specific requirements of a study, such as required sensitivity, available instrumentation, and the nature of the biological matrix.

The Critical Role of the Internal Standard in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is essential for correcting the variability inherent in sample preparation and analysis. For LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. A SIL IS is chemically identical to the analyte and thus exhibits the same behavior during extraction, chromatography, and ionization, providing the most accurate correction for any analyte loss or matrix effects.

Alternatively, a structural analog can be used as an IS. While more readily available and cost-effective, a structural analog may have different extraction recovery and ionization efficiency compared to the analyte, which can lead to less accurate quantification. For instance, in the development of a Linaclotide assay, a structural analog, MM-420026, was utilized in early phase studies[1].

Performance Comparison of Analytical Methods

The selection of an analytical method for Linaclotide quantification is a critical decision that impacts the reliability and sensitivity of the results. Below is a summary of the performance characteristics of a UPLC-MS/MS method and an HPLC-UV method.

ParameterUPLC-MS/MS MethodHPLC-UV Method
Principle Separation by ultra-performance liquid chromatography followed by detection using a tandem mass spectrometer.Separation by high-performance liquid chromatography followed by detection using an ultraviolet detector.
Internal Standard Stable Isotope-Labeled (e.g., this compound) recommended.Not explicitly mentioned in the reviewed study; typically a compound with similar chromatographic behavior.
Lower Limit of Quantification (LLOQ) 10.0 pg/mL in human plasma[2].7.09 μg/mL (7090 pg/mL)[3].
Linearity Range 10–4000 pg/mL[2].12.5–75 μg/mL (12500-75000 pg/mL)[4].
Precision (%RSD) Intra-day: <1.0%, Inter-day: <1.0%[3].Intra-day: 0.9%, Inter-day: 1.044%[3].
Accuracy Not explicitly stated in the provided abstract, but method is described as "accurate"[2].Not explicitly stated in the provided abstract, but the method was validated.
Specificity/Selectivity High, due to the specificity of MS/MS detection.Lower than MS/MS, potential for interference from co-eluting compounds.
Application Ideal for pharmacokinetic studies in biological matrices where concentrations are very low.Suitable for the analysis of bulk drug and pharmaceutical formulations where concentrations are higher.

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS and HPLC-UV methods are provided below to allow for a comprehensive understanding of the experimental setup.

UPLC-MS/MS Method for Linaclotide in Human Plasma

This method is designed for high-sensitivity quantification of Linaclotide in a complex biological matrix.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of human plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Load the pre-treated sample onto a Waters Oasis MAX 96-well µElution plate.

  • Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elute Linaclotide with an appropriate solvent.

  • Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection.

2. UPLC Conditions

  • System: ACQUITY UPLC I-Class

  • Column: ACQUITY HSS PFP, 130Å, 1.7 µm, 2.1 mm × 100 mm

  • Column Temperature: 42 °C

  • Sample Temperature: 15 °C

  • Injection Volume: 10 µL

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in acetonitrile (B52724)

  • Flow Rate: Not specified in the abstract.

  • Gradient: A linear gradient is employed.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Waters Xevo TQ-XS

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Linaclotide and the internal standard.

HPLC-UV Method for Linaclotide

This method is suitable for the analysis of Linaclotide in samples with higher concentrations.

1. Sample Preparation

  • Dissolve the Linaclotide sample in a mixture of water and acetonitrile (2:1 v/v) with 0.1% formic acid.

  • Filter the sample solution through a 0.22 µm PTFE filter before injection.

2. HPLC Conditions

  • Column: SinoChrom ODS-BP (250 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase A: 30 mmol·L-1 phosphate (B84403) solution (pH 2.8)[5].

  • Mobile Phase B: Acetonitrile[5].

  • Gradient: 7% to 25% B from 0 to 32 minutes, then held at 25% B from 32 to 50 minutes[5].

  • Flow Rate: 1.0 mL/min[5].

  • Column Temperature: 40 °C[5].

  • Injection Volume: 20 µL[5].

3. UV Detection

  • Wavelength: 214 nm[5].

Visualizing the Cross-Validation Workflow

A cross-validation study is essential to ensure that different analytical methods or laboratories produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Linaclotide quantification.

CrossValidationWorkflow cluster_method1 Method 1: UPLC-MS/MS with this compound cluster_method2 Method 2: HPLC-UV cluster_comparison Cross-Validation M1_SamplePrep Sample Preparation (SPE) M1_LC UPLC Separation M1_SamplePrep->M1_LC M1_MS MS/MS Detection M1_LC->M1_MS M1_Data Data Analysis (Analyte/IS Ratio) M1_MS->M1_Data Compare Statistical Comparison (e.g., Bland-Altman plot, %Difference) M1_Data->Compare M2_SamplePrep Sample Preparation (Dilution/Filtration) M2_LC HPLC Separation M2_SamplePrep->M2_LC M2_UV UV Detection M2_LC->M2_UV M2_Data Data Analysis (Peak Area) M2_UV->M2_Data M2_Data->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion StudySamples Incurred Study Samples & Quality Control Samples StudySamples->M1_SamplePrep Analyze with Method 1 StudySamples->M2_SamplePrep Analyze with Method 2

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The choice between a UPLC-MS/MS method with a stable isotope-labeled internal standard and an HPLC-UV method for Linaclotide quantification depends heavily on the specific analytical needs. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies where analyte concentrations are expected to be in the pg/mL range. The use of this compound as an internal standard in this method would further enhance the accuracy and robustness of the results.

The HPLC-UV method, while less sensitive, provides a reliable and more accessible alternative for the analysis of samples with higher concentrations of Linaclotide, such as in pharmaceutical formulations.

A formal cross-validation study between two chosen methods is highly recommended when transferring methods between laboratories or when data from different analytical techniques need to be compared. This ensures the consistency and reliability of the data generated throughout the drug development lifecycle.

References

A Researcher's Guide to Internal Standards in Linaclotide Bioanalysis: A Comparative Overview of Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for peptide therapeutics like Linaclotide, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of Linaclotide-d4, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical assays.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices. However, the accuracy and precision of these assays can be significantly influenced by various factors, including sample preparation efficiency, chromatographic conditions, and matrix effects.[1][2] An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. Its primary function is to normalize the analytical signal of the analyte, thereby compensating for variations that may occur during the analytical process.[3]

Comparing this compound to Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects. For Linaclotide analysis, the primary alternatives to a deuterated standard like this compound are structural analogs.

This compound (Stable Isotope-Labeled Internal Standard)

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.[3][4] In this compound, four hydrogen atoms in the Linaclotide molecule are replaced with deuterium. This substitution results in a mass shift that is easily distinguishable by the mass spectrometer, while the chemical and physical properties remain nearly identical to the unlabeled analyte.[5]

Structural Analog (Non-Isotopically Labeled Internal Standard)

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Linaclotide, this could be a peptide with a slightly modified amino acid sequence. While often more readily available and less expensive than SIL-IS, their behavior during analysis may not perfectly mimic that of the analyte.[3]

Performance Data: this compound vs. a Structural Analog

The following tables summarize the expected performance characteristics based on typical outcomes in bioanalytical method validation when comparing a stable isotope-labeled internal standard like this compound to a structural analog.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound 1.0 (LLOQ)-2.58.2
5.0 (Low QC)1.85.5
50.0 (Mid QC)0.53.1
400.0 (High QC)-1.22.5
Structural Analog 1.0 (LLOQ)-8.514.5
5.0 (Low QC)-5.210.8
50.0 (Mid QC)3.17.2
400.0 (High QC)2.56.1

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Matrix Effect Assessment

Internal Standard TypeMatrix Lots (n=6)Matrix Factor (Range)IS-Normalized Matrix Factor (% CV)
This compound Human Plasma0.85 - 1.104.2
Structural Analog Human Plasma0.70 - 1.2518.7

A Matrix Factor of 1 indicates no matrix effect. A value <1 indicates ion suppression, and >1 indicates ion enhancement. A lower % CV for the IS-Normalized Matrix Factor indicates better compensation for matrix effects.

Experimental Protocols

Accuracy and Precision Assessment
  • Preparation of Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Linaclotide into a biological matrix (e.g., human plasma).

  • Sample Preparation: To 100 µL of each sample, add 10 µL of the internal standard working solution (either this compound or the structural analog). Perform protein precipitation by adding 300 µL of acetonitrile.

  • Extraction: Vortex the samples for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples onto an LC-MS/MS system.

  • Data Analysis: Quantify the analyte concentration using a calibration curve. Calculate the accuracy (% Bias) and precision (% CV) for the QC samples.

Matrix Effect Evaluation
  • Sample Sets: Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are added to the matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

    • Recovery = Peak Area in Set C / Peak Area in Set B

    • IS-Normalized MF = MF of Analyte / MF of IS

Visualizing the Linaclotide Mechanism of Action and Bioanalytical Workflow

To further aid researchers, the following diagrams illustrate the signaling pathway of Linaclotide and a typical experimental workflow for its quantification.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_channel Ion and Water Movement Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC binds to cGMP cGMP GCC->cGMP converts GTP to GTP GTP PKGII PKG II cGMP->PKGII activates CFTR CFTR PKGII->CFTR phosphorylates and activates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 leads to H2O Water Secretion Cl_HCO3->H2O drives

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify Report Reporting Quantify->Report

Caption: A typical bioanalytical workflow for the quantification of Linaclotide.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Linaclotide. The near-identical chemical and physical properties to the analyte ensure superior accuracy and precision by more effectively compensating for matrix effects and variability in sample processing. While a structural analog may be a viable alternative in some scenarios, it is more likely to introduce variability and compromise the robustness of the assay. The experimental data and workflows provided in this guide offer a framework for researchers to develop and validate high-quality bioanalytical methods for Linaclotide, ultimately contributing to more reliable data in drug development and clinical studies.

References

A Comparative Guide to Bioanalytical Assays for Linaclotide: The Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic peptides like linaclotide (B608579) in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of bioanalytical methods for linaclotide, with a focus on the performance advantages offered by the use of a stable isotope-labeled internal standard (SIL-IS), such as linaclotide-d4 (B1162147).

While a direct head-to-head comparison of a validated linaclotide assay with and without a deuterated internal standard is not publicly available, this guide will present data from a validated LC-MS/MS method and discuss the expected performance enhancements when employing a SIL-IS like this compound.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This makes the internal standard chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and identical ionization behavior allow for highly effective compensation for matrix effects and variability in sample recovery, leading to superior accuracy and precision.

Performance Comparison: Linaclotide vs. This compound

The following tables summarize the performance of a validated UPLC-MS/MS assay for linaclotide in human plasma that does not utilize a deuterated internal standard, and the anticipated improvements with the use of this compound.

Table 1: Performance of a Bioanalytical Method for Linaclotide without a Deuterated Internal Standard

This data is based on a UPLC-MS/MS method developed by Waters Corporation for the quantification of linaclotide in human plasma.[1][2]

ParameterResult
Lower Limit of Quantification (LLOQ) 10.0 pg/mL
Linear Dynamic Range 10.0 - 4000 pg/mL
Correlation Coefficient (r²) > 0.997
Accuracy (% Recovery) 97% - 110%
Precision (% CV) < 8%
Table 2: Anticipated Performance Enhancements with this compound as Internal Standard

The use of this compound as an internal standard is expected to provide more robust and reliable data, particularly in complex biological matrices.

ParameterExpected Improvement with this compoundRationale
Accuracy Tighter accuracy, closer to nominal valuesCo-elution and identical ionization behavior provide superior correction for matrix effects and sample processing variability.
Precision Lower coefficient of variation (%CV)More effective normalization of variations in instrument response and sample handling.
Matrix Effect Significantly reduced impact on quantificationThe SIL-IS experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective compensation.
Recovery More consistent and reliable recovery assessmentThe SIL-IS tracks the analyte through the entire extraction process, providing a true measure of recovery.
Method Robustness Increased robustness across different patient populations and sample qualitiesLess susceptibility to variations in biological matrices.

Experimental Protocols

Representative Bioanalytical Method for Linaclotide in Human Plasma (without Deuterated IS)

This protocol is based on the Waters Corporation application note.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 300 µL of human plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Load the pre-treated plasma onto an Oasis MAX 96-well µElution plate.

  • Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elute linaclotide with two 50 µL aliquots of the elution solvent.

  • Dilute the eluate with 100 µL of water before injection.

2. UPLC Conditions

  • System: ACQUITY UPLC I-Class

  • Column: ACQUITY HSS PFP, 1.7 µm, 2.1 mm x 100 mm

  • Column Temperature: 42 °C

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min (with a gradient)

3. Mass Spectrometry Conditions

  • System: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 550 °C

  • MRM Transition (for quantification): m/z 764 -> 182[3]

Visualizing the Process and Pathway

Linaclotide Signaling Pathway

Linaclotide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This initiates a signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds to GTP GTP GCC->GTP activates conversion of cGMP Increased intracellular cGMP GTP->cGMP to PKGII Protein Kinase G-II (PKGII) cGMP->PKGII activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive phosphorylates CFTR_active CFTR (active) Phosphorylated CFTR_inactive->CFTR_active Secretion Cl- and HCO3- Secretion CFTR_active->Secretion leads to

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

Bioanalytical Workflow for Linaclotide Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of linaclotide in a plasma sample.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Pretreatment Sample Pre-treatment (Ammonium Acetate/Hydroxide) Add_IS->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution of Analyte and IS SPE->Elution Dilution Dilution of Eluate Elution->Dilution UPLC UPLC Separation Dilution->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Quantification (Analyte/IS Peak Area Ratio) MSMS->Quantification Results Concentration Results Quantification->Results

Caption: A typical bioanalytical workflow for linaclotide quantification.

References

Navigating the Analytical Landscape for Linaclotide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Linaclotide, the accurate and precise quantification of this therapeutic peptide is paramount. This guide provides a comparative overview of analytical methodologies for Linaclotide quantification, drawing from published data to facilitate an objective assessment of their performance. Detailed experimental protocols and a visualization of the Linaclotide signaling pathway are included to support laboratory investigations.

Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its pharmacological activity is primarily localized to the gastrointestinal tract, resulting in minimal systemic absorption.[1][2] This characteristic necessitates highly sensitive analytical methods for its detection and quantification in biological matrices. This guide focuses on the two predominant analytical techniques employed for Linaclotide quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Linaclotide quantification is contingent on factors such as the required sensitivity, the nature of the biological matrix, and the specific research question. The following tables summarize the performance characteristics of various validated LC-MS/MS and HPLC methods as reported in the scientific literature.

Table 1: Performance Comparison of LC-MS/MS Methods for Linaclotide Quantification
ParameterMethod 1 (UPLC-MS/MS)[3]Method 2 (LC/MS/MS)[4]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL0.2 ng/mL (Linaclotide), 2.0 ng/mL (Metabolite)
Linear Dynamic Range 10–4000 pg/mLNot explicitly stated
Precision (CV%) <15%Met acceptance criteria
Accuracy (%RE) 85–115%Met acceptance criteria
Matrix Human PlasmaHuman Plasma
Table 2: Performance Comparison of HPLC Methods for Linaclotide Quantification
ParameterMethod 1 (RP-HPLC)[5]Method 2 (RP-HPLC)[6][7]
Lower Limit of Detection (LOD) Not explicitly stated2.34 μg/mL
Lower Limit of Quantification (LOQ) Not explicitly stated7.09 μg/mL
Linearity (r²) >0.9990.999
Linear Range 0.1-1.6 mg/mL12.5 to 75 μg/mL
Precision (%RSD) <1% (Intraday)<1.044% (Intra-day and Inter-day)
Matrix Not specified (likely bulk drug/formulation)Not specified (likely bulk drug/formulation)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical assays. The following sections outline the key steps for the LC-MS/MS and HPLC methods described in the literature.

UPLC-MS/MS Method for Linaclotide in Human Plasma[3]

This method is designed for high-sensitivity quantification of Linaclotide in a biological matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Utilizes a selective mixed-mode solid-phase extraction (SPE) protocol to isolate Linaclotide from plasma.

  • The specific sorbent used is Oasis MAX in a 96-well µElution plate format.

2. Liquid Chromatography:

  • System: ACQUITY UPLC I-Class System.

  • Column: ACQUITY UPLC HSS PFP 1.8 µm.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile (B52724).

  • Flow Rate: Initial flow rate of 0.2 mL/min.

  • Gradient: A linear flow gradient is employed.

3. Mass Spectrometry:

  • System: Xevo TQ-XS Tandem/Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

RP-HPLC Method for Linaclotide Analysis[5]

This method is suitable for the analysis of Linaclotide in simpler matrices, such as pharmaceutical formulations.

1. Sample Preparation:

  • The sample is dissolved in a mixture of water and acetonitrile (2:1 v/v) with 0.1% formic acid.

  • The solution is filtered through a 0.22 μm PTFE filter before injection.

2. Liquid Chromatography:

  • Column: SinoChrom ODS-BP (5 μm, 250 mm × 4.6 mm).

  • Mobile Phase A: 30 mmol·L-1 phosphate (B84403) solution (pH 2.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 7% to 25% B from 0 to 32 minutes, then 25% B from 32 to 50 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 μL.

  • Detection: UV detection at 214 nm.

Linaclotide Signaling Pathway

Linaclotide exerts its therapeutic effect by acting as a guanylate cyclase-C (GC-C) agonist on the apical surface of intestinal epithelial cells.[2][8][9] The binding of Linaclotide to GC-C initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP GCC->GTP Activates conversion of cGMP cGMP GTP->cGMP Converts to PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII Activates CFTR CFTR Ion Channel PKGII->CFTR Phosphorylates and Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Stimulates Water Water Efflux Secretion->Water Promotes

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Workflow for Method Comparison

To conduct an inter-laboratory comparison of Linaclotide quantification, a structured workflow is essential. This ensures consistency and allows for a meaningful evaluation of method performance across different sites.

Interlab_Comparison_Workflow A Centralized Preparation of Standard and QC Samples B Distribution to Participating Laboratories A->B C Sample Analysis using Standardized Protocols B->C D Data Collection and Centralized Analysis C->D E Statistical Evaluation of Inter-laboratory Precision and Accuracy D->E F Comparative Report Generation E->F

Caption: Workflow for an inter-laboratory comparison study.

References

The Gold Standard for Peptide Quantification: A Comparative Guide to Linaclotide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic peptides like linaclotide (B608579) in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the expected performance of Linaclotide-d4, a stable isotope-labeled (SIL) internal standard, against other potential alternatives, supported by established principles of bioanalysis and available experimental data for linaclotide quantification.

The Critical Role of an Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls. Its primary purpose is to compensate for variability throughout the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible.

This compound: The Preferred Choice

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis. In these standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound will have the same chromatographic retention time as linaclotide, ensuring that both compounds experience the same matrix effects simultaneously, leading to more accurate correction.

  • Similar Extraction Recovery: Being chemically identical, the deuterated standard will have the same recovery as the analyte during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Comparable Ionization Efficiency: Both the analyte and the SIL-IS will exhibit similar ionization responses in the mass spectrometer's ion source, correcting for ion suppression or enhancement caused by the sample matrix.

Performance of a Validated LC-MS/MS Method for Linaclotide

While specific data for a method explicitly using this compound is not publicly detailed, a validated UPLC-MS/MS method for the quantification of linaclotide in human plasma has been published, demonstrating high accuracy and precision. It is highly probable that this method utilized a stable isotope-labeled internal standard, given the performance characteristics. The FDA has also referenced the use of an internal standard, designated as MM-420026, in the analysis of linaclotide for clinical trials, which is likely a stable isotope-labeled analog.

Below is a summary of the performance data from a validated UPLC-MS/MS method for linaclotide quantification in plasma.

Table 1: Accuracy and Precision of a Validated UPLC-MS/MS Method for Linaclotide Quantification in Human Plasma

Quality Control LevelNominal Concentration (pg/mL)Mean Calculated Concentration (pg/mL)Accuracy (%)Precision (%CV)
LLOQ10.010.1101.05.3
Low QC30.029.899.34.1
Mid QC300305101.72.9
High QC3000295098.33.5

Data adapted from a Waters Corporation application note on UPLC-MS/MS bioanalytical quantification of linaclotide from plasma.

Comparison with Alternative Internal Standards

In the absence of a stable isotope-labeled internal standard, researchers might consider using a structural analog. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.

Table 2: Theoretical Comparison of Internal Standard Types for Linaclotide Quantification

FeatureThis compound (Stable Isotope-Labeled)Structural Analog
Chromatographic Retention Time Co-elutes with linaclotideDifferent retention time
Extraction Recovery Nearly identical to linaclotideMay differ from linaclotide
Ionization Response Nearly identical to linaclotideMay differ from linaclotide
Correction for Matrix Effects HighPartial and less reliable
Overall Accuracy and Precision ExcellentGood to Moderate
Cost and Availability Higher cost, custom synthesis may be requiredLower cost, may be more readily available

While a structural analog can provide some level of correction, it will not perfectly mimic the behavior of linaclotide, potentially leading to reduced accuracy and precision, especially in complex biological matrices where matrix effects are significant.

Experimental Protocols

Below is a detailed methodology for a validated UPLC-MS/MS assay for the quantification of linaclotide in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: To 300 µL of human plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Internal Standard Spiking: Add a fixed amount of internal standard (e.g., this compound) solution to each sample.

  • SPE Plate Conditioning: Condition an Oasis MAX 96-well µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.

  • Sample Loading: Load the entire pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elution: Elute linaclotide and the internal standard from the sorbent with two 50 µL aliquots of an appropriate elution solvent.

  • Dilution: Dilute the extracted samples with 100 µL of water for a final volume of 200 µL before injection.

UPLC-MS/MS Parameters
  • UPLC System: ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 3 minutes.

  • Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Linaclotide: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, with a mass shift corresponding to the deuterium labeling)

Visualizations

Linaclotide Signaling Pathway

Linaclotide is a guanylate cyclase-C (GC-C) agonist. Its mechanism of action involves the activation of the GC-C receptor on the apical surface of intestinal epithelial cells.

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC cGMP cGMP (intracellular) GCC->cGMP converts GTP GTP GTP->GCC PKGII Protein Kinase G-II (PKGII) cGMP->PKGII activates Extracellular_cGMP cGMP (extracellular) cGMP->Extracellular_cGMP efflux CFTR CFTR Channel PKGII->CFTR activates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 H2O_Na Water and Na+ Efflux Cl_HCO3->H2O_Na Pain_Nerve Colonic Nociceptors Extracellular_cGMP->Pain_Nerve inhibits

Caption: Linaclotide signaling cascade in intestinal epithelial cells.

Experimental Workflow for Linaclotide Quantification

The following diagram illustrates the typical workflow for the bioanalysis of linaclotide in plasma samples using LC-MS/MS with an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing arrow arrow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation / Sample Pre-treatment Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution Injection UPLC Injection Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Detection Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Linaclotide Concentration Calibration_Curve->Quantification

Caption: Bioanalytical workflow for linaclotide quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy for ensuring the accuracy and precision of linaclotide quantification in biological matrices. Its ability to co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis allows for the most reliable correction of experimental variability. While direct comparative data is limited, the foundational principles of bioanalysis and the performance of validated methods strongly advocate for the use of this compound as the internal standard of choice for demanding research and regulated drug development applications.

A Comparative Guide to the Quantitative Analysis of Linaclotide: Linearity and Range of UPLC-MS/MS and RP-HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Linaclotide, the selection of an appropriate quantitative method is critical for accurate and reliable results. This guide provides a detailed comparison of two common analytical techniques for Linaclotide quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The focus of this comparison is on the key performance characteristics of linearity and analytical range, supported by experimental data and detailed methodologies.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

ParameterUPLC-MS/MSRP-HPLC
Linear Range 10 - 4000 pg/mL[1]12.5 - 75 µg/mL[2]
Correlation Coefficient (r²) >0.997[1]0.999[2]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[1]7.09 µg/mL[2]
Upper Limit of Quantification (ULOQ) 4000 pg/mL75 µg/mL
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 10.0 pg/mL2.34 µg/mL[2]

Key Observations:

  • Sensitivity: The UPLC-MS/MS method demonstrates significantly higher sensitivity, with an LLOQ in the picogram per milliliter (pg/mL) range, making it suitable for detecting the low systemic circulating levels of Linaclotide.[1] In contrast, the RP-HPLC method has an LLOQ in the microgram per milliliter (µg/mL) range.[2]

  • Analytical Range: The UPLC-MS/MS method offers a wide dynamic range, spanning several orders of magnitude, which is advantageous for studies where Linaclotide concentrations may vary significantly.[1] The reported RP-HPLC method has a narrower, but still useful, range for its intended application.[2]

  • Linearity: Both methods exhibit excellent linearity within their respective ranges, as indicated by the high correlation coefficients (r² > 0.99).[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for understanding the nuances of each analytical technique.

UPLC-MS/MS Method for Linaclotide Quantification in Plasma

This method is designed for high-sensitivity bioanalysis of Linaclotide from plasma samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).

  • Load the entire pretreated sample onto a Waters Oasis MAX 96-well µElution plate.

  • Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.

  • Elute Linaclotide from the sorbent with two 50 µL aliquots of the elution solvent.

  • Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class System.

  • Column: ACQUITY UPLC HSS PFP 1.8 µm.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile (B52724).

  • Flow Rate: Initial flow rate of 0.2 mL/min with a linear flow gradient.

  • Mass Spectrometer: Waters Xevo TQ-XS Tandem/Triple Quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI).

RP-HPLC Method for Stability-Indicating Quantification of Linaclotide

This method is suitable for the quantitative determination of Linaclotide and its degradation products.

1. Preparation of Analytical Solutions:

  • Stock Solution (1 mg/mL): Dissolve the appropriate amount of standard Linaclotide in a diluent of water and acetonitrile (90:10 v/v).

  • Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the stock solution to 100 mL with the diluent.

  • Calibration Standards (12.5 - 75 µg/mL): Prepare a series of solutions by making suitable dilutions from the working standard solution.

2. HPLC System and Conditions:

  • Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detector: Photodiode Array (PDA) detector set at 220 nm.[2]

  • Injection Volume: 10 μL.[2]

Signaling Pathways and Experimental Workflows

Visualizing the experimental processes can aid in understanding the logical flow from sample to result.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (300 µL) Pretreat Pre-treatment (Ammonium Acetate/Hydroxide) Plasma->Pretreat SPE Solid-Phase Extraction (Oasis MAX µElution Plate) Pretreat->SPE Wash1 Wash 1 (5% Ammonium Hydroxide) SPE->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elution Wash2->Elute Dilute Dilution (Water) Elute->Dilute Inject Injection Dilute->Inject UPLC UPLC Separation (ACQUITY HSS PFP) Inject->UPLC MSMS MS/MS Detection (Xevo TQ-XS) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: Experimental workflow for Linaclotide quantification using UPLC-MS/MS.

RP_HPLC_Workflow cluster_solution_prep Solution Preparation cluster_hplc_analysis RP-HPLC Analysis Stock Stock Solution (1 mg/mL) Working Working Standard (50 µg/mL) Stock->Working Cal_Stds Calibration Standards (12.5 - 75 µg/mL) Working->Cal_Stds Inject_HPLC Injection (10 µL) Cal_Stds->Inject_HPLC HPLC_Sep HPLC Separation (Zorbax Eclipse XDB C8) Inject_HPLC->HPLC_Sep PDA_Detect PDA Detection (220 nm) HPLC_Sep->PDA_Detect Data_Analysis Data Analysis PDA_Detect->Data_Analysis

Caption: Experimental workflow for Linaclotide quantification using RP-HPLC.

Conclusion

Both UPLC-MS/MS and RP-HPLC are robust methods for the quantification of Linaclotide, each with its own strengths. The choice of method will largely depend on the specific requirements of the study. For applications requiring high sensitivity to measure low concentrations of Linaclotide in biological matrices, the UPLC-MS/MS method is superior. For routine quality control or stability testing where higher concentrations are expected, the RP-HPLC method provides a reliable and accurate alternative. Researchers should consider the desired analytical range, sensitivity, and the nature of the samples when selecting the most appropriate method for their Linaclotide quantification needs.

References

A Comparative Guide to Stability-Indicating HPLC Methods for Linaclotide and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Linaclotide and its degradation products. Linaclotide, a 14-amino acid peptide, is susceptible to degradation under various stress conditions, making robust analytical methods crucial for ensuring its quality, stability, and safety. This document details experimental protocols, presents comparative performance data, and explores alternative analytical technologies.

Executive Summary

The stability of Linaclotide has been investigated under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.[1][2] Degradation is primarily observed under hydrolytic (acidic and basic) and oxidative conditions.[1][2] Several reversed-phase HPLC (RP-HPLC) methods have been developed to separate Linaclotide from its degradants, ensuring the specificity and accuracy of stability studies. This guide focuses on two prominent stability-indicating HPLC methods and discusses Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) as alternative analytical approaches.

Comparison of Stability-Indicating HPLC Methods

Two key published HPLC methods provide a basis for the stability-indicating analysis of Linaclotide. The method developed by Talluri et al. (2017) is an isocratic method, while the method by Zhu et al. (2017) utilizes a gradient elution.

ParameterMethod 1 (Talluri et al., 2017)[1]Method 2 (Zhu et al., 2017)[3]
Principle Isocratic RP-HPLCGradient RP-HPLC
Column Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)SinoChrom ODS-BP (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.01 N Potassium dihydrogen orthophosphate buffer30 mmol·L-1 phosphate (B84403) (pH 2.8)
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Composition 80:20 (v/v) Buffer:AcetonitrileGradient: 7% to 25% B (0-32 min), 25% B (32-50 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm214 nm
Column Temperature 40 °C40 °C
Injection Volume Not Specified20 µL
LOD 2.34 µg/mLNot explicitly stated, but estimated from S/N ratio of 3:1.
LOQ 7.09 µg/mLNot explicitly stated, but estimated from S/N ratio of 10:1.
Linearity Range 12.5 to 75 µg/mL0.1 to 1.6 mg/mL
Correlation Coefficient (r²) 0.999Not explicitly stated.

Experimental Protocols

Method 1: Isocratic RP-HPLC (Talluri et al., 2017)[1]
  • Preparation of Mobile Phase: Prepare a 0.01 N solution of potassium dihydrogen orthophosphate in water. The mobile phase consists of this buffer and acetonitrile in an 80:20 (v/v) ratio.

  • Chromatographic System: Use an HPLC system equipped with a Zorbax Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm).

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 40 °C.

  • Detection: Monitor the eluent at a wavelength of 220 nm.

  • Sample Preparation: Dissolve the Linaclotide sample in a diluent of water and acetonitrile (90:10 v/v) to achieve a suitable concentration.

Method 2: Gradient RP-HPLC (Zhu et al., 2017)[3]
  • Preparation of Mobile Phase: Mobile phase A is a 30 mmol·L-1 phosphate buffer adjusted to pH 2.8. Mobile phase B is acetonitrile.

  • Chromatographic System: Use an HPLC system with a SinoChrom ODS-BP column (250 mm × 4.6 mm, 5 µm).

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 40 °C. The gradient program is as follows: 7% B to 25% B from 0 to 32 minutes, and then hold at 25% B from 32 to 50 minutes.

  • Detection: Monitor the eluent at a wavelength of 214 nm.

  • Sample Preparation: Dissolve the crude Linaclotide product in a mixture of water and acetonitrile (2:1 v/v) with 0.1% formic acid. Filter the sample solution through a 0.22 µm filter before injection.

Linaclotide Degradation Pathway

Forced degradation studies have shown that Linaclotide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions.[1][2] The primary metabolic pathway involves the cleavage of the C-terminal tyrosine residue to form the active metabolite MM-419447.[4][5] Further degradation can occur through the reduction of disulfide bonds and subsequent proteolysis.[4]

A recent study by Chaturvedi et al. (2024) using LC-HRMS/MS has provided significant insights into the structures of various degradation products (DPs) formed under stress conditions. Under acidic conditions, pseudo-degradation products can form, while basic conditions lead to DP-4. Neutral, thermal, and photolytic stress can result in DP-5, and oxidative stress generates DP-6 and DP-7.

Linaclotide_Degradation Linaclotide Linaclotide Metabolite Active Metabolite (MM-419447) Linaclotide->Metabolite Metabolism (Cleavage of C-terminal Tyr) Acid_DPs Acid Degradants (DP1, DP2, Pseudo-DPs) Linaclotide->Acid_DPs Acid Hydrolysis Base_DPs Base Degradants (DP3, DP4, DP5) Linaclotide->Base_DPs Base Hydrolysis Oxidative_DP Oxidative Degradant (DP6, DP7) Linaclotide->Oxidative_DP Oxidation Other_DPs Other Degradants (e.g., DP-5 from neutral/thermal/photolytic stress) Linaclotide->Other_DPs Neutral/Thermal/ Photolytic Stress

Caption: Linaclotide Degradation Pathways.

Experimental Workflow for Stability-Indicating HPLC Method Development

The development of a stability-indicating HPLC method for Linaclotide involves a systematic workflow to ensure the method is specific, accurate, and robust for its intended purpose.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Chromatographic Conditions (Flow rate, Temperature, Gradient) A->B C Stress Samples (Acid, Base, Oxidation, Heat, Light) B->C D Specificity (Resolution of degradants) C->D E Linearity, Accuracy, Precision D->E F LOD & LOQ E->F G Robustness F->G

Caption: HPLC Method Development Workflow.

Alternative Analytical Technologies

While HPLC is a widely used and robust technique for the analysis of Linaclotide, other technologies offer specific advantages, particularly in terms of sensitivity and orthogonal selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity compared to HPLC with UV detection, making it particularly suitable for the quantification of Linaclotide and its metabolites in biological matrices where concentrations are very low.[6] A published UPLC-MS/MS method for Linaclotide in plasma achieved a lower limit of quantitation (LLOQ) of 10.0 pg/mL.

Key Advantages of UPLC-MS/MS:

  • High Sensitivity: Enables the detection and quantification of trace levels of the analyte.

  • High Specificity: Mass spectrometric detection provides a high degree of certainty in compound identification.

  • Faster Analysis Times: UPLC technology allows for shorter run times compared to conventional HPLC.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique for charged molecules like peptides. It offers a different separation mechanism compared to HPLC, which is based on partitioning between a stationary and mobile phase. CE separates molecules based on their charge-to-size ratio in an electric field, providing an orthogonal separation method. While a specific CE method for Linaclotide has not been detailed in the reviewed literature, its principles make it a promising alternative for purity and stability testing.

Key Advantages of CE:

  • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.

  • Low Sample and Reagent Consumption: Requires minimal sample volumes and generates less waste.

  • Orthogonal Selectivity: Provides a complementary separation to HPLC, which can be valuable for comprehensive characterization.

Conclusion

The selection of an appropriate analytical method for Linaclotide and its degradants depends on the specific requirements of the analysis. The stability-indicating HPLC methods presented in this guide have been demonstrated to be effective for routine quality control and stability testing of the bulk drug and pharmaceutical formulations. For applications requiring higher sensitivity, such as bioanalysis, UPLC-MS/MS is the method of choice. Capillary electrophoresis offers an orthogonal separation technique that can be valuable for in-depth characterization and as a complementary method to HPLC. The detailed protocols and comparative data in this guide should assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their needs.

References

Comparative analysis of different Linaclotide quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C). Understanding the nuances of these methods is critical for researchers and professionals involved in drug discovery, development, and clinical monitoring. This document outlines the experimental protocols and presents key quantitative data to aid in the selection of the most appropriate method for specific research needs.

Introduction to Linaclotide and its Quantification

Linaclotide is a therapeutic peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its mechanism of action involves the activation of the GC-C receptor on the luminal surface of intestinal enterocytes.[1][2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to increase chloride and bicarbonate secretion into the intestinal lumen.[1][4] This influx of ions results in increased intestinal fluid and accelerated transit. Given its localized action in the gastrointestinal tract and minimal systemic absorption, sensitive and robust analytical methods are required for its quantification in various matrices.[5][6]

Comparative Analysis of Quantification Methods

The primary methods for the quantification of Linaclotide are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct Enzyme-Linked Immunosorbent Assays (ELISAs) for Linaclotide are not widely reported, immunoassays for its downstream effector, cGMP, can serve as an indirect measure of its biological activity.

Quantitative Data Summary
ParameterHPLCLC-MS/MScGMP Enzyme Immunoassay (Indirect Method)
Limit of Detection (LOD) 2.34 µg/mL[7]Not explicitly reported, but LLOQ is very lowDependent on kit
Lower Limit of Quantification (LLOQ) 7.09 µg/mL[7]10.0 pg/mL[5][8]Dependent on kit
Linearity Range 12.5 - 75 µg/mL[7]10 - 4000 pg/mL[5][8]Dependent on kit
Precision (%RSD) Intra-day: <0.9%, Inter-day: <1.044%[7]Average precision <8%[8]Dependent on kit
Accuracy Not explicitly reported97-110%[8]Dependent on kit
Sample Type Drug substance, formulationsPlasma, tissue homogenatesCells, tissues, supernatants
Throughput ModerateHighHigh
Specificity GoodExcellentGood (for cGMP)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Linaclotide in bulk drug and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV detector is used.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C8 Column (250 mm × 4.6 mm, 5 µm)[7]

  • Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (B52724) (80:20 v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Detection Wavelength: 220 nm[7]

Sample Preparation: A stock solution of Linaclotide (1 mg/mL) is prepared by dissolving the standard in a diluent of water and acetonitrile (90:10 v/v). Working solutions are then prepared by diluting the stock solution to the desired concentrations.

Validation: The method is validated for specificity, linearity, range, precision, robustness, and sensitivity according to regulatory guidelines.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying the low circulating levels of Linaclotide in biological matrices like plasma.[5]

Instrumentation: A UPLC system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column: ACQUITY UPLC HSS PFP 1.8 µm Column[5]

  • Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[5]

  • Flow Rate: 0.2 mL/min[5]

  • Ionization Mode: Electrospray Ionization (ESI)[5]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Pre-treat plasma samples.

  • Load the entire pre-treated plasma sample onto an Oasis MAX 96-well µElution plate.

  • Wash the plate with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 200 µL of methanol.

  • Elute Linaclotide with two 50 µL aliquots of the elution solvent.

  • Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection into the LC-MS/MS system.[5]

Validation: The method is validated to demonstrate its fit-for-purpose use in drug discovery and research, with excellent linearity, accuracy, and precision.[5]

cGMP Enzyme Immunoassay (Indirect Quantification)

This method measures the concentration of cGMP, the second messenger produced upon Linaclotide's activation of GC-C, providing an indirect assessment of its biological activity.

Protocol Outline (based on a general competitive ELISA):

  • Coating: A microplate is pre-coated with an antibody specific to cGMP.

  • Competition: Samples or standards are added to the wells along with a fixed amount of enzyme-labeled cGMP. The unlabeled cGMP in the sample competes with the labeled cGMP for binding to the antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Quantification: The concentration of cGMP in the samples is determined by comparison to a standard curve.

Visualizations

Linaclotide Signaling Pathway

Linaclotide_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Mediates Intestinal_Lumen Intestinal Lumen Epithelial_Cell Intestinal Epithelial Cell

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Start: Plasma Sample Collection Pretreat Sample Pre-treatment Start->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Wash1 Wash with 5% NH4OH SPE->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute Linaclotide Wash2->Elute Dilute Dilute with Water Elute->Dilute Inject Inject into UPLC-MS/MS Dilute->Inject Analysis Data Acquisition and Quantification Inject->Analysis End End: Report Concentration Analysis->End

Caption: Workflow for Linaclotide quantification in plasma by LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of Linaclotide-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Linaclotide-d4, a deuterated peptide agonist of the guanylate cyclase-C receptor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

This compound, used as an internal standard for the quantification of linaclotide, is classified as harmful if swallowed. Therefore, its disposal requires careful consideration and adherence to established protocols for pharmaceutical and chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, wash the affected area thoroughly with soap and water. If swallowed, seek immediate medical attention.

Quantitative Hazard Information

The following table summarizes the key hazard information for this compound, based on available safety data sheets.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity - OralCategory 4WarningH302: Harmful if swallowed

Source: this compound Safety Data Sheet

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all applicable federal, state, and local regulations for pharmaceutical and hazardous waste.[3][4][5] Improper disposal, such as flushing down the drain or discarding in regular trash, is not permissible and can lead to environmental contamination.[6][7]

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound waste may exist in various forms: pure solid, solutions in organic solvents (e.g., DMSO, dimethylformamide), or contaminated lab materials (e.g., pipette tips, vials).

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it separate from non-hazardous waste.

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical nature of the waste.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the hazard characteristics (e.g., "Toxic").

3. On-site Storage:

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[2]

  • Prevent H-D Exchange: For deuterated compounds, it is good practice to store them in a dry, inert atmosphere to prevent hydrogen-deuterium exchange.[8] While this is more critical for product integrity, applying similar principles to waste storage can be a good practice.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They are responsible for ensuring that the waste is transported to a licensed and permitted treatment, storage, and disposal facility (TSDF).

  • Professional Disposal Methods: The most common and required method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[4][7] Landfill disposal in specially designed hazardous waste landfills may also be an option, but this is determined by the TSDF.[7]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: Waste Generation & Identification cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Storage & Final Disposal A This compound Waste Generated (Solid, Solution, Contaminated Labware) B Is the waste contaminated with other hazardous materials? A->B C Segregate and characterize each waste stream separately B->C Yes D Characterize as this compound waste B->D No E Select a compatible, leak-proof, sealable waste container C->E D->E F Label container with: - 'Hazardous Waste' - 'this compound' - Hazard Symbols E->F G Store sealed container in a designated, secure area F->G H Contact Institutional Environmental Health & Safety (EHS) for pickup G->H I Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal Method I->J K High-Temperature Incineration J->K L Secure Landfill J->L

References

Personal protective equipment for handling Linaclotide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Linaclotide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain the integrity of the research environment. This compound is intended for research use only and should be handled by qualified professionals familiar with its potential hazards.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[3] Due to its nature as a potent peptide agonist, it is prudent to handle it with precautions similar to those for other highly potent active pharmaceutical ingredients (HPAPIs).[4][5] The primary routes of exposure to be controlled are inhalation, ingestion, and skin/eye contact.[1][3]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesNitrile or other chemically resistant material.To provide a primary and secondary barrier against skin contact.
Body Protection Disposable GownLong-sleeved, seamless, with tight-fitting cuffs, closing in the back.[6]To protect skin and personal clothing from contamination.
Full Body Coverall ("Bunny Suit")Recommended for procedures with a high risk of aerosolization.[6]Offers head-to-toe protection against potent compounds.[6]
Eye & Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 compliant.To protect eyes from splashes or airborne particles.[3]
Face ShieldTo be worn over safety goggles.[6]Provides an additional layer of protection for the entire face.
Respiratory Protection N95 Respirator or higherFor handling small quantities in a well-ventilated area.To prevent inhalation of airborne particles.[6]
Powered Air-Purifying Respirator (PAPR)Recommended for weighing, reconstituting, or any procedure that may generate dust or aerosols.[5][7]Offers a higher protection factor for handling potent compounds.[7]
Foot Protection Disposable Shoe CoversSlip-resistant.To prevent the spread of contamination outside of the designated handling area.[6]

Operational and Disposal Plans

Engineering Controls and Safe Handling Workflow

To ensure maximum safety, all handling of this compound solid should be performed within a certified chemical fume hood or a containment glove bag.[7] A dedicated and clearly demarcated area should be established for these operations.

The following diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood / Glove Bag) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Stock Solution (e.g., in DMSO) weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe 6. Doff PPE decontaminate->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose

Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol

  • Area Preparation: Ensure the designated handling area (fume hood or glove bag) is clean and uncluttered. Gather all necessary materials, including the compound, solvents, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above, starting with shoe covers and progressing to gloves as the final item.

  • Weighing: Carefully weigh the required amount of this compound solid on a tared weigh paper or boat. Use anti-static techniques to minimize dispersal of the powder.

  • Dissolution: Prepare a stock solution by dissolving the this compound in a suitable solvent, such as DMSO or dimethyl formamide.[1] This should be done slowly to avoid splashing.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all single-use items in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weigh boats, and pipette tips, must be considered hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with general laboratory waste.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard ("Toxic").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal. For unused or expired medicine in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[8] If such programs are unavailable, the material can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and discarded in household trash.[8][9]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。